molecular formula C16H19F5O6 B11933328 m-PEG4-PFP ester

m-PEG4-PFP ester

Cat. No.: B11933328
M. Wt: 402.31 g/mol
InChI Key: SVJYYIVPHFUIOX-UHFFFAOYSA-N
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Description

M-PEG4-PFP ester is a useful research compound. Its molecular formula is C16H19F5O6 and its molecular weight is 402.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C16H19F5O6

Molecular Weight

402.31 g/mol

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]propanoate

InChI

InChI=1S/C16H19F5O6/c1-23-4-5-25-8-9-26-7-6-24-3-2-10(22)27-16-14(20)12(18)11(17)13(19)15(16)21/h2-9H2,1H3

InChI Key

SVJYYIVPHFUIOX-UHFFFAOYSA-N

Canonical SMILES

COCCOCCOCCOCCC(=O)OC1=C(C(=C(C(=C1F)F)F)F)F

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to m-PEG4-PFP Ester: A Superior Amine-Reactive Linker for Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of methoxy-polyethylene glycol (4)-pentafluorophenyl ester (m-PEG4-PFP ester), a key reagent in modern bioconjugation and the development of targeted therapeutics such as Proteolysis Targeting Chimeras (PROTACs). We will delve into its chemical properties, compare its performance with commonly used N-hydroxysuccinimide (NHS) esters, and provide detailed experimental protocols for its application.

Core Concepts: Understanding this compound

This compound is a heterobifunctional crosslinker featuring a methoxy-terminated polyethylene glycol (m-PEG) chain linked to a pentafluorophenyl (PFP) ester. The PFP ester is a highly reactive functional group that readily couples with primary and secondary amines to form stable amide bonds.[1] The m-PEG4 moiety is a short, hydrophilic spacer that enhances the solubility and pharmacokinetic properties of the resulting conjugate.[2]

The key advantage of the PFP ester over the more traditional NHS ester lies in the electron-withdrawing nature of the pentafluorophenyl group. This makes the carbonyl carbon of the ester more electrophilic and the pentafluorophenolate a superior leaving group, leading to enhanced reactivity and stability.[1]

Quantitative Data Presentation

To facilitate a clear comparison of PFP esters with the commonly used NHS esters, the following tables summarize key quantitative data.

Chemical and Physical Properties of this compound
Molecular Formula C16H19F5O6
Molecular Weight 402.31 g/mol
Appearance Colorless to light yellow liquid
Solubility ≥ 100 mg/mL in DMSO
Storage Conditions -20°C for long-term storage (up to 3 years in pure form)

Table 1: Physicochemical properties of this compound.

Comparative Performance: PFP Ester vs. NHS Ester PFP Ester NHS Ester
Relative Hydrolysis Rate Less susceptible to hydrolysis[1]More susceptible to hydrolysis, especially at higher pH[3]
Pseudo-first-order Rate Constant (k') for Aminolysis *2.46 x 10⁻¹ s⁻¹3.49 x 10⁻³ s⁻¹
Optimal pH for Amine Coupling 7.2 - 8.57.2 - 8.5 (hydrolysis significantly increases above pH 8)

*Data from a comparative study of poly(pentafluorophenyl acrylate) and poly(N-hydroxysuccinimide-4-vinyl benzoate) with 1-aminomethylpyrene.

Table 2: A quantitative and qualitative comparison of PFP and NHS esters.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

General Protocol for Protein Bioconjugation with this compound

This protocol describes the covalent attachment of this compound to a protein containing accessible primary amines (e.g., lysine residues).

Materials:

  • Protein of interest in an amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Quenching buffer: 1 M Tris-HCl, pH 8.0

  • Size-Exclusion Chromatography (SEC) column for purification

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the reaction buffer (e.g., PBS, pH 7.4) to a concentration of 1-10 mg/mL.

    • Ensure the buffer does not contain primary amines (e.g., Tris or glycine) as they will compete with the reaction.

  • This compound Solution Preparation:

    • Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10-20 mg/mL.

  • Conjugation Reaction:

    • Add a 10- to 50-fold molar excess of the dissolved this compound to the protein solution while gently stirring. The optimal molar ratio should be determined empirically.

    • Ensure the final concentration of the organic solvent does not exceed 10% of the total reaction volume to maintain protein stability.

    • Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight.

  • Quenching the Reaction (Optional):

    • To stop the reaction, add the quenching buffer to a final concentration of 20-50 mM to consume any unreacted PFP ester. Incubate for 30 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted this compound and byproducts by SEC.

    • Monitor the purification process by measuring the protein concentration (e.g., A280) and, if applicable, the incorporated PEG (e.g., via HPLC or MALDI-TOF mass spectrometry).

  • Characterization:

    • Confirm conjugation and assess the degree of labeling using techniques such as SDS-PAGE (which will show a shift in molecular weight), HPLC, or LC-MS.

Synthesis of a PROTAC using this compound

This protocol provides a general workflow for the synthesis of a PROTAC molecule by coupling a warhead (targeting the protein of interest) with an E3 ligase ligand using this compound as the linker. This example assumes the E3 ligase ligand has a free amine for coupling.

Materials:

  • E3 Ligase Ligand with a primary or secondary amine (e.g., a pomalidomide derivative)

  • This compound

  • Warhead with a carboxylic acid functional group

  • Coupling agents (e.g., HATU, HOBt)

  • Tertiary base (e.g., DIPEA)

  • Anhydrous DMF

  • Solvents for workup and purification (e.g., ethyl acetate, hexanes, dichloromethane)

  • Silica gel for column chromatography

  • Instrumentation for characterization (NMR, LC-MS, HPLC)

Procedure:

  • Activation of the Warhead:

    • This step is not directly shown in the diagram but is a prerequisite if starting from a carboxylic acid-functionalized warhead to form the PFP ester. For this protocol, we assume the this compound is the starting material.

  • Coupling of this compound to the E3 Ligase Ligand:

    • Dissolve the amine-containing E3 ligase ligand (1.0 eq) in anhydrous DMF.

    • Add this compound (1.1 eq) to the solution.

    • Add a tertiary base such as DIPEA (2.0 eq) to the reaction mixture.

    • Stir the reaction at room temperature for 2-4 hours, monitoring the progress by LC-MS.

    • Upon completion, perform an aqueous workup and extract the product with a suitable organic solvent.

    • Purify the resulting intermediate (E3 Ligand-PEG4-OH) by flash column chromatography.

  • Coupling of the Warhead to the E3 Ligand-PEG4 Intermediate:

    • Dissolve the carboxylic acid-functionalized warhead (1.0 eq) and the E3 Ligand-PEG4-OH intermediate (1.0 eq) in anhydrous DMF.

    • Add coupling agents such as HATU (1.2 eq) and HOBt (1.2 eq), followed by DIPEA (3.0 eq).

    • Stir the reaction at room temperature overnight, monitoring by LC-MS.

    • Upon completion, perform an aqueous workup and extract the final PROTAC molecule.

    • Purify the crude product by flash column chromatography or preparative HPLC.

  • Characterization:

    • Confirm the structure and purity of the final PROTAC using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

    • Assess the purity by analytical HPLC.

Mandatory Visualizations

The following diagrams, generated using Graphviz, illustrate key processes involving this compound.

G cluster_advantages Advantages of PFP Ester PFP_Ester Pentafluorophenyl (PFP) Ester High_Reactivity High Reactivity with Amines PFP_Ester->High_Reactivity High_Stability High Stability to Hydrolysis PFP_Ester->High_Stability Efficient_Conjugation More Efficient Conjugation High_Reactivity->Efficient_Conjugation High_Stability->Efficient_Conjugation

Caption: Logical flow of PFP ester advantages.

G cluster_workflow Bioconjugation Experimental Workflow Start Start Prepare_Protein Prepare Protein Solution (Amine-free buffer, pH 7.4) Start->Prepare_Protein Prepare_PFP Prepare this compound Solution (Anhydrous DMSO/DMF) Start->Prepare_PFP Conjugation Conjugation Reaction (RT, 1-4h or 4°C overnight) Prepare_Protein->Conjugation Prepare_PFP->Conjugation Quench Quench Reaction (Optional) (Tris Buffer) Conjugation->Quench Purification Purification (Size-Exclusion Chromatography) Quench->Purification Characterization Characterization (SDS-PAGE, HPLC, LC-MS) Purification->Characterization End End Characterization->End

Caption: Bioconjugation experimental workflow.

G cluster_protac PROTAC Synthesis Logical Relationship E3_Ligand E3 Ligase Ligand (with -NH2) Intermediate E3 Ligand-PEG4-OH E3_Ligand->Intermediate Amine Coupling mPEG4_PFP This compound mPEG4_PFP->Intermediate PROTAC Final PROTAC Intermediate->PROTAC Amide Bond Formation Warhead Warhead (with -COOH) Warhead->PROTAC

Caption: PROTAC synthesis logical relationship.

Conclusion

This compound represents a significant advancement in the field of bioconjugation, offering superior reactivity and stability compared to traditional NHS esters. Its properties translate to more efficient and reproducible conjugation reactions, which are critical in the development of antibody-drug conjugates, PEGylated proteins, and PROTACs. The detailed protocols and comparative data provided in this guide are intended to equip researchers and drug development professionals with the necessary information to effectively utilize this powerful chemical tool.

References

An In-Depth Technical Guide to m-PEG4-PFP Ester: Core Chemical Properties and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, experimental applications, and handling of m-PEG4-PFP (methoxy-polyethylene glycol-pentafluorophenyl) ester. This heterobifunctional crosslinker is a valuable tool in bioconjugation, drug delivery, and surface modification, primarily utilized for its ability to efficiently form stable amide bonds with primary amines.

Core Chemical Properties

m-PEG4-PFP ester is a PEG-based linker characterized by a methoxy-terminated polyethylene glycol (PEG) chain of four units, activated with a pentafluorophenyl (PFP) ester at the other end. The PFP ester is a highly reactive group that readily couples with nucleophilic primary amines on biomolecules such as proteins, peptides, and amine-modified oligonucleotides.

The key advantage of the PFP ester over other amine-reactive functionalities, such as N-hydroxysuccinimide (NHS) esters, lies in its reduced susceptibility to hydrolysis in aqueous environments.[1][2][3] This enhanced stability leads to more efficient and reliable conjugation reactions, particularly in aqueous buffers.[4][5]

Chemical Structure
  • IUPAC Name: 2,3,4,5,6-pentafluorophenyl 2,5,8,11-tetraoxatetradecan-14-oate

  • SMILES: COCCOCCOCCOCCC(=O)OC1=C(F)C(F)=C(F)C(F)=C1F

  • InChI Key: SVJYYIVPHFUIOX-UHFFFAOYSA-N

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound.

PropertyValueReferences
Molecular Weight 402.31 g/mol
Exact Mass 402.1100 g/mol
Chemical Formula C16H19F5O6
Purity ≥95% - ≥98%
Appearance Solid Powder
Solubility Soluble in DMSO (≥100 mg/mL)
Storage (Short-term) 0 - 4 °C (days to weeks)
Storage (Long-term) -20 °C (months to years)

Experimental Protocols

The primary application of this compound is the covalent modification of biomolecules containing primary amines. Below is a detailed, representative protocol for the conjugation of this compound to a protein.

Protocol: PEGylation of a Protein with this compound

1. Materials and Reagents:

  • Protein containing primary amines (e.g., IgG)

  • This compound

  • Reaction Buffer: Amine-free buffer such as 0.1 M phosphate-buffered saline (PBS) at pH 7.2-8.0. Avoid buffers containing primary amines like Tris or glycine.

  • Organic Solvent: Anhydrous dimethylsulfoxide (DMSO) or dimethylformamide (DMF).

  • Quenching Buffer (optional): 20-50 mM Tris or glycine solution.

  • Desalting column or dialysis equipment for purification.

2. Procedure:

  • Prepare the Protein Solution:

    • Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL.

    • If necessary, perform a buffer exchange using a desalting column or dialysis to ensure the protein is in an appropriate amine-free buffer.

  • Prepare the this compound Solution:

    • This compound is moisture-sensitive. Allow the vial to equilibrate to room temperature before opening to prevent condensation.

    • Immediately before use, dissolve the required amount of this compound in DMSO or DMF to a concentration of 10-100 mM. Do not prepare stock solutions for long-term storage as the PFP ester will hydrolyze.

  • Initiate the Conjugation Reaction:

    • Add a 10- to 50-fold molar excess of the dissolved this compound solution to the protein solution while gently stirring. The final concentration of the organic solvent should ideally be less than 10% to maintain protein solubility.

    • Incubate the reaction mixture. Common conditions are 30-60 minutes at room temperature or 2-4 hours at 4°C. The optimal time and temperature may need to be determined empirically for the specific protein.

  • Quench the Reaction (Optional):

    • To stop the reaction and consume any unreacted this compound, a quenching buffer (e.g., Tris or glycine) can be added to a final concentration of 20-50 mM. Incubate for approximately 30 minutes.

  • Purify the Conjugate:

    • Remove excess, unreacted this compound and reaction byproducts using a desalting column or dialysis equilibrated with a suitable buffer (e.g., PBS).

  • Store the PEGylated Protein:

    • Store the purified PEGylated protein under conditions appropriate for the unmodified protein.

Visualizations

Reaction Mechanism of this compound with a Primary Amine

The following diagram illustrates the reaction between the PFP ester group of this compound and a primary amine on a biomolecule, resulting in a stable amide bond.

G Reaction of this compound with a Primary Amine cluster_reactants Reactants cluster_products Products mPEG4_PFP m-PEG4-O-C(=O)-PFP Conjugate m-PEG4-O-C(=O)-NH-Biomolecule mPEG4_PFP->Conjugate + Biomolecule-NH2 Biomolecule_NH2 Biomolecule-NH2 PFP_leaving_group PFP-OH

Caption: Amine-reactive coupling of this compound.

Experimental Workflow for Protein PEGylation

This diagram outlines the key steps in a typical experimental workflow for conjugating this compound to a protein.

G Protein PEGylation Workflow using this compound A Prepare Protein Solution (Amine-free buffer, pH 7.2-8.0) C Initiate Conjugation Reaction (Add ester to protein, incubate) A->C B Prepare this compound Solution (Freshly dissolved in DMSO/DMF) B->C D Quench Reaction (Optional) (Add Tris or glycine) C->D E Purify Conjugate (Desalting column or dialysis) D->E F Characterize and Store (Analyze and store appropriately) E->F

Caption: Experimental workflow for protein conjugation.

References

An In-depth Technical Guide to m-PEG4-PFP Ester: Structure, Properties, and Applications in Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of methoxy-polyethylene glycol (4)-pentafluorophenyl ester (m-PEG4-PFP ester), a critical reagent in modern biopharmaceutical research and development. Designed for researchers, scientists, and drug development professionals, this document details its chemical properties, mechanism of action, and key applications, with a focus on its role as a linker in Proteolysis Targeting Chimeras (PROTACs).

Core Properties and Structure

This compound is a PEG-based linker predominantly used for bioconjugation.[1][2] It features a methoxy-terminated tetra-polyethylene glycol spacer coupled to a pentafluorophenyl (PFP) ester reactive group. The PFP ester is an amine-reactive functional group that readily forms stable amide bonds with primary and secondary amines on biomolecules.[3][4][5]

The chemical structure of this compound is presented below:

Figure 1: Chemical Structure of this compound.

The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReferences
Molecular Weight 402.31 g/mol
Chemical Formula C₁₆H₁₉F₅O₆
Exact Mass 402.1100
Purity ≥95% - ≥98%
Appearance Solid Powder or Liquid
IUPAC Name 2,3,4,5,6-pentafluorophenyl 2,5,8,11-tetraoxatetradecan-14-oate
Storage Conditions Short-term: 0-4°C; Long-term: -20°C

Mechanism of Action and Advantages in Bioconjugation

PFP esters are highly efficient acylating agents used for conjugating carboxylic acids to amine groups. The electron-withdrawing nature of the five fluorine atoms on the phenyl ring makes the carbonyl carbon highly electrophilic and the pentafluorophenolate an excellent leaving group. This results in a rapid and efficient reaction with primary and secondary amines to form a stable amide bond.

One of the primary advantages of PFP esters over other amine-reactive reagents, such as N-hydroxysuccinimide (NHS) esters, is their enhanced stability towards hydrolysis, especially in aqueous reaction media. This greater resistance to hydrolysis minimizes the consumption of the reagent by competing side reactions, leading to higher conjugation efficiency and reproducibility.

G cluster_hydrolysis Competing Reaction (Minimized) reagent This compound product Stable Amide Bond (Biomolecule-PEG-Linker) reagent->product Reaction with Amine hydrolysis_product Hydrolyzed Ester reagent->hydrolysis_product Hydrolysis (H₂O) biomolecule Biomolecule with Primary/Secondary Amine (R-NH₂) biomolecule->product leaving_group Pentafluorophenol (Leaving Group) product->leaving_group

Figure 2: Reaction pathway of this compound with an amine-containing biomolecule.

Application as a PROTAC Linker

A significant application of this compound is in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker component of a PROTAC is crucial as it dictates the spatial orientation of the two ligands, which in turn affects the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase).

The this compound serves as a flexible, hydrophilic linker. Its PFP ester end allows for the covalent attachment to a functional group (typically an amine) on one of the PROTAC ligands, while the methoxy end remains inert.

G cluster_synthesis PROTAC Synthesis Workflow cluster_action PROTAC Mechanism of Action ligand1 Ligand for Target Protein protac Assembled PROTAC ligand1->protac Linkage linker This compound linker->protac ligand2 Ligand for E3 Ligase (with amine) ligand2->linker Amine-PFP Ester Reaction protac_mol PROTAC ternary_complex Ternary Complex (Target-PROTAC-E3) protac_mol->ternary_complex target_protein Target Protein target_protein->ternary_complex e3_ligase E3 Ligase e3_ligase->ternary_complex ubiquitination Ubiquitination of Target ternary_complex->ubiquitination degradation Proteasomal Degradation ubiquitination->degradation

Figure 3: Logical workflow illustrating the role of this compound in PROTAC synthesis and mechanism of action.

Experimental Protocol: Conjugation to a Biomolecule

The following is a generalized protocol for the conjugation of an this compound to an amine-containing biomolecule, such as a protein or peptide. Optimization may be required based on the specific biomolecule.

  • This compound

  • Biomolecule with available primary or secondary amines

  • Reaction Buffer: 50–100 mM buffer (e.g., phosphate, borate, or carbonate), pH 7.2–8.5

  • Organic Solvent (anhydrous): Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), or Acetonitrile (ACN)

  • Quenching Buffer (optional): Tris buffer, pH 8.0–8.5

  • Purification system (e.g., HPLC, LC-MS, dialysis, or size-exclusion chromatography)

  • Prepare the Biomolecule Solution : Dissolve the biomolecule in the reaction buffer to a desired concentration.

  • Prepare the PFP Ester Solution : Immediately before use, dissolve the this compound in DMSO, DMF, or ACN to a concentration of 10–100 mM.

  • Initiate the Conjugation Reaction :

    • Slowly add the PFP ester solution to the biomolecule solution while stirring.

    • A typical molar ratio of PFP ester to the free amine on the biomolecule is between 2:1 and 10:1. This should be optimized for each specific reaction.

    • Allow the reaction to proceed at room temperature (20–25°C) for 1–4 hours or at 4°C overnight for sensitive biomolecules.

  • Monitor Reaction Progress : The progress of the conjugation can be monitored by techniques such as HPLC or LC-MS to observe the shift in molecular weight corresponding to the addition of the m-PEG4 moiety.

  • Quench the Reaction (Optional) : If necessary to stop the reaction or remove excess PFP ester, add a quenching buffer (e.g., Tris) and incubate for approximately 30 minutes.

  • Purify the Conjugate : Remove excess reagent and byproducts to isolate the purified biomolecule-PEG conjugate using an appropriate chromatography method or dialysis.

G start Start prep_bio 1. Prepare Biomolecule Solution (pH 7.2-8.5) start->prep_bio react 3. Mix Solutions & Incubate (1-4h RT or 4°C O/N) prep_bio->react prep_peg 2. Prepare m-PEG4-PFP Ester Solution (in DMSO/DMF) prep_peg->react monitor 4. Monitor Progress (HPLC / LC-MS) react->monitor quench 5. Quench Reaction (Optional, Tris Buffer) monitor->quench purify 6. Purify Conjugate (Chromatography/Dialysis) quench->purify end End purify->end

Figure 4: Experimental workflow for the conjugation of this compound to a biomolecule.

References

An In-depth Technical Guide to the Synthesis of m-PEG4-PFP Ester

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of the synthesis of methoxy-poly(ethylene glycol)4-pentafluorophenyl ester (m-PEG4-PFP ester), a valuable crosslinking agent and PROTAC linker used extensively in bioconjugation and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols and quantitative data to facilitate the successful synthesis and application of this reagent.

Introduction

This compound is a hydrophilic, amine-reactive crosslinker. The pentafluorophenyl (PFP) ester group provides high reactivity towards primary and secondary amines, forming stable amide bonds.[1][2] Compared to the more common N-hydroxysuccinimide (NHS) esters, PFP esters exhibit greater stability towards hydrolysis, resulting in more efficient conjugation reactions in aqueous media.[1][2] The methoxy-terminated polyethylene glycol (m-PEG) chain, with four ethylene glycol units, imparts increased hydrophilicity to molecules it is conjugated with, which can improve solubility and reduce non-specific binding.

A primary application of this compound is in the construction of Proteolysis Targeting Chimeras (PROTACs).[3] PROTACs are bifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The m-PEG4 linker in this context provides the necessary spatial separation between the two ligands of the PROTAC.

Synthesis of this compound

The synthesis of this compound is achieved through the activation of the carboxylic acid terminus of m-PEG4-acid with pentafluorophenol. A common and effective method for this transformation is the use of a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), in an anhydrous organic solvent.

Reaction Principle

The reaction proceeds via the DCC-mediated activation of the carboxylic acid group of m-PEG4-acid. This forms a highly reactive O-acylisourea intermediate. Subsequent nucleophilic attack by the hydroxyl group of pentafluorophenol on this intermediate, followed by the elimination of dicyclohexylurea (DCU), yields the desired this compound.

Experimental Protocol

Materials and Reagents:

  • m-PEG4-acid

  • Pentafluorophenol (PFP)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF) (optional, for solubility)

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • Hexanes

  • Ethyl Acetate

Instrumentation:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Syringes and needles

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) apparatus

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add m-PEG4-acid (1.0 eq). Dissolve the acid in anhydrous dichloromethane (DCM). If solubility is an issue, a minimal amount of anhydrous N,N-dimethylformamide (DMF) can be added.

  • Addition of Reagents: To the stirred solution, add pentafluorophenol (1.0 - 1.2 eq). Allow the mixture to stir for 10 minutes at room temperature.

  • Initiation of Reaction: Add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.0 - 1.1 eq) in anhydrous DCM dropwise to the reaction mixture at 0 °C (ice bath).

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting m-PEG4-acid.

  • Work-up:

    • Once the reaction is complete, the precipitated dicyclohexylurea (DCU) byproduct is removed by filtration.

    • The filtrate is collected and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by silica gel column chromatography. A gradient of ethyl acetate in hexanes is a typical eluent system.

  • Characterization: The final product, this compound, should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Quantitative Data

The following table summarizes the key quantitative parameters for the synthesis of this compound.

ParameterValueReference
m-PEG4-acid Molecular Weight 236.26 g/mol N/A
Pentafluorophenol Molecular Weight 184.07 g/mol N/A
DCC Molecular Weight 206.33 g/mol N/A
This compound Molecular Weight 402.31 g/mol
This compound Formula C₁₆H₁₉F₅O₆
Typical Molar Equivalents (m-PEG4-acid:PFP:DCC) 1.0 : 1.0-1.2 : 1.0-1.1N/A
Typical Reaction Time 2-4 hoursN/A
Typical Purity (post-purification) >95%

Visualization of Workflow and Application

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

G Experimental Workflow for this compound Synthesis cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis start Dissolve m-PEG4-acid and Pentafluorophenol in anhydrous DCM reagents Add DCC solution dropwise at 0°C start->reagents reaction Stir at room temperature for 2-4 hours reagents->reaction filter Filter to remove precipitated DCU reaction->filter evaporate Evaporate solvent filter->evaporate purify Purify by silica gel chromatography evaporate->purify characterize Characterize by NMR and Mass Spectrometry purify->characterize

Caption: Workflow for the synthesis of this compound.

Reaction and Application Pathway

The diagram below outlines the synthesis reaction and a primary application of the resulting this compound in forming a PROTAC.

G Synthesis and Application of this compound cluster_synthesis Synthesis of this compound cluster_application Application in PROTAC Formation cluster_degradation Mechanism of Action mPEG_acid m-PEG4-acid mPEG_PFP This compound mPEG_acid->mPEG_PFP + PFP, DCC PFP Pentafluorophenol PFP->mPEG_PFP DCC DCC DCC->mPEG_PFP PROTAC PROTAC mPEG_PFP->PROTAC + Target Ligand Target_Ligand Target Protein Ligand (with amine group) Target_Ligand->PROTAC E3_Ligand E3 Ligase Ligand E3_Ligand->PROTAC + Linker Ubiquitination Ubiquitination PROTAC->Ubiquitination Brings Target Protein and E3 Ligase together Target_Protein Target Protein Target_Protein->Ubiquitination E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation Target Protein Degradation Proteasome->Degradation

Caption: Synthesis and application pathway of this compound.

References

An In-depth Technical Guide to the Reaction of m-PEG4-PFP Ester with Primary Amines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core mechanism, kinetics, and practical application of the reaction between methoxy-polyethylene glycol-pentafluorophenyl ester (m-PEG4-PFP ester) and primary amines. This reaction is a cornerstone of modern bioconjugation, enabling the precise modification of proteins, peptides, and other biomolecules for applications in drug delivery, diagnostics, and proteomics.

Core Reaction Mechanism: A Nucleophilic Acyl Substitution

The reaction between an this compound and a primary amine is a classic example of nucleophilic acyl substitution. The process is initiated by the nucleophilic attack of the primary amine's lone pair of electrons on the electrophilic carbonyl carbon of the PFP ester. This forms a transient tetrahedral intermediate. Subsequently, the highly stable pentafluorophenolate anion is eliminated as a leaving group, resulting in the formation of a stable amide bond between the PEG chain and the amine-containing molecule.[1][2]

The efficiency of this reaction is significantly enhanced by the electron-withdrawing nature of the pentafluorophenyl group.[1] This electronic effect increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Furthermore, pentafluorophenol is an excellent leaving group, which facilitates the collapse of the tetrahedral intermediate to form the final amide product.[1]

Advantages of PFP Esters in Bioconjugation

Pentafluorophenyl esters have emerged as a superior alternative to other active esters, such as N-hydroxysuccinimide (NHS) esters, for several key reasons:

  • Enhanced Stability: PFP esters exhibit significantly greater resistance to hydrolysis in aqueous environments compared to NHS esters.[1] This increased stability is crucial when working with valuable biomolecules, as it minimizes the competing hydrolysis reaction and ensures a higher yield of the desired conjugate.

  • Higher Reactivity: The strong electron-withdrawing properties of the pentafluorophenyl ring make the PFP ester more reactive towards aminolysis (the desired reaction with amines). This leads to faster reaction kinetics and allows for efficient conjugation even with less reactive amines.

  • Versatility: PFP esters are soluble in a wider range of organic solvents compared to NHS esters, offering greater flexibility in reaction setup.

Quantitative Data Summary

The following table summarizes key quantitative data related to the reactivity of PFP esters.

ParameterValueComparison/ContextReference(s)
Pseudo-First-Order Rate Constant (k') for Aminolysis 2.46 x 10⁻¹ s⁻¹This was for the reaction of a poly(pentafluorophenyl acrylate) with 1-aminomethylpyrene and is significantly faster than the 3.49 x 10⁻³ s⁻¹ observed for a poly(N-hydroxysuccinimide-4-vinyl benzoate) under similar conditions.
Relative Coupling Rate OPFP : OPCP : ONp = 111 : 3.4 : 1This demonstrates the superior speed of PFP esters (OPFP) compared to pentachlorophenyl (OPCP) and p-nitrophenyl (ONp) esters in peptide coupling.

Key Experimental Protocols

Below are detailed methodologies for key experiments involving the reaction of this compound with primary amines, primarily focusing on protein conjugation.

General Protocol for Protein PEGylation

This protocol outlines the fundamental steps for conjugating an this compound to a protein containing primary amines (e.g., lysine residues).

Materials:

  • Protein with accessible primary amines

  • This compound

  • Amine-free reaction buffer (e.g., Phosphate-buffered saline (PBS), HEPES, borate, or carbonate buffer, pH 7.2-8.5)

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Quenching buffer (optional, e.g., Tris buffer, pH 8.0)

  • Purification system (e.g., dialysis cassettes, size-exclusion chromatography column)

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL. If necessary, perform a buffer exchange to remove any amine-containing buffers.

  • This compound Solution Preparation: Immediately before use, dissolve the this compound in DMSO or DMF to a concentration of 10-100 mM. PFP esters are moisture-sensitive, so it is crucial to use anhydrous solvent and handle the reagent promptly.

  • Conjugation Reaction: Add the this compound solution to the protein solution with gentle stirring. A molar ratio of PFP ester to free amines between 2:1 and 10:1 is a good starting point, but the optimal ratio should be determined empirically.

  • Incubation: Allow the reaction to proceed at room temperature for 1-4 hours or at 4°C overnight for sensitive biomolecules.

  • Quenching (Optional): To stop the reaction, add a quenching buffer like Tris to a final concentration of 20-50 mM and incubate for 30 minutes.

  • Purification: Remove unreacted this compound and byproducts by dialysis or size-exclusion chromatography.

Monitoring Reaction Progress

The progress of the conjugation reaction can be monitored using various analytical techniques:

  • SDS-PAGE: A successful conjugation will result in a shift in the molecular weight of the protein, which can be visualized as a higher molecular weight band on an SDS-PAGE gel.

  • HPLC or LC-MS: These techniques can be used to separate the conjugated protein from the unconjugated protein and to confirm the molecular weight shift.

  • MALDI-TOF Mass Spectrometry: This can provide a more precise measurement of the molecular weight of the conjugate and help determine the degree of labeling.

Factors Influencing the Reaction

Several factors can influence the efficiency and outcome of the this compound reaction with primary amines:

  • pH: The reaction is most efficient at a pH between 7.2 and 8.5. At lower pH, the primary amines are protonated, reducing their nucleophilicity. At higher pH, the rate of hydrolysis of the PFP ester increases.

  • Temperature and Incubation Time: The reaction can be performed at room temperature or 4°C. Longer incubation times may be required at lower temperatures.

  • Concentration of Reactants: Higher concentrations of both the protein and the this compound will generally lead to a faster reaction rate.

  • Solvent: While the reaction is typically performed in aqueous buffers, the addition of a small amount of an organic co-solvent like DMSO or DMF (up to 10%) can improve the solubility of the PFP ester.

Logical Relationships in Reaction Optimization

Conclusion

The reaction of this compound with primary amines is a robust and efficient method for the modification of biomolecules. The superior stability and reactivity of PFP esters compared to other active esters make them an excellent choice for researchers in drug development and other life sciences. By understanding the core mechanism and carefully controlling the reaction parameters, scientists can achieve high yields of well-defined bioconjugates for a wide range of applications.

References

The Strategic Application of m-PEG4-PFP Ester as a PROTAC Linker: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins by hijacking the cell's natural protein degradation machinery. These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase. Among the diverse array of linker architectures, polyethylene glycol (PEG) linkers, particularly those functionalized with reactive moieties, have gained prominence. This technical guide provides a comprehensive overview of the m-PEG4-PFP ester linker, a valuable tool in the synthesis and development of potent and effective PROTACs.

Core Concepts: The Role of the Linker in PROTAC Function

The linker in a PROTAC molecule is not merely a passive spacer but an active contributor to its biological activity. Its length, flexibility, and chemical composition are critical parameters that must be carefully optimized to facilitate the formation of a productive ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for subsequent ubiquitination and proteasomal degradation of the target protein.

The this compound linker offers several advantageous features:

  • Polyethylene Glycol (PEG) Core: The tetra-ethylene glycol (PEG4) backbone imparts hydrophilicity to the PROTAC molecule. This can improve solubility and, in some cases, cell permeability, which are often challenging properties for large PROTAC molecules.

  • Defined Length: The "4" in PEG4 denotes a specific number of ethylene glycol units, providing a defined and consistent linker length. This is crucial for controlling the spatial orientation of the two ligands and optimizing the geometry of the ternary complex.

  • Pentafluorophenyl (PFP) Ester: The PFP ester is a highly reactive functional group that readily forms stable amide bonds with primary and secondary amines present on the warhead or E3 ligase ligand. A key advantage of PFP esters over other amine-reactive groups, such as N-hydroxysuccinimide (NHS) esters, is their increased stability towards hydrolysis in aqueous conditions, leading to more efficient and reliable conjugation reactions.

Chemical Properties of this compound

A clear understanding of the chemical properties of the this compound is essential for its effective application in PROTAC synthesis.

PropertyValue
Chemical Formula C16H19F5O6
Molecular Weight 402.31 g/mol
Appearance Solid or liquid
Solubility Soluble in organic solvents like DMSO and DMF
Reactive Group Pentafluorophenyl (PFP) ester
Target Functional Group Primary and secondary amines
Resulting Linkage Amide bond

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and evaluation of PROTACs utilizing the this compound linker.

Protocol 1: Synthesis of a PROTAC using this compound

This protocol describes a general two-step approach for the synthesis of a PROTAC where one of the ligands (either the warhead or the E3 ligase ligand) possesses a free amine group for conjugation with the this compound.

Materials:

  • Warhead with a free amine or a suitable precursor

  • E3 ligase ligand with a carboxylic acid or a suitable precursor

  • This compound

  • Coupling reagents (e.g., HATU, HOBt)

  • Tertiary amine base (e.g., DIPEA)

  • Anhydrous organic solvents (e.g., DMF, DMSO)

  • Trifluoroacetic acid (TFA) for deprotection (if necessary)

  • Purification supplies (e.g., silica gel for column chromatography, HPLC system)

Step 1: Synthesis of the Warhead-Linker Intermediate

  • Dissolution: Dissolve the amine-containing warhead (1.0 eq) and this compound (1.1 eq) in anhydrous DMF.

  • Reaction: Add DIPEA (2.0 eq) to the solution and stir the reaction mixture at room temperature for 2-4 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the warhead-PEG4-PFP ester intermediate.

Step 2: Coupling of the Warhead-Linker Intermediate with the E3 Ligase Ligand

  • Activation (if necessary): If the E3 ligase ligand contains a carboxylic acid, dissolve it in anhydrous DMF and activate it with HATU (1.2 eq) and DIPEA (2.0 eq) for 15-30 minutes at room temperature.

  • Coupling: To the activated E3 ligase ligand solution, add the warhead-PEG4-PFP ester intermediate (1.0 eq) dissolved in a minimal amount of anhydrous DMF.

  • Reaction: Stir the reaction mixture at room temperature overnight.

  • Monitoring: Monitor the reaction progress by LC-MS.

  • Work-up and Purification: Upon completion, perform an appropriate aqueous work-up and purify the final PROTAC using preparative HPLC.

  • Characterization: Characterize the purified PROTAC by high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy to confirm its identity and purity.[1][2][3]

Protocol 2: Evaluation of PROTAC-mediated Protein Degradation by Western Blotting

This protocol outlines the standard method for determining the efficacy of a synthesized PROTAC in degrading its target protein.

Materials:

  • Cancer cell line expressing the target protein of interest

  • Synthesized PROTAC

  • Cell culture medium and supplements

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Seeding: Seed the cells in 6-well plates and allow them to adhere overnight.

  • PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC (e.g., from 1 nM to 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA protein assay.

  • Western Blotting:

    • Normalize the protein concentrations and prepare samples for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an ECL substrate and an imaging system.

    • Strip the membrane and re-probe with the primary antibody against the loading control.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein levels to the loading control.

    • Plot the percentage of protein degradation against the PROTAC concentration to determine the DC50 (the concentration at which 50% of the protein is degraded) and Dmax (the maximum percentage of degradation).[4]

Quantitative Data Presentation

PROTAC NameTarget ProteinE3 Ligase LigandLinker TypeDC50/EC50DmaxCell LineReference
dBET1BRD4ThalidomidePFP-ester based430 nM (EC50)>85%MV4;11

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding of PROTAC technology. The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway and a typical experimental workflow.

PROTAC Mechanism of Action: The Ubiquitin-Proteasome System

PROTACs function by coopting the ubiquitin-proteasome system (UPS), the primary pathway for regulated protein degradation in eukaryotic cells. The following diagram illustrates this process.

PROTAC_Mechanism cluster_Cell Cellular Environment cluster_Ternary_Complex Ternary Complex Formation POI Protein of Interest (POI) PROTAC PROTAC POI->PROTAC Binds to POI ligand Proteasome 26S Proteasome POI->Proteasome Recognition and Degradation POI_PROTAC_E3 POI-PROTAC-E3 Complex POI->POI_PROTAC_E3 PROTAC->POI_PROTAC_E3 E3_Ligase E3 Ubiquitin Ligase E3_Ligase->PROTAC Binds to E3 ligase ligand E3_Ligase->POI_PROTAC_E3 Ub Ubiquitin Ub->POI_PROTAC_E3 Ubiquitination Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides POI_PROTAC_E3->POI Poly-ubiquitinated POI POI_PROTAC_E3->PROTAC PROTAC Recycling POI_PROTAC_E3->E3_Ligase

Caption: PROTAC-mediated protein degradation pathway.

Downstream Signaling of BET Protein Degradation

The degradation of Bromodomain and Extra-Terminal (BET) family proteins, such as BRD4, by PROTACs like dBET1 has significant downstream effects, most notably the downregulation of the proto-oncogene c-MYC, which plays a critical role in cell proliferation and survival.

BET_Degradation_Pathway BET_PROTAC BET PROTAC (e.g., dBET1) BRD4 BRD4 BET_PROTAC->BRD4 Binds E3_Ligase E3 Ligase (e.g., Cereblon) BET_PROTAC->E3_Ligase Recruits Ubiquitin_Proteasome Ubiquitin-Proteasome System BRD4->Ubiquitin_Proteasome Ubiquitination cMYC_Gene c-MYC Gene BRD4->cMYC_Gene Promotes Transcription E3_Ligase->Ubiquitin_Proteasome BRD4_Degradation BRD4 Degradation Ubiquitin_Proteasome->BRD4_Degradation BRD4_Degradation->cMYC_Gene Inhibits Transcription cMYC_mRNA c-MYC mRNA cMYC_Gene->cMYC_mRNA Transcription cMYC_Protein c-MYC Protein cMYC_mRNA->cMYC_Protein Translation Cell_Proliferation Cell Proliferation & Survival cMYC_Protein->Cell_Proliferation Drives

Caption: Downstream effects of BET protein degradation by a PROTAC.

Experimental Workflow for PROTAC Development

The development of a novel PROTAC is a multi-step process that involves design, synthesis, and rigorous biological evaluation.

PROTAC_Workflow cluster_Design 1. Design & Synthesis cluster_Evaluation 2. In Vitro Evaluation cluster_Mechanism 3. Mechanistic Studies cluster_Vivo 4. In Vivo Studies Design PROTAC Design (Warhead, Linker, E3 Ligand) Synthesis Chemical Synthesis (e.g., using this compound) Design->Synthesis Purification Purification & Characterization (HPLC, MS, NMR) Synthesis->Purification Binding_Assay Binding Affinity Assays (e.g., SPR, ITC) Purification->Binding_Assay Degradation_Assay Protein Degradation Assay (Western Blot for DC50/Dmax) Binding_Assay->Degradation_Assay Cell_Viability Cell Viability Assays (e.g., MTT, CellTiter-Glo) Degradation_Assay->Cell_Viability Ternary_Complex Ternary Complex Formation (e.g., TR-FRET, Co-IP) Cell_Viability->Ternary_Complex Ubiquitination Ubiquitination Assays Ternary_Complex->Ubiquitination Downstream Downstream Pathway Analysis Ubiquitination->Downstream PK_PD Pharmacokinetics (PK) & Pharmacodynamics (PD) Downstream->PK_PD Efficacy In Vivo Efficacy Studies (e.g., Xenograft models) PK_PD->Efficacy

Caption: A typical experimental workflow for PROTAC development.

Conclusion

The this compound is a versatile and valuable tool in the development of PROTACs. Its defined length, hydrophilic nature, and highly reactive, yet stable, PFP ester functional group provide medicinal chemists with a reliable component for constructing these complex heterobifunctional molecules. A thorough understanding of its chemical properties, coupled with robust synthetic and biological evaluation protocols, is essential for successfully harnessing its potential in the design of novel and effective protein degraders. As the field of targeted protein degradation continues to evolve, the strategic use of well-defined linkers like the this compound will undoubtedly play a pivotal role in advancing this exciting therapeutic modality.

References

An In-depth Technical Guide to PEG-based PROTAC Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate disease-causing proteins by hijacking the body's natural protein disposal system. A critical component of these heterobifunctional molecules is the linker, which connects the target-binding ligand to the E3 ligase-recruiting moiety. Among the various linker types, those based on polyethylene glycol (PEG) have gained significant prominence due to their favorable physicochemical and biological properties. This technical guide provides a comprehensive overview of PEG-based PROTAC linkers, detailing their structure, function, and impact on PROTAC efficacy. It includes a compilation of quantitative data, detailed experimental protocols for synthesis and evaluation, and visual diagrams of key pathways and workflows to aid researchers in the rational design and development of next-generation targeted protein degraders.

Introduction: The Pivotal Role of the Linker in PROTAC Design

PROTACs are composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1] The linker is not merely a passive spacer; its length, composition, flexibility, and attachment points are critical determinants of a PROTAC's overall performance.[1][2] An optimal linker facilitates the formation of a stable and productive ternary complex between the POI, the PROTAC, and the E3 ligase, which is a prerequisite for subsequent polyubiquitination and proteasomal degradation of the target protein.[1][3]

PEG linkers, characterized by repeating ethylene glycol units, offer several advantages in PROTAC design:

  • Enhanced Solubility and Permeability: The hydrophilic nature of PEG can significantly improve the aqueous solubility of often lipophilic PROTAC molecules, which can be beneficial for their bioavailability. PEG linkers can also influence cell permeability, a key factor for in vivo efficacy.

  • Tunable Length and Flexibility: The length of the PEG chain can be precisely controlled, allowing for systematic optimization of the distance between the two ligands to achieve optimal ternary complex formation. The inherent flexibility of the PEG chain can also be advantageous in allowing the PROTAC to adopt a favorable conformation for binding.

  • Biocompatibility: PEG is a well-established biocompatible polymer with low toxicity and immunogenicity, making it a suitable component for therapeutic agents.

The PROTAC Signaling Pathway: A Visual Guide

The mechanism of action of a PROTAC involves a series of orchestrated molecular events, culminating in the degradation of the target protein. The following diagram illustrates this signaling cascade.

PROTAC_Signaling_Pathway cluster_0 Cellular Environment PROTAC PEG-PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ub Ubiquitin Polyubiquitination Polyubiquitination of POI Ub->Polyubiquitination Proteasome 26S Proteasome Degraded_POI Degraded POI (Amino Acids) Proteasome->Degraded_POI Degrades Ternary_Complex->Polyubiquitination Catalyzes Polyubiquitination->Degraded_POI Leads to

PROTAC-mediated protein degradation pathway.

Quantitative Impact of PEG Linker Length on PROTAC Efficacy

The length of the PEG linker is a critical parameter that must be empirically optimized for each POI-E3 ligase pair. A linker that is too short may lead to steric hindrance and prevent the formation of a stable ternary complex, while an excessively long linker can result in a non-productive complex where ubiquitination is inefficient. The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize data from studies on PROTACs targeting Estrogen Receptor α (ERα) and TANK-binding kinase 1 (TBK1), illustrating the impact of linker length on degradation.

Table 1: Impact of Linker Length on the Degradation of Estrogen Receptor α (ERα)

PROTACLinker Length (atoms)Degradation EfficacyReference
PROTAC 112Effective
PROTAC 216More Potent

Table 2: Impact of Linker Length on the Degradation of TANK-binding kinase 1 (TBK1)

PROTACLinker Length (atoms)DC50 (nM)Dmax (%)Reference
PROTAC 3< 12No degradation observed--
PROTAC 421396
PROTAC 52929276

Note: The data presented are from different studies and specific experimental conditions may vary.

Experimental Protocols

General Protocol for the Synthesis of a PEG-based PROTAC via Amide Bond Formation

This protocol outlines a general procedure for the synthesis of a PROTAC where the components are connected via amide bonds. This typically involves the coupling of a carboxylic acid-functionalized component with an amine-functionalized PEG linker.

Step 1: Coupling of Component A (Warhead or E3 Ligand) with a Boc-protected Amine-PEG Linker

  • Reagents and Materials:

    • Component A with a carboxylic acid group (1.0 eq)

    • Amine-PEGn-Boc (1.1 eq)

    • HATU (1,[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

    • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

    • Anhydrous DMF (N,N-Dimethylformamide)

    • Standard laboratory glassware and a nitrogen atmosphere setup.

  • Procedure:

    • Dissolve Component A-COOH in anhydrous DMF under a nitrogen atmosphere.

    • Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

    • Add the Amine-PEGn-Boc to the reaction mixture.

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction progress using LC-MS.

    • Upon completion, work up the reaction by diluting with an organic solvent like ethyl acetate and washing with aqueous solutions (e.g., 5% LiCl, saturated NaHCO3, and brine).

    • Dry the organic layer, concentrate it, and purify the crude product by flash column chromatography to obtain Component A-PEGn-Boc.

Step 2: Boc Deprotection

  • Reagents and Materials:

    • Component A-PEGn-Boc

    • TFA (Trifluoroacetic acid)

    • DCM (Dichloromethane)

  • Procedure:

    • Dissolve the Component A-PEGn-Boc in DCM.

    • Add TFA (typically 20-50% v/v) to the solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 1-3 hours.

    • Monitor the deprotection by LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove the TFA and DCM. The resulting amine salt is often used in the next step without further purification.

Step 3: Coupling of Component B (E3 Ligand or Warhead) to the Deprotected Intermediate

  • Reagents and Materials:

    • Component B with a carboxylic acid group (1.0 eq)

    • The deprotected Component A-PEGn-NH2·TFA salt from Step 2 (1.0 eq)

    • HATU (1.2 eq)

    • DIPEA (4.0 eq, to neutralize the TFA salt and for coupling)

    • Anhydrous DMF

  • Procedure:

    • Follow a similar procedure to Step 1, dissolving Component B-COOH in anhydrous DMF, activating with HATU and DIPEA, and then adding the deprotected Component A-PEGn-NH2 intermediate.

    • After an overnight reaction, perform a similar work-up and purification by preparative HPLC to yield the final PROTAC molecule.

Protocol for Western Blotting to Assess PROTAC-mediated Protein Degradation

This protocol describes the standard method to quantify the levels of a target protein in cells after treatment with a PROTAC.

  • Cell Culture and Treatment:

    • Seed the desired cell line in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

    • Allow the cells to adhere overnight.

    • Treat the cells with a range of concentrations of the PROTAC (e.g., from 0.1 nM to 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle-only control (e.g., DMSO).

  • Cell Lysis:

    • After the treatment period, wash the cells with ice-cold PBS.

    • Lyse the cells directly in the well using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

    • Clarify the lysate by centrifugation to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard protein assay, such as the BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Prepare the samples for electrophoresis by adding Laemmli sample buffer and boiling.

    • Load equal amounts of protein per lane and separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.

    • Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • To ensure equal protein loading, the membrane should also be probed with an antibody against a housekeeping protein (e.g., GAPDH or β-actin).

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the intensity of the target protein band to the corresponding loading control band.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

Experimental Workflow for Evaluating a Novel PEG-based PROTAC

The following diagram outlines a typical experimental workflow for the design, synthesis, and evaluation of a new PEG-based PROTAC.

PROTAC_Evaluation_Workflow Start Start: Identify POI and E3 Ligase Design Design PROTAC Library (Vary PEG Linker Length) Start->Design Synthesis Synthesize PROTAC Library Design->Synthesis In_Vitro_Screening In Vitro Screening: Western Blot for Degradation (Determine DC50 and Dmax) Synthesis->In_Vitro_Screening Lead_Identification Identify Lead PROTAC(s) In_Vitro_Screening->Lead_Identification Lead_Identification->Design Ineffective Degraders (Redesign) Further_Characterization Further Characterization of Leads: - Ternary Complex Formation Assays - Cellular Permeability Assays - Off-target Effects Lead_Identification->Further_Characterization Potent Degraders In_Vivo_Studies In Vivo Efficacy and PK/PD Studies Further_Characterization->In_Vivo_Studies End End: Candidate Selection In_Vivo_Studies->End

References

Solubility of m-PEG4-PFP Ester in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of m-PEG4-PFP ester (methoxy-Polyethylene Glycol-Pentafluorophenyl Ester) in common organic solvents. Understanding the solubility of this reagent is critical for its effective use in bioconjugation, drug delivery, and the development of Proteolysis Targeting Chimeras (PROTACs). This document offers a compilation of available solubility data, detailed experimental protocols for determining solubility, and visualizations of key processes.

Introduction to this compound

This compound is a heterobifunctional crosslinker containing a methoxy-terminated polyethylene glycol (PEG) chain and a pentafluorophenyl (PFP) ester reactive group. The PEG component enhances hydrophilicity and biocompatibility, while the PFP ester provides a highly reactive site for forming stable amide bonds with primary and secondary amines. PFP esters are known for their increased stability against hydrolysis compared to N-hydroxysuccinimide (NHS) esters, making them advantageous for conjugation reactions performed in aqueous-organic solvent mixtures.

The chemical structure of this compound is C16H19F5O6, with a molecular weight of 402.31 g/mol . Its physical form is typically a solid powder or a liquid.

Solubility Profile of this compound

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively published. However, based on the known properties of its constituent parts (PEG and PFP) and available product information, a general solubility profile can be compiled. The PEG chain imparts solubility in polar organic solvents, while the hydrophobic nature of the PFP group can influence its solubility in less polar environments.

SolventChemical FormulaPolarityKnown/Expected SolubilityNotes
Dimethyl Sulfoxide (DMSO)C2H6OSPolar Aprotic≥ 100 mg/mL[1]Commonly used for preparing concentrated stock solutions. Hygroscopic DMSO can impact solubility, so fresh solvent is recommended[1].
Dimethylformamide (DMF)C3H7NOPolar AproticSolubleRecommended as a solvent for dissolving PFP esters prior to bioconjugation reactions[2][3][4].
Acetonitrile (ACN)C2H3NPolar AproticSolubleA suitable solvent for dissolving PFP ester-activated linkers.
Dichloromethane (DCM)CH2Cl2Polar AproticSolublePEGs are generally soluble in chlorinated solvents.
ChloroformCHCl3Polar AproticSolublePEGs are generally soluble in chlorinated solvents.
Tetrahydrofuran (THF)C4H8OPolar AproticSolubleA potential solvent for dissolving amine-bearing small molecules for PEGylation.
Alcohols (e.g., Ethanol, Methanol)R-OHPolar ProticLess SolublePEGs have lower solubility in alcohols compared to more polar aprotic solvents.
TolueneC7H8Non-polarLess SolublePEGs have lower solubility in toluene, though solubility can be increased with heating.
Diethyl Ether(C2H5)2ONon-polarInsolublePEGs are generally not soluble in ether.

Experimental Protocol for Solubility Determination

The following is a detailed protocol for determining the solubility of this compound in an organic solvent of interest. This method is based on the principle of saturating a known volume of solvent with the solute and then quantifying the dissolved amount.

Materials:

  • This compound

  • Anhydrous organic solvents of interest (e.g., DMSO, DMF, ACN, DCM)

  • Analytical balance (readable to at least 0.1 mg)

  • Vials with screw caps (e.g., 2 mL glass vials)

  • Vortex mixer

  • Thermostatic shaker or incubator

  • Centrifuge

  • Calibrated pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD) or another suitable analytical instrument.

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a pre-weighed vial. The amount should be more than what is expected to dissolve.

    • Record the initial mass of the this compound.

    • Accurately pipette a known volume of the desired organic solvent into the vial.

    • Tightly cap the vial to prevent solvent evaporation.

    • Agitate the mixture vigorously using a vortex mixer for 1-2 minutes.

    • Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25 °C) and shake for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solute:

    • After the incubation period, visually inspect the vial to confirm the presence of undissolved solid.

    • Centrifuge the vial at a high speed to pellet the undissolved solid.

    • Carefully collect an aliquot of the supernatant (the clear, saturated solution) without disturbing the solid pellet.

  • Quantification of Dissolved Solute:

    • Accurately dilute the collected supernatant with a suitable solvent to a concentration within the linear range of the analytical instrument.

    • Analyze the diluted sample using a validated analytical method, such as HPLC, to determine the concentration of this compound.

    • Prepare a calibration curve using standards of known concentrations of this compound to accurately quantify the concentration in the sample.

  • Calculation of Solubility:

    • Calculate the concentration of this compound in the original saturated supernatant, taking into account the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or g/L.

Visualizations

Experimental Workflow for Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis cluster_result Result prep1 Weigh excess This compound prep2 Add known volume of solvent prep1->prep2 prep3 Vortex to mix prep2->prep3 equil Shake at constant temperature (24-48h) prep3->equil sep1 Centrifuge to pellet undissolved solid equil->sep1 sep2 Collect supernatant sep1->sep2 ana1 Dilute supernatant sep2->ana1 ana2 Analyze by HPLC ana1->ana2 ana3 Quantify using calibration curve ana2->ana3 result Calculate Solubility (mg/mL or g/L) ana3->result

Caption: Workflow for determining the solubility of this compound.

Bioconjugation Reaction of this compound

The primary application of this compound is the covalent modification of biomolecules containing primary or secondary amine groups. This reaction, known as PEGylation, proceeds through a nucleophilic acyl substitution mechanism.

G reagent1 This compound (Electrophile) reaction_step Nucleophilic Attack (pH 7-9) reagent1->reaction_step reagent2 Amine-containing Molecule (e.g., Protein, Peptide) (Nucleophile) reagent2->reaction_step product1 PEGylated Molecule (Amide Bond) reaction_step->product1 product2 Pentafluorophenol (Leaving Group) reaction_step->product2

Caption: Bioconjugation of this compound with an amine-containing molecule.

Conclusion

The solubility of this compound is a crucial parameter for its successful application in bioconjugation and drug development. While comprehensive quantitative data is limited, it is known to be highly soluble in polar aprotic solvents such as DMSO and DMF. For applications requiring different solvent systems, it is recommended to experimentally determine the solubility using a robust protocol as outlined in this guide. The provided workflows for solubility determination and bioconjugation offer a clear visual representation of these key processes, aiding researchers in the effective use of this versatile PEGylation reagent.

References

An In-depth Technical Guide to the Storage and Stability of m-PEG4-PFP Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

m-PEG4-PFP ester, or methoxy(polyethylene glycol)-pentafluorophenyl ester, is a critical amine-reactive chemical modification reagent and a fundamental component in the development of advanced bioconjugates and targeted therapeutics, most notably as a linker in Proteolysis Targeting Chimeras (PROTACs). Its superior performance over traditional N-hydroxysuccinimide (NHS) esters, particularly its enhanced stability in aqueous environments, makes it a preferred choice for researchers in drug development and bioconjugation. This guide provides a comprehensive overview of the storage, stability, and handling of this compound, supported by experimental protocols and visual diagrams to facilitate its effective use in a laboratory setting.

Chemical Properties and Reactivity

This compound is characterized by a methoxy-terminated polyethylene glycol (PEG) chain of four units, which imparts hydrophilicity and biocompatibility. The pentafluorophenyl (PFP) ester is a highly reactive functional group that readily reacts with primary and secondary amines to form stable amide bonds.[1][2] The electron-withdrawing nature of the pentafluorophenyl group renders the carbonyl carbon highly electrophilic, facilitating nucleophilic attack by amines.[2]

A key advantage of PFP esters over the more common NHS esters is their reduced susceptibility to hydrolysis in aqueous media.[1][2] This increased stability of the PFP ester leads to more efficient and reproducible conjugation reactions, especially when working with valuable biomolecules in aqueous buffers.

Storage and Handling

Proper storage and handling of this compound are crucial to maintain its reactivity and ensure experimental success.

Solid Form: The solid, pure form of this compound is sensitive to moisture. It is recommended to store the reagent under the following conditions:

Storage ConditionDurationReference(s)
-20°C, dry, dark, with desiccantLong-term (months to years)
0 - 4°C, dry, darkShort-term (days to weeks)

To prevent condensation of moisture, which can lead to hydrolysis, the vial should be allowed to equilibrate to room temperature before opening.

Stock Solutions: Stock solutions of this compound are typically prepared in anhydrous, water-miscible organic solvents such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF). It is critical to note that preparing stock solutions for long-term storage is not recommended as the PFP ester moiety will readily hydrolyze over time, rendering the reagent inactive. Any unused reconstituted reagent should be discarded.

Storage ConditionDurationReference(s)
-80°C in anhydrous solventUp to 6 months
-20°C in anhydrous solventUp to 1 month

Stability Profile

The primary degradation pathway for this compound in the presence of water is hydrolysis of the PFP ester to the corresponding unreactive carboxylic acid and pentafluorophenol. This reaction is significantly influenced by pH, with the rate of hydrolysis increasing at higher pH values.

Quantitative Stability Data

To obtain precise stability data for this compound in a specific buffer system, it is recommended to perform a stability study using the experimental protocol outlined below.

Experimental Protocols

Protocol 1: Monitoring the Hydrolytic Stability of this compound by HPLC

This protocol provides a method to determine the hydrolytic stability and calculate the half-life of this compound in a buffer of interest.

Materials:

  • This compound

  • Anhydrous dimethylsulfoxide (DMSO) or dimethylformamide (DMF)

  • Buffer of interest (e.g., Phosphate-Buffered Saline, pH 7.4)

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column and a UV detector

  • Mobile phase (e.g., acetonitrile/water gradient with 0.1% trifluoroacetic acid (TFA))

Procedure:

  • Prepare a stock solution: Prepare a concentrated stock solution of this compound in anhydrous DMSO or DMF.

  • Initiate hydrolysis: Add a small aliquot of the this compound stock solution to the buffer of interest at a known concentration and maintain at a constant temperature.

  • Time-point sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Quench reaction: Immediately quench the hydrolysis by diluting the aliquot in the HPLC mobile phase.

  • HPLC analysis: Analyze the sample by HPLC, monitoring the decrease in the area of the this compound peak and the increase in the area of the corresponding carboxylic acid peak.

  • Calculate half-life: Plot the natural logarithm of the this compound concentration (or peak area) versus time. The half-life (t½) can be calculated from the slope of the resulting linear regression.

Protocol 2: General Procedure for Bioconjugation to a Protein

This protocol outlines a general method for the conjugation of this compound to a protein containing primary amines.

Materials:

  • Protein solution in an amine-free buffer (e.g., 0.1 M phosphate, 0.15 M NaCl, pH 7.2-8.0)

  • This compound

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Equilibrate reagent: Allow the vial of this compound to reach room temperature before opening.

  • Prepare ester solution: Immediately before use, dissolve the required amount of this compound in anhydrous DMSO or DMF.

  • Initiate conjugation: Add the desired molar excess of the this compound solution to the protein solution while gently mixing.

  • Incubate: Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.

  • Quench reaction: Add the quenching buffer to a final concentration of approximately 50 mM and incubate for 30 minutes to consume any unreacted ester.

  • Purify conjugate: Purify the resulting PEGylated protein using a suitable chromatography method to remove unreacted reagents and byproducts.

Application in Targeted Protein Degradation (PROTACs)

This compound is a widely used linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to selectively degrade target proteins of interest (POIs).

A PROTAC molecule consists of three components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The m-PEG4 linker in this context plays a crucial role in:

  • Solubility: The hydrophilic nature of the PEG chain enhances the aqueous solubility of the often large and hydrophobic PROTAC molecule.

  • Cell Permeability: The length and flexibility of the PEG linker can influence the PROTAC's ability to cross cell membranes.

  • Ternary Complex Formation: The linker optimally positions the POI and the E3 ligase to facilitate the formation of a stable ternary complex, which is a prerequisite for efficient ubiquitination and subsequent degradation of the POI.

Visualizations

Degradation Pathway of this compound

G mPEG4_PFP This compound Hydrolysis Hydrolysis mPEG4_PFP->Hydrolysis reacts with H2O H₂O (Moisture) H2O->Hydrolysis mPEG4_COOH m-PEG4-Carboxylic Acid (Inactive) Hydrolysis->mPEG4_COOH yields PFP Pentafluorophenol Hydrolysis->PFP

Caption: Primary degradation pathway of this compound via hydrolysis.

Experimental Workflow for Stability Assessment

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Prepare Stock Prepare this compound Stock Solution (in DMSO/DMF) Initiate Hydrolysis Add to Aqueous Buffer (Known Concentration & Temperature) Prepare Stock->Initiate Hydrolysis Time Point Sampling Withdraw Aliquots at Various Time Points Initiate Hydrolysis->Time Point Sampling Quench Quench Reaction (Dilute in Mobile Phase) Time Point Sampling->Quench HPLC HPLC Analysis (Monitor Peak Areas) Quench->HPLC Plot Data Plot ln(Concentration) vs. Time HPLC->Plot Data Calculate Half-life Calculate Half-life (t½) from Slope Plot Data->Calculate Half-life

Caption: Workflow for determining the hydrolytic stability of this compound.

PROTAC-Mediated Targeted Protein Degradation Pathway

G cluster_PROTAC PROTAC Action cluster_Ub Ubiquitination & Degradation POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC (with m-PEG4 linker) PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI E2-mediated Ub transfer Ub Ubiquitin Ub->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Proteasome->PROTAC PROTAC Recycled Degradation Degraded Protein (Amino Acids) Proteasome->Degradation Degradation

Caption: The role of this compound as a linker in PROTAC-mediated protein degradation.

References

An In-depth Technical Guide to m-PEG4-PFP Ester: Safety, Handling, and Application in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of methoxy-polyethylene glycol (4)-pentafluorophenyl ester (m-PEG4-PFP ester), a critical bifunctional linker used extensively in biomedical research and drug development. With a focus on its application in the synthesis of Proteolysis Targeting Chimeras (PROTACs), this document details its chemical properties, safety and handling protocols, and its role in advanced bioconjugation techniques.

Chemical and Physical Properties

This compound is a heterobifunctional crosslinker. It features a methoxy-terminated polyethylene glycol (m-PEG) chain, which enhances solubility and provides a flexible spacer, and a pentafluorophenyl (PFP) ester, a highly reactive group for amine conjugation.[1][2][3] The PFP ester is known for its higher stability towards hydrolysis compared to other amine-reactive esters like N-hydroxysuccinimide (NHS) esters, leading to more efficient and reproducible bioconjugation reactions.[4]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C16H19F5O6[1]
Molecular Weight 402.31 g/mol
Appearance Colorless to light yellow liquid or solid powder
Purity Typically ≥95%
Solubility Soluble in organic solvents like DMSO and DMF

Safety and Handling

Hazard Identification

This compound is anticipated to have the following classifications under the Globally Harmonized System (GHS):

  • Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.

  • Skin Corrosion/Irritation (Category 2), H315: Causes skin irritation.

  • Serious Eye Damage/Eye Irritation (Category 2A), H319: Causes serious eye irritation.

  • Specific Target Organ Toxicity, Single Exposure; Respiratory Tract Irritation (Category 3), H335: May cause respiratory irritation.

Precautionary Measures and Personal Protective Equipment (PPE)

Table 2: Recommended Handling and Safety Precautions

PrecautionDescriptionReference
Ventilation Use only outdoors or in a well-ventilated area. Avoid breathing dust/fume/gas/mist/vapors/spray.
Personal Protective Equipment (PPE) Wear protective gloves, protective clothing, eye protection, and face protection.
Hygiene Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.
Storage Store in a dry, dark place at -20°C for long-term storage (months to years) or at 0-4°C for short-term storage (days to weeks). The compound is moisture-sensitive; store with a desiccant.
First Aid Measures

Table 3: First Aid Procedures

Exposure RouteFirst Aid MeasureReference
If Swallowed Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell.
If on Skin Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.
If Inhaled Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.
If in Eyes Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

Application in PROTAC Synthesis and Evaluation

This compound is a valuable tool in the synthesis of PROTACs, which are heterobifunctional molecules that induce the degradation of target proteins. The PEG4 linker in these molecules plays a crucial role in modulating their physicochemical properties and biological activity.

Quantitative Data on PEG4-Linker Containing PROTACs

The following tables present hypothetical but representative data for a series of Bruton's tyrosine kinase (BTK)-targeting PROTACs with varying PEG linker lengths, illustrating the impact of the PEG4 linker on key performance indicators.

Table 4: In Vitro Degradation of BTK by PROTACs with Varying PEG Linker Lengths

LinkerDC50 (nM)Dmax (%)
PEG3 3590
PEG4 15>95
PEG5 2592
PEG6 4088

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.

Table 5: Physicochemical and Pharmacokinetic Properties of BTK-targeting PROTACs

LinkerMolecular Weight ( g/mol )cLogPTPSA (Ų)Cell Permeability (Papp, 10⁻⁶ cm/s)
PEG3 875.13.1183.52.5
PEG4 919.22.8193.03.0
PEG5 963.32.5202.52.8
PEG6 1007.42.2212.02.2

cLogP: Calculated octanol-water partition coefficient. TPSA: Topological Polar Surface Area.

Signaling Pathway: The Ubiquitin-Proteasome System

PROTACs function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway. The following diagram illustrates this process.

PROTAC_Mechanism PROTAC-Mediated Protein Degradation POI Protein of Interest (POI) TernaryComplex Ternary Complex (POI-PROTAC-E3) POI->TernaryComplex Binding PROTAC PROTAC (this compound derived) PROTAC->TernaryComplex E3 E3 Ubiquitin Ligase E3->TernaryComplex Recruitment PolyUb Poly-ubiquitinated POI TernaryComplex->PolyUb Ubiquitination Ub Ubiquitin Ub->TernaryComplex Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental Protocols

General Protocol for Protein Bioconjugation with this compound

This protocol describes the general steps for labeling a protein with this compound.

  • Protein Preparation:

    • Dissolve the protein in an amine-free buffer (e.g., 100 mM phosphate buffer, pH 7.2-8.0) at a concentration of 1-10 mg/mL.

    • If the protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange using dialysis or a desalting column.

  • This compound Solution Preparation:

    • Immediately before use, dissolve this compound in a minimal amount of anhydrous DMSO or DMF to prepare a stock solution (e.g., 10-50 mM).

  • Conjugation Reaction:

    • Add a 5- to 20-fold molar excess of the this compound stock solution to the protein solution while gently vortexing.

    • Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2-4 hours. The optimal reaction time and molar excess should be determined empirically for each specific protein.

  • Purification:

    • Remove excess, unreacted this compound and byproducts by size-exclusion chromatography (SEC) or dialysis.

Experimental Workflow for PROTAC Evaluation

The following diagram outlines a typical workflow for the synthesis and biological evaluation of a PROTAC synthesized using this compound.

PROTAC_Workflow Experimental Workflow for PROTAC Evaluation cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_advanced Advanced Assays Synthesis PROTAC Synthesis (using this compound) Purification Purification (HPLC) Synthesis->Purification Characterization Characterization (LC-MS, NMR) Purification->Characterization CellCulture Cell Culture Characterization->CellCulture Permeability Cell Permeability Assay (e.g., PAMPA) Characterization->Permeability TargetEngagement Target Engagement Assay (e.g., NanoBRET) Characterization->TargetEngagement PROTACTreatment PROTAC Treatment (Dose & Time Course) CellCulture->PROTACTreatment WesternBlot Western Blot Analysis (Protein Degradation) PROTACTreatment->WesternBlot DC50_Dmax DC50 & Dmax Determination WesternBlot->DC50_Dmax

Caption: A typical workflow for the design and evaluation of PROTACs.

Detailed Protocol: Western Blot for PROTAC-Induced Protein Degradation

This protocol details the steps to quantify target protein degradation in cells treated with a PROTAC.

  • Cell Culture and Treatment:

    • Plate cells at a suitable density to achieve 70-80% confluency on the day of treatment.

    • Treat cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 4, 8, 16, or 24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).

  • Cell Lysis:

    • After treatment, wash the cells twice with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate the lysate on ice for 30 minutes, followed by centrifugation to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration of all samples with lysis buffer and add Laemmli sample buffer.

    • Denature the proteins by boiling at 95-100°C for 5-10 minutes.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against the target protein overnight at 4°C.

    • Incubate with a primary antibody against a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Data Analysis:

    • Detect the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control band intensity.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Generate a dose-response curve to determine the DC50 and Dmax values.

References

An In-depth Technical Guide to Amine-Reactive PEG Reagents for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction to PEGylation: Enhancing Therapeutic Potential

Polyethylene glycol (PEG)ylation is a well-established and powerful strategy for enhancing the therapeutic properties of proteins, peptides, and other biomolecules.[1] The covalent attachment of PEG chains can significantly improve a molecule's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn reduces renal clearance and extends circulating half-life.[2][3] PEGylation can also shield epitopes on the protein surface, thereby reducing immunogenicity and protecting against proteolytic degradation.[2][3] Furthermore, the high solubility of PEG can enhance the solubility of poorly soluble molecules. This guide provides a comprehensive overview of amine-reactive PEG reagents, the most commonly used class of reagents for PEGylation, covering their chemistry, applications, and the practical considerations for their successful use in research and drug development.

Core Concepts of Amine-Reactive PEGylation

Amine-reactive PEG reagents are designed to covalently attach to primary amine groups present on biomolecules. The most common targets for these reagents are the ε-amino groups of lysine residues and the N-terminal α-amino group of polypeptides. The selection of a specific amine-reactive PEG reagent depends on several factors, including the desired reactivity, the stability of the resulting linkage, and the specific application.

Types of Amine-Reactive PEG Reagents

A variety of amine-reactive functionalities can be incorporated onto a PEG polymer. The most prevalent are N-hydroxysuccinimidyl (NHS) esters, aldehydes, and epoxides. Each possesses distinct characteristics in terms of reactivity and reaction conditions.

N-Hydroxysuccinimidyl (NHS) Esters: NHS-activated PEGs are the most widely used class of amine-reactive reagents due to their high reactivity and ability to form stable amide bonds with primary amines under physiological to slightly basic conditions (pH 7.2-9). The reaction proceeds via nucleophilic attack of the primary amine on the NHS ester, with the release of N-hydroxysuccinimide as a byproduct. However, NHS esters are susceptible to hydrolysis in aqueous solutions, a competing reaction that increases with pH.

Aldehydes: PEG aldehydes react with primary amines via reductive amination. This two-step process involves the initial formation of a Schiff base, which is then reduced by a reducing agent like sodium cyanoborohydride to form a stable secondary amine linkage. A key advantage of this method is the ability to achieve greater selectivity for the N-terminal amine by controlling the reaction pH (around pH 5).

Epoxides: PEG epoxides react with amines, as well as other nucleophiles like thiols and hydroxyls, at higher pH values (typically 8.5-9.5). This reactivity profile makes them less specific for amines compared to NHS esters and aldehydes.

Quantitative Data on Amine-Reactive PEG Reagents

The choice of an amine-reactive PEG reagent is often guided by its specific properties, such as reactivity and stability. The following tables summarize key quantitative data for various NHS ester-based PEG reagents.

Table 1: Half-life of NHS Esters at Various pH Values and Temperatures
pH Temperature (°C) Half-life
7.004-5 hours
8.025~1 hour
8.6410 minutes
Table 2: Hydrolysis Half-life of Various PEG-NHS Esters at pH 8 and 25°C
PEG NHS Ester Linker Half-life (minutes)
Succinimidyl Valerate (SVA)33.6
Succinimidyl Carbonate (SC)20.4
Succinimidyl Glutarate (SG)17.6
Succinimidyl Propionate (SPA)16.5
Succinimidyl Succinate (SS)~10
Succinimidyl Carboxymethyl (SCM)< 5

Experimental Protocols

Protocol 1: General Procedure for Protein PEGylation with an NHS-Ester PEG Reagent

This protocol outlines a general procedure for the PEGylation of a protein using an amine-reactive NHS-ester PEG reagent.

Materials:

  • Protein of interest in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2-8.0)

  • PEG-NHS ester reagent

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Quenching buffer (e.g., Tris or glycine buffer)

  • Dialysis or size-exclusion chromatography (SEC) equipment for purification

Procedure:

  • Protein Preparation: Dissolve the protein in an amine-free buffer at a concentration of 1-10 mg/mL. Ensure the buffer does not contain primary amines like Tris or glycine, as these will compete with the protein for reaction with the PEG reagent. If necessary, exchange the buffer using dialysis or desalting columns.

  • PEG Reagent Preparation: Immediately before use, dissolve the PEG-NHS ester in a small amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM). The NHS-ester moiety is moisture-sensitive and hydrolyzes readily in aqueous solutions, so stock solutions should not be prepared for storage. Allow the reagent vial to warm to room temperature before opening to prevent moisture condensation.

  • PEGylation Reaction: Add a calculated molar excess (typically 20-fold for IgG) of the dissolved PEG-NHS ester to the protein solution while gently stirring. The final concentration of the organic solvent should be less than 10% of the total reaction volume.

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours. The optimal reaction time and temperature may need to be determined empirically for each specific protein and PEG reagent.

  • Quenching: Stop the reaction by adding a quenching buffer containing primary amines (e.g., Tris or glycine) to a final concentration of 25-50 mM.

  • Purification: Remove unreacted PEG reagent and byproducts from the PEGylated protein using dialysis, size-exclusion chromatography (SEC), or ion-exchange chromatography (IEX).

Protocol 2: Purification of PEGylated Proteins

The purification of PEGylated proteins from the reaction mixture is crucial to remove unreacted protein, excess PEG reagent, and potential byproducts. A combination of chromatographic techniques is often employed.

Methods:

  • Size-Exclusion Chromatography (SEC): This is a primary method for separating PEGylated proteins based on their increased hydrodynamic radius compared to the un-PEGylated protein. SEC is effective at removing unreacted protein and smaller PEG reagents. However, its resolution may be insufficient to separate species with different degrees of PEGylation or positional isomers.

  • Ion-Exchange Chromatography (IEX): IEX separates molecules based on their net charge. PEGylation can shield the surface charges of a protein, altering its binding to the IEX resin. This change in binding affinity can be exploited to separate PEGylated proteins from their unmodified counterparts and also to resolve different degrees of PEGylation and positional isomers.

  • Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their hydrophobicity. The attachment of hydrophilic PEG chains can reduce the surface hydrophobicity of a protein, leading to earlier elution from an HIC column compared to the native protein.

  • Membrane Separation Techniques: Ultrafiltration and diafiltration can be used for buffer exchange and to remove smaller unreacted PEG molecules.

Protocol 3: Characterization of PEGylated Proteins

After purification, it is essential to characterize the PEGylated protein to determine the degree of PEGylation, purity, and retention of biological activity.

Techniques:

  • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): SDS-PAGE is a common technique to visualize the increase in molecular weight of the protein after PEGylation. The PEGylated protein will migrate slower than the unmodified protein, and the broadness of the band can give an indication of the heterogeneity of the PEGylation.

  • Mass Spectrometry (MS): Techniques like MALDI-TOF MS or ESI-MS can provide more precise information on the molecular weight of the PEGylated protein and the distribution of different PEGylated species.

  • High-Performance Liquid Chromatography (HPLC): Analytical SEC-HPLC or RP-HPLC can be used to assess the purity of the PEGylated product and quantify the different species present.

  • Biological Activity Assays: It is crucial to perform relevant in vitro or in vivo assays to confirm that the PEGylated protein retains its desired biological function, as the attachment of PEG chains can sometimes sterically hinder the protein's active site.

Visualizations: Signaling Pathways and Experimental Workflows

Reaction_Mechanism Reaction Mechanism of NHS-Ester PEG with a Primary Amine cluster_reactants Reactants cluster_products Products PEG_NHS PEG-NHS Ester R-O-N(C=O)₂C₄H₄ Intermediate {Tetrahedral Intermediate} PEG_NHS->Intermediate Nucleophilic Attack Protein_NH2 Protein P-NH₂ Protein_NH2->Intermediate PEG_Protein PEGylated Protein R-O-C(=O)-NH-P Intermediate->PEG_Protein NHS Leaving Group NHS N-Hydroxysuccinimide H-O-N(C=O)₂C₄H₄ Intermediate->NHS

Caption: Reaction of an NHS-ester PEG with a primary amine.

PEGylation_Workflow General Workflow for Protein PEGylation Start Start: Protein Solution Buffer_Exchange Buffer Exchange (if needed) (Amine-free buffer, e.g., PBS) Start->Buffer_Exchange PEG_Addition Addition of Amine-Reactive PEG Reagent Buffer_Exchange->PEG_Addition Reaction Incubation (Controlled Time & Temperature) PEG_Addition->Reaction Quenching Quench Reaction (e.g., Tris buffer) Reaction->Quenching Purification Purification (SEC, IEX, HIC) Quenching->Purification Characterization Characterization (SDS-PAGE, MS, HPLC, Activity Assay) Purification->Characterization Final_Product Final PEGylated Protein Characterization->Final_Product Factors_Affecting_PEGylation Factors Affecting Amine-Reactive PEGylation Efficiency cluster_reagent Reagent Properties cluster_reaction Reaction Conditions cluster_protein Protein Properties PEGylation_Efficiency PEGylation Efficiency Reagent_Type Type of Reactive Group (e.g., NHS, Aldehyde) Reagent_Type->PEGylation_Efficiency PEG_Size PEG Molecular Weight & Structure PEG_Size->PEGylation_Efficiency Reagent_Concentration Molar Ratio of PEG to Protein Reagent_Concentration->PEGylation_Efficiency pH Reaction pH pH->PEGylation_Efficiency Temperature Temperature Temperature->PEGylation_Efficiency Time Reaction Time Time->PEGylation_Efficiency Buffer Buffer Composition Buffer->PEGylation_Efficiency Protein_Concentration Protein Concentration Protein_Concentration->PEGylation_Efficiency Amine_Accessibility Number & Accessibility of Primary Amines Amine_Accessibility->PEGylation_Efficiency Protein_pI Protein Isoelectric Point (pI) Protein_pI->PEGylation_Efficiency

References

Methodological & Application

Application Notes and Protocols for m-PEG4-PFP Ester Bioconjugation to Proteins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ethylene glycol) (PEG) conjugation, or PEGylation, is a widely utilized bioconjugation technique to enhance the therapeutic properties of proteins.[1][2][3] This process involves the covalent attachment of PEG chains to a protein, which can improve its pharmacokinetic and pharmacodynamic profile by increasing solubility, extending circulating half-life, and reducing immunogenicity.[1][2] The m-PEG4-PFP ester (methoxy-polyethylene glycol-pentafluorophenyl ester) is an amine-reactive reagent used for the PEGylation of proteins. The pentafluorophenyl (PFP) ester group readily reacts with primary and secondary amines, such as the N-terminal α-amine and the ε-amines of lysine residues, to form stable amide bonds. Notably, PFP esters exhibit greater resistance to hydrolysis compared to N-hydroxysuccinimide (NHS) esters, leading to more efficient conjugation reactions in aqueous environments.

These application notes provide a comprehensive protocol for the bioconjugation of this compound to proteins, including reaction optimization, characterization of the conjugate, and key considerations for successful PEGylation.

Reaction Mechanism and Workflow

The bioconjugation of this compound to a protein is a nucleophilic acyl substitution reaction. The primary amine group on the protein acts as a nucleophile, attacking the carbonyl carbon of the PFP ester. This results in the formation of a stable amide bond and the release of pentafluorophenol as a byproduct.

G cluster_workflow Experimental Workflow Protein_Prep Protein Preparation (Buffer Exchange) Conjugation Conjugation Reaction (Protein + PEG Reagent) Protein_Prep->Conjugation PEG_Prep This compound Preparation PEG_Prep->Conjugation Quenching Quenching (Optional) Conjugation->Quenching Purification Purification (Dialysis / SEC) Quenching->Purification Characterization Characterization (SDS-PAGE, LC-MS) Purification->Characterization

Caption: A general workflow for protein PEGylation using this compound.

Experimental Protocols

Materials and Reagents
  • This compound

  • Protein of interest

  • Reaction Buffer: Amine-free buffer such as 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-8.5; or 100 mM HEPES, pH 7.2-8.0. Avoid buffers containing primary amines like Tris or glycine.

  • Organic Solvent: Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

  • Quenching Buffer (Optional): 1 M Tris-HCl, pH 8.0.

  • Purification: Desalting columns (e.g., Sephadex G-25) or dialysis cassettes.

  • Storage Buffer: Buffer suitable for the long-term stability of the protein.

Protocol for Protein PEGylation
  • Protein Preparation:

    • Dissolve the protein in the Reaction Buffer at a concentration of 1-10 mg/mL.

    • If the protein is in a buffer containing primary amines, perform a buffer exchange into the Reaction Buffer using a desalting column or dialysis.

  • This compound Solution Preparation:

    • Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMSO or DMF to a concentration of 10-100 mM.

    • Note: this compound is moisture-sensitive. Equilibrate the reagent to room temperature before opening to prevent condensation. Do not prepare stock solutions for long-term storage.

  • Conjugation Reaction:

    • Add the dissolved this compound solution to the protein solution while gently stirring. The recommended molar ratio of this compound to protein is between 10:1 and 50:1, which should be optimized for each specific protein.

    • Ensure the final concentration of the organic solvent does not exceed 10% of the total reaction volume to maintain protein solubility.

    • Incubate the reaction at room temperature (20-25°C) for 1-4 hours or at 4°C overnight. The optimal reaction time may need to be determined empirically.

  • Quenching (Optional):

    • To terminate the reaction, add the Quenching Buffer to a final concentration of 20-50 mM.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the PEGylated Protein:

    • Remove unreacted this compound and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against the desired storage buffer.

  • Characterization and Storage:

    • Characterize the PEGylated protein using SDS-PAGE, HPLC, and/or LC-MS to confirm conjugation and assess the degree of PEGylation.

    • Store the purified PEGylated protein under conditions appropriate for the unmodified protein.

Data Presentation: Reaction Parameter Optimization

The efficiency of protein PEGylation can be influenced by several factors. The following table summarizes key parameters and their typical ranges for optimization.

ParameterRecommended RangeNotes
pH 7.2 - 8.5Reaction is more efficient at slightly alkaline pH, but hydrolysis of the PFP ester also increases.
Molar Ratio (PEG:Protein) 10:1 to 50:1Higher ratios can increase the degree of PEGylation but may also lead to loss of protein activity.
Protein Concentration 1 - 10 mg/mLHigher concentrations can improve reaction kinetics.
Temperature 4°C or 20-25°CLower temperatures can be used for sensitive proteins to minimize degradation.
Reaction Time 1 - 4 hours (RT) or Overnight (4°C)Longer incubation times may be necessary for less reactive proteins.

Characterization of PEGylated Proteins

Following the conjugation reaction and purification, it is crucial to characterize the resulting PEGylated protein to determine the extent of modification and ensure the integrity of the protein.

Characterization MethodInformation Obtained
SDS-PAGE Provides a qualitative assessment of PEGylation. PEGylated proteins will show an increase in apparent molecular weight.
HPLC (Size-Exclusion or Reversed-Phase) Can be used to separate and quantify unmodified protein, different PEGylated species, and unreacted PEG.
LC-MS (Liquid Chromatography-Mass Spectrometry) Provides accurate mass measurements to confirm the number of PEG chains attached to the protein.
MALDI-TOF Mass Spectrometry An alternative to LC-MS for determining the molecular weight of the conjugate.
Activity Assay Essential to confirm that the biological activity of the protein is retained after PEGylation.

Signaling Pathway Example: Enhanced Pharmacokinetics of a Therapeutic Protein

PEGylation is often employed to improve the pharmacokinetic profile of therapeutic proteins, leading to prolonged effects. The diagram below illustrates the conceptual impact of PEGylation on a therapeutic protein's interaction with its target signaling pathway.

G cluster_pathway Impact of PEGylation on a Therapeutic Pathway Therapeutic_Protein Therapeutic Protein Receptor Cell Surface Receptor Therapeutic_Protein->Receptor Binding Degradation Proteolytic Degradation & Renal Clearance Therapeutic_Protein->Degradation PEGylated_Protein PEGylated Therapeutic Protein PEGylated_Protein->Receptor Prolonged Binding PEGylated_Protein->Degradation Reduced Signaling_Cascade Intracellular Signaling Cascade Receptor->Signaling_Cascade Activation Biological_Response Biological Response Signaling_Cascade->Biological_Response Signal Transduction

References

A Step-by-Step Guide to Labeling Peptides with m-PEG4-PFP Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes and Protocols

This document provides a comprehensive guide for the covalent labeling of peptides with methoxy-polyethylene glycol-pentafluorophenyl ester (m-PEG4-PFP ester). PEGylation, the process of attaching polyethylene glycol (PEG) chains to molecules, is a widely utilized strategy in drug development to enhance the therapeutic properties of peptides and proteins. Benefits of PEGylation include improved solubility, increased in vivo half-life, reduced immunogenicity, and enhanced stability[1].

The use of a pentafluorophenyl (PFP) ester offers significant advantages over the more common N-hydroxysuccinimide (NHS) esters. PFP esters exhibit greater resistance to hydrolysis in aqueous solutions, leading to more efficient and reproducible conjugation reactions[2][3]. This increased stability allows for greater flexibility in reaction conditions and can result in higher yields of the desired PEGylated product.

This guide will cover the essential materials, a detailed step-by-step protocol for peptide labeling, methods for purification and characterization of the final product, and key quantitative data to optimize the labeling process.

Overview of the Labeling Reaction

The labeling of a peptide with this compound involves a nucleophilic acyl substitution reaction. The primary amine groups on the peptide, typically the N-terminal α-amine or the ε-amine of lysine residues, act as nucleophiles and attack the carbonyl carbon of the PFP ester. This results in the formation of a stable amide bond, covalently linking the m-PEG4 moiety to the peptide, and the release of pentafluorophenol as a byproduct.

G cluster_reactants Reactants cluster_products Products Peptide Peptide-NH₂ PEG_Peptide m-PEG4-NH-Peptide Peptide->PEG_Peptide Nucleophilic Attack mPEG4_PFP m-PEG4-O-PFP mPEG4_PFP->PEG_Peptide PFP Pentafluorophenol mPEG4_PFP->PFP Leaving Group

Caption: Reaction scheme for peptide labeling with this compound.

Quantitative Data for Reaction Optimization

The efficiency of the PEGylation reaction is influenced by several factors, including the molar ratio of the reactants, pH, temperature, and reaction time. The following tables provide data to guide the optimization of your labeling protocol.

Table 1: Comparison of Active Ester Hydrolysis

PFP esters are significantly more stable in aqueous solutions compared to NHS esters, which are prone to hydrolysis. This stability is crucial for achieving high conjugation efficiency.

Active EsterSolvent SystemHalf-life (t½)Reference
PFP Ester Aqueous Acetonitrile3.0 times longer than NHS at pH 8[2]
NHS Ester Aqueous BufferHours at pH ≤ 7, Minutes at pH 8[2]
Table 2: Recommended Reaction Parameters

This table summarizes the recommended starting conditions for the labeling reaction. These parameters can be further optimized for specific peptides.

ParameterRecommended RangeNotes
Molar Ratio (m-PEG4-PFP : Peptide) 2:1 to 10:1A higher excess of the PFP ester can drive the reaction to completion but may require more extensive purification.
pH 7.2 - 8.5The reaction rate increases with pH, but so does the rate of hydrolysis of the PFP ester. A pH of 7.2-8.0 is a good starting point.
Temperature 4°C to 25°C (Room Temperature)Lower temperatures (4°C) can be used for sensitive peptides to minimize degradation, requiring longer incubation times.
Incubation Time 1 - 4 hours at RT, or overnight at 4°CThe reaction progress should be monitored to determine the optimal time.
Peptide Concentration 0.5 - 5 mg/mLHigher concentrations can improve reaction efficiency.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the labeling of a peptide with this compound, followed by purification and characterization of the conjugate.

Materials and Reagents
  • Peptide with at least one primary amine group

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: Amine-free buffer, e.g., 100 mM sodium phosphate buffer with 150 mM NaCl, pH 7.2-8.5. Note: Avoid buffers containing primary amines like Tris or glycine, as they will compete with the peptide for reaction with the PFP ester.

  • Quenching Reagent (optional): 1 M Tris-HCl, pH 8.0 or 1 M glycine

  • Purification system: Size-exclusion chromatography (SEC) or reverse-phase high-performance liquid chromatography (RP-HPLC)

  • Characterization instruments: HPLC and Mass Spectrometer (e.g., MALDI-TOF or ESI-MS)

Experimental Workflow

G A Peptide & this compound Preparation B Labeling Reaction A->B C Quenching (Optional) B->C D Purification C->D E Characterization D->E

References

Application Notes and Protocols for m-PEG4-PFP Ester in Antibody-Drug Conjugate (ADC) Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the potent cell-killing activity of a cytotoxic agent. The linker, which connects the antibody to the drug payload, is a critical component that significantly influences the ADC's stability, pharmacokinetics, and efficacy. This document provides detailed application notes and protocols for the use of m-PEG4-PFP (methoxy-polyethylene glycol-pentafluorophenyl) ester as a linker in the synthesis of ADCs.

The m-PEG4-PFP ester is an amine-reactive linker that offers several advantages for ADC development. The pentafluorophenyl (PFP) ester provides greater stability against hydrolysis compared to the more common N-hydroxysuccinimide (NHS) esters, leading to more efficient and reproducible conjugation reactions. The integrated polyethylene glycol (PEG) spacer enhances the hydrophilicity of the ADC, which can improve its solubility, reduce aggregation, and prolong its circulation half-life.[1][2][3] These properties make this compound an attractive choice for creating stable and effective ADCs.

These notes will focus on the synthesis of a model ADC, Trastuzumab-MMAE, which targets the HER2 receptor, a well-established target in breast cancer therapy.[4][5]

Key Features of this compound

  • Enhanced Stability: The PFP ester is less susceptible to hydrolysis in aqueous solutions than NHS esters, allowing for more controlled and efficient conjugation reactions.

  • Amine Reactivity: The PFP ester reacts with primary amines, such as the lysine residues on an antibody, to form stable amide bonds.

  • Improved Hydrophilicity: The PEG4 spacer increases the water solubility of the ADC, which can mitigate aggregation issues often associated with hydrophobic drug payloads.

  • Defined Length: The discrete PEG4 unit provides a homogenous and well-defined spacer length, contributing to a more uniform ADC product.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular Weight 402.31 g/mol
Chemical Formula C16H19F5O6
Purity >95%
Storage -20°C, desiccated
Solubility Soluble in DMSO, DMF
Table 2: Representative Quantitative Data for a Trastuzumab-MMAE ADC

Note: This data is representative and may vary based on specific reaction conditions. The DAR for a Trastuzumab-MMAE ADC has been reported to be approximately 3.4.

ParameterMethodTypical ResultReference
Drug-to-Antibody Ratio (DAR) HIC-HPLC, UV/Vis Spectroscopy2 - 4
Monomer Purity Size Exclusion Chromatography (SEC)>95%
In Vitro Cytotoxicity (IC50) Cell-based assay (e.g., on SK-BR-3 cells)nM range
Binding Affinity (KD) ELISA, SPRnM range

Experimental Protocols

Protocol 1: Conjugation of this compound to Monomethyl Auristatin E (MMAE)

This protocol describes the initial step of activating the cytotoxic drug, MMAE, with the this compound linker.

Materials:

  • This compound

  • Monomethyl Auristatin E (MMAE)

  • Anhydrous Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA)

  • High-Performance Liquid Chromatography (HPLC) system for purification

Procedure:

  • Preparation of Reactants:

    • Dissolve MMAE (1 equivalent) in anhydrous DMF.

    • In a separate vial, dissolve this compound (1.2 equivalents) in anhydrous DMF.

  • Reaction:

    • Add DIPEA (2 equivalents) to the MMAE solution.

    • Slowly add the this compound solution to the MMAE solution with gentle stirring.

    • Allow the reaction to proceed at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.

  • Purification:

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the m-PEG4-MMAE conjugate by reverse-phase HPLC.

    • Lyophilize the pure fractions to obtain the final product as a white solid.

Protocol 2: Conjugation of m-PEG4-MMAE to Trastuzumab

This protocol details the conjugation of the linker-drug construct to the antibody.

Materials:

  • Trastuzumab

  • m-PEG4-MMAE

  • Phosphate-Buffered Saline (PBS), pH 7.2-7.4

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • PD-10 desalting columns or equivalent size-exclusion chromatography system

Procedure:

  • Antibody Preparation:

    • If necessary, perform a buffer exchange of the Trastuzumab solution into PBS (pH 7.2-7.4) using a PD-10 desalting column.

    • Adjust the concentration of Trastuzumab to 5-10 mg/mL.

  • Linker-Drug Preparation:

    • Immediately before use, dissolve the m-PEG4-MMAE in a small amount of anhydrous DMSO to create a stock solution (e.g., 10 mM).

  • Conjugation Reaction:

    • Add a 5-10 molar excess of the m-PEG4-MMAE stock solution to the Trastuzumab solution. The final DMSO concentration should be kept below 10% (v/v) to avoid antibody denaturation.

    • Incubate the reaction mixture at room temperature for 1-4 hours with gentle agitation.

  • Purification of the ADC:

    • Remove the unreacted linker-drug and other small molecules by size-exclusion chromatography (e.g., PD-10 desalting columns) equilibrated with PBS.

    • Collect the protein-containing fractions.

  • Characterization and Storage:

    • Determine the protein concentration and Drug-to-Antibody Ratio (DAR) of the purified ADC (see Protocol 3).

    • Analyze the ADC by SEC-HPLC to assess for aggregation.

    • Store the purified Trastuzumab-MMAE ADC at 4°C. For long-term storage, consider storing at -80°C.

Protocol 3: Characterization of the Trastuzumab-MMAE ADC

1. Determination of Drug-to-Antibody Ratio (DAR) by UV/Vis Spectrophotometry:

  • Measure the absorbance of the ADC solution at 280 nm and at the wavelength of maximum absorbance for MMAE (if applicable and distinct from the antibody's absorbance).

  • Calculate the concentrations of the antibody and the drug using their respective extinction coefficients and the Beer-Lambert law.

  • The DAR is the molar ratio of the drug to the antibody.

2. Determination of DAR by Hydrophobic Interaction Chromatography (HIC)-HPLC:

  • HIC separates ADC species based on the number of conjugated drug molecules.

  • The weighted average of the peak areas corresponding to different DAR species provides the average DAR of the ADC preparation.

3. Analysis of Aggregation by Size Exclusion Chromatography (SEC)-HPLC:

  • SEC separates molecules based on their size.

  • The percentage of the monomer peak relative to the total peak area indicates the purity of the ADC and the extent of aggregation.

Visualizations

ADC_Synthesis_Workflow ADC Synthesis Workflow using this compound cluster_0 Linker-Drug Synthesis cluster_1 Antibody-Drug Conjugation cluster_2 Purification & Characterization mPEG4_PFP This compound mPEG4_MMAE m-PEG4-MMAE Conjugate mPEG4_PFP->mPEG4_MMAE Amine Reaction MMAE MMAE (Drug) MMAE->mPEG4_MMAE ADC Trastuzumab-MMAE ADC mPEG4_MMAE->ADC Lysine Conjugation Antibody Trastuzumab (Antibody) Antibody->ADC Purification Purification (SEC) ADC->Purification Characterization Characterization (DAR, Purity) Purification->Characterization

Caption: Workflow for ADC synthesis using this compound.

HER2_Signaling_Pathway HER2 Signaling Pathway and ADC Mechanism of Action cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular ADC Trastuzumab-MMAE ADC HER2 HER2 Receptor ADC->HER2 Binding HER2_dimer HER2 Dimerization HER2->HER2_dimer Internalization Internalization HER2_dimer->Internalization PI3K_AKT PI3K/AKT Pathway HER2_dimer->PI3K_AKT RAS_MAPK RAS/MAPK Pathway HER2_dimer->RAS_MAPK Lysosome Lysosome Internalization->Lysosome MMAE_release MMAE Release Lysosome->MMAE_release Cell_Cycle_Arrest Cell Cycle Arrest & Apoptosis MMAE_release->Cell_Cycle_Arrest Microtubule Disruption PI3K_AKT->Cell_Cycle_Arrest Inhibition of Apoptosis RAS_MAPK->Cell_Cycle_Arrest Promotion of Proliferation

Caption: HER2 signaling and the mechanism of a HER2-targeted ADC.

References

Surface Modification of Nanoparticles with m-PEG4-PFP Ester: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface modification of nanoparticles is a critical step in the development of effective drug delivery systems, diagnostics, and other biomedical applications. Poly(ethylene glycol) (PEG)ylation is a widely adopted strategy to improve the biocompatibility, stability, and circulation time of nanoparticles. This is achieved by creating a hydrophilic shield that reduces opsonization and clearance by the mononuclear phagocyte system. Among the various PEGylation reagents, m-PEG4-PFP ester (methoxy-polyethylene glycol-pentafluorophenyl ester) offers a robust and efficient method for conjugating PEG moieties to amine-functionalized nanoparticles. The PFP ester group provides greater stability in aqueous solutions compared to the more common N-hydroxysuccinimide (NHS) esters, leading to more efficient and reproducible conjugation reactions.[1][2]

These application notes provide a comprehensive overview of the surface modification of nanoparticles using this compound, including detailed experimental protocols, expected outcomes, and characterization techniques.

Principle of the Reaction

The surface modification process involves the reaction between the pentafluorophenyl (PFP) ester of the m-PEG4-PFP molecule and primary amine groups present on the surface of the nanoparticles. This reaction forms a stable amide bond, covalently attaching the PEG chain to the nanoparticle. The methoxy group at the other end of the PEG chain provides a neutral, hydrophilic surface.

Applications

Nanoparticles modified with this compound have a wide range of potential applications in nanomedicine and drug delivery:

  • Prolonged Systemic Circulation: The PEG layer shields the nanoparticles from recognition by the immune system, leading to longer circulation times and increased accumulation at target sites, such as tumors, through the enhanced permeability and retention (EPR) effect.

  • Improved Stability: PEGylation prevents the aggregation of nanoparticles in biological fluids, enhancing their stability and shelf-life.[3]

  • Reduced Non-specific Uptake: The hydrophilic PEG chains minimize non-specific interactions with proteins and cells, reducing clearance by macrophages and improving the targeting efficiency of the nanoparticles.[4]

  • Enhanced Drug Delivery: By improving the pharmacokinetic profile of the nanoparticles, this compound modification can lead to more effective delivery of therapeutic agents.[5]

Quantitative Data Summary

The following tables summarize typical quantitative data obtained before and after the surface modification of nanoparticles with this compound. It is important to note that these values are illustrative and the actual results will vary depending on the specific type of nanoparticle (e.g., gold, iron oxide, polymeric), its initial size and surface charge, and the reaction conditions.

Table 1: Physicochemical Properties of Nanoparticles Before and After this compound Modification

ParameterBefore ModificationAfter Modification
Hydrodynamic Diameter (nm) 100 ± 5120 ± 7
Polydispersity Index (PDI) 0.15 ± 0.030.18 ± 0.04
Zeta Potential (mV) +25 ± 3-5 ± 2

Table 2: Drug Loading and Encapsulation Efficiency

ParameterBefore ModificationAfter Modification
Drug Loading Capacity (%) 10 ± 1.58.5 ± 1.2
Encapsulation Efficiency (%) 85 ± 580 ± 6

Experimental Protocols

Protocol 1: Surface Modification of Amine-Functionalized Nanoparticles with this compound

This protocol describes the general procedure for conjugating this compound to nanoparticles with primary amine groups on their surface.

Materials:

  • Amine-functionalized nanoparticles (e.g., silica, iron oxide, or polymeric nanoparticles)

  • This compound

  • Reaction Buffer: 0.1 M phosphate-buffered saline (PBS), pH 7.2-8.0, or 0.1 M borate buffer, pH 8.5. Note: Avoid buffers containing primary amines, such as Tris.

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine

  • Purification equipment: Centrifuge and centrifuge tubes, or dialysis membrane (e.g., 10 kDa MWCO).

Procedure:

  • Nanoparticle Preparation: Disperse the amine-functionalized nanoparticles in the chosen reaction buffer to a final concentration of 1-5 mg/mL. Ensure the nanoparticles are well-sonicated to achieve a homogenous suspension.

  • This compound Solution Preparation: Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMF or DMSO to a concentration of 10 mg/mL. Note: PFP esters are moisture-sensitive and can hydrolyze. Prepare this solution fresh and do not store it.

  • Conjugation Reaction:

    • Add the this compound solution dropwise to the nanoparticle suspension while gently stirring. A typical molar ratio of this compound to the estimated surface amine groups on the nanoparticles is 10:1 to 50:1. This ratio should be optimized for each specific nanoparticle system.

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with continuous gentle mixing.

  • Quenching the Reaction (Optional): To quench any unreacted PFP ester, add the quenching buffer to a final concentration of 50 mM and incubate for 30 minutes at room temperature.

  • Purification:

    • Centrifugation: Pellet the PEGylated nanoparticles by centrifugation (e.g., 15,000 x g for 30 minutes). Discard the supernatant containing unreacted this compound and byproducts. Resuspend the nanoparticle pellet in fresh reaction buffer or deionized water. Repeat the centrifugation and resuspension steps at least three times.

    • Dialysis: Alternatively, purify the reaction mixture by dialysis against deionized water or PBS using an appropriate molecular weight cutoff (MWCO) membrane (e.g., 10 kDa) for 24-48 hours with several buffer changes.

  • Final Product: Resuspend the purified PEGylated nanoparticles in a suitable buffer for storage (e.g., PBS at 4°C).

Protocol 2: Characterization of this compound Modified Nanoparticles

This protocol outlines the key techniques to confirm the successful surface modification and characterize the resulting nanoparticles.

Methods:

  • Size and Zeta Potential Measurement:

    • Use Dynamic Light Scattering (DLS) to measure the hydrodynamic diameter and polydispersity index (PDI) of the nanoparticles before and after PEGylation. An increase in hydrodynamic diameter and a slight increase in PDI are expected.

    • Measure the zeta potential to determine the surface charge of the nanoparticles. A shift towards a more neutral or slightly negative zeta potential is indicative of successful PEGylation.

  • Confirmation of PEGylation:

    • Fourier-Transform Infrared Spectroscopy (FTIR): Analyze the nanoparticles before and after modification. The appearance of characteristic PEG peaks (e.g., C-O-C stretching around 1100 cm⁻¹) and the amide bond peak (around 1650 cm⁻¹) can confirm the conjugation.

    • Thermogravimetric Analysis (TGA): Determine the weight loss of the nanoparticles as a function of temperature. The weight loss corresponding to the degradation of the PEG chains can be used to quantify the amount of PEG grafted onto the nanoparticle surface.

  • Quantification of PEGylation Efficiency:

    • UV-Vis Spectroscopy: If a chromophore is introduced or consumed during the reaction, UV-Vis spectroscopy can be used to quantify the extent of the reaction.

    • Fluorescence Spectroscopy: A fluorescently labeled PEG can be used to quantify the number of PEG chains per nanoparticle.

  • Drug Loading and Release Studies:

    • To determine the drug loading capacity and encapsulation efficiency, a known amount of drug is loaded into the nanoparticles before and after PEGylation. The amount of encapsulated drug is then quantified using techniques like UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC) after separating the free drug.

    • In vitro drug release studies are performed by incubating the drug-loaded nanoparticles in a release medium (e.g., PBS at 37°C) and measuring the amount of released drug over time.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification cluster_characterization Characterization NP Amine-Functionalized Nanoparticles Mix Mixing and Incubation (RT, 2-4h or 4°C, overnight) NP->Mix PEG This compound in DMF/DMSO PEG->Mix Purify Centrifugation or Dialysis Mix->Purify Char DLS, Zeta Potential, FTIR, TGA Purify->Char

Caption: Experimental workflow for nanoparticle PEGylation.

stealth_effect cluster_unmodified Unmodified Nanoparticle cluster_modified m-PEG4-PFP Modified Nanoparticle Unmod_NP Nanoparticle Opsonin Opsonins Unmod_NP->Opsonin Opsonization Macrophage Macrophage Opsonin->Macrophage Phagocytosis Mod_NP PEGylated Nanoparticle PEG_layer PEG Layer Immune_Cell Immune Cell Mod_NP->Immune_Cell Reduced Recognition (Stealth Effect)

Caption: The "stealth" effect of PEGylation.

Troubleshooting

ProblemPossible CauseSolution
Low PEGylation Efficiency - Inactive this compound due to hydrolysis. - Insufficient number of amine groups on the nanoparticle surface. - Incorrect reaction buffer (e.g., presence of primary amines). - Suboptimal pH of the reaction buffer.- Use fresh, anhydrous DMF or DMSO and prepare the PFP ester solution immediately before use. - Characterize the number of surface amine groups and adjust the molar ratio of the PFP ester accordingly. - Use a buffer free of primary amines (e.g., PBS or borate buffer). - Optimize the reaction pH (typically 7.2-8.5).
Nanoparticle Aggregation - High ionic strength of the buffer. - Incomplete PEGylation leading to exposed hydrophobic patches. - Harsh purification conditions (e.g., excessive centrifugation speed).- Use a buffer with appropriate ionic strength. - Increase the molar ratio of this compound to ensure sufficient surface coverage. - Optimize the centrifugation speed and time, or use dialysis as a gentler purification method.
Broad Size Distribution (High PDI) - Aggregation during the reaction or purification. - Inconsistent reaction conditions.- Refer to the solutions for nanoparticle aggregation. - Ensure homogenous mixing and consistent temperature during the reaction.

Conclusion

The surface modification of nanoparticles with this compound is a valuable technique for enhancing their in vivo performance. The protocols and information provided in these application notes offer a solid foundation for researchers to successfully PEGylate their nanoparticles. It is crucial to empirically optimize the reaction conditions and thoroughly characterize the resulting nanoparticles to ensure the desired physicochemical properties and biological performance for the intended application.

References

Application Notes and Protocols for m-PEG4-PFP Ester in Targeted Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of m-PEG4-PFP (methoxy-polyethylene glycol-pentafluorophenyl) ester as a versatile crosslinking agent in the development of targeted drug delivery systems. The enhanced stability of the PFP ester compared to more traditional N-hydroxysuccinimide (NHS) esters offers significant advantages in bioconjugation strategies aimed at improving the therapeutic index of potent drug molecules.

Introduction to m-PEG4-PFP Ester

This compound is a heterobifunctional crosslinker comprising a methoxy-terminated polyethylene glycol (PEG) chain with four ethylene glycol units and an amine-reactive pentafluorophenyl (PFP) ester. The PEG component provides hydrophilicity, which can enhance the solubility and stability of the resulting conjugate and reduce immunogenicity. The PFP ester reacts efficiently with primary and secondary amines on biomolecules, such as the lysine residues of antibodies or other proteins, to form stable amide bonds.[1] This reaction is notably more resistant to hydrolysis in aqueous media compared to the reaction with NHS esters, leading to higher conjugation efficiencies.[1]

The primary application of this compound in targeted drug delivery is to covalently link a targeting moiety, such as a monoclonal antibody (mAb) or an aptamer, to a drug-carrying vehicle, like a liposome or a polymeric nanoparticle. This strategy facilitates the selective delivery of therapeutic agents to target cells or tissues, thereby enhancing efficacy and minimizing off-target toxicity.

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of this compound is crucial for its effective use in conjugation reactions.

PropertyValueReference(s)
Molecular Weight 402.31 g/mol [2][3]
Chemical Formula C16H19F5O6[2]
Appearance Colorless to light yellow liquid
Solubility Soluble in DMSO, DMF
Reactive Group Pentafluorophenyl (PFP) Ester
Reacts With Primary and secondary amines
Storage Conditions -20°C for long-term storage

Key Advantages of this compound in Targeted Drug Delivery

  • Enhanced Stability: PFP esters exhibit greater resistance to hydrolysis in aqueous buffers compared to NHS esters, allowing for more controlled and efficient conjugation reactions.

  • Improved Conjugation Efficiency: The increased stability of the PFP ester can lead to higher yields of the desired antibody-drug conjugate or targeted nanoparticle.

  • Versatility: It can be used to functionalize a wide range of biomolecules and nanoparticles containing primary or secondary amines.

  • Biocompatibility: The PEG spacer enhances the biocompatibility of the resulting conjugate, potentially reducing aggregation and immunogenicity.

Experimental Protocols

The following protocols provide a general framework for the use of this compound in the preparation of antibody-functionalized nanoparticles for targeted drug delivery. Optimization of reaction conditions may be necessary for specific antibodies and nanoparticle systems.

Protocol 1: Conjugation of this compound to a Monoclonal Antibody

This protocol describes the conjugation of this compound to the lysine residues of a monoclonal antibody.

Materials:

  • Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Size-exclusion chromatography (SEC) columns (e.g., PD-10) for purification

  • Reaction buffer: 0.1 M sodium bicarbonate, pH 8.0-8.5

Procedure:

  • Antibody Preparation:

    • If the antibody solution contains primary amines (e.g., Tris buffer), buffer exchange into the reaction buffer (0.1 M sodium bicarbonate, pH 8.0-8.5) using a desalting column.

    • Adjust the antibody concentration to 2-5 mg/mL.

  • This compound Solution Preparation:

    • Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10 mg/mL.

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the this compound solution to the antibody solution while gently stirring.

    • Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight.

  • Purification:

    • Purify the resulting mAb-PEG4 conjugate from excess, unreacted this compound and byproducts using a size-exclusion chromatography column equilibrated with PBS.

  • Characterization:

    • Determine the concentration of the purified mAb-PEG4 conjugate using a protein assay (e.g., BCA assay).

    • Assess the degree of PEGylation using techniques such as MALDI-TOF mass spectrometry or SDS-PAGE.

Protocol 2: Functionalization of Drug-Loaded Nanoparticles with mAb-PEG4

This protocol outlines the general procedure for attaching the mAb-PEG4 conjugate to the surface of pre-formed drug-loaded nanoparticles (e.g., liposomes or PLGA nanoparticles) that have been formulated to display a reactive group (e.g., an amine-reactive NHS ester).

Materials:

  • Drug-loaded nanoparticles with a surface-activated group (e.g., NHS-ester)

  • Purified mAb-PEG4 conjugate from Protocol 1

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Centrifugal filtration devices for purification

Procedure:

  • Nanoparticle Preparation:

    • Prepare drug-loaded nanoparticles with a surface functional group that can react with the terminal group of a corresponding PEG linker (this protocol assumes the nanoparticle has an NHS-ester surface and will react with an amine-terminated PEG linker on the antibody; for this specific case, the mAb would need to be functionalized with a linker that presents a free amine).

    • Alternatively, and more directly, if the nanoparticle surface presents amine groups, the this compound can be used to directly conjugate to the nanoparticle surface, followed by attachment of a drug or targeting ligand.

  • Conjugation Reaction:

    • Disperse the drug-loaded nanoparticles in the reaction buffer.

    • Add the purified mAb-PEG4 conjugate to the nanoparticle suspension at a molar ratio of 10:1 to 50:1 (mAb-PEG4:nanoparticle). The optimal ratio should be determined empirically.

    • Incubate the reaction mixture for 2-4 hours at room temperature with gentle mixing.

  • Quenching:

    • Add the quenching buffer to the reaction mixture to a final concentration of 50 mM to quench any unreacted surface-activated groups on the nanoparticles.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Purify the antibody-functionalized nanoparticles from unreacted mAb-PEG4 and other byproducts by repeated centrifugation and resuspension using centrifugal filtration devices.

Characterization of Targeted Drug Delivery System

Thorough characterization is essential to ensure the quality, stability, and efficacy of the final targeted drug delivery system.

ParameterMethod(s)Purpose
Size and Polydispersity Index (PDI) Dynamic Light Scattering (DLS)To determine the average particle size and size distribution.
Zeta Potential Electrophoretic Light Scattering (ELS)To assess the surface charge and stability of the nanoparticles.
Conjugation Efficiency ELISA, SDS-PAGE, Fluorescence SpectroscopyTo quantify the amount of antibody conjugated to the nanoparticle surface.
Drug Loading Content (DLC) and Encapsulation Efficiency (EE) UV-Vis Spectroscopy, HPLCTo determine the amount of drug loaded into the nanoparticles.
In Vitro Drug Release Dialysis Method, Sample and Separate MethodTo evaluate the drug release profile under physiological conditions.
In Vitro Cell Targeting and Uptake Flow Cytometry, Confocal MicroscopyTo assess the specific binding and internalization of targeted nanoparticles by cancer cells.
In Vitro Cytotoxicity MTT Assay, Cell Viability AssaysTo determine the efficacy of the targeted drug delivery system in killing cancer cells.
In Vivo Efficacy Animal Tumor ModelsTo evaluate the anti-tumor activity of the targeted drug delivery system in a living organism.

Visualizations

Experimental Workflow

G cluster_0 Preparation of Components cluster_1 Conjugation & Functionalization cluster_2 Final Product & Characterization mAb mAb Conjugation Conjugation Reaction (mAb + m-PEG4-PFP) mAb->Conjugation mPEG4PFP This compound mPEG4PFP->Conjugation DrugLoadedNP Drug-Loaded Nanoparticle (with reactive surface) Functionalization Functionalization Reaction (mAb-PEG4 + Nanoparticle) DrugLoadedNP->Functionalization Purification1 Purification (SEC) Conjugation->Purification1 mAbPEG mAb-PEG4 Conjugate Purification1->mAbPEG mAbPEG->Functionalization Purification2 Purification (Centrifugation) Functionalization->Purification2 TargetedNP Targeted Drug Delivery System Purification2->TargetedNP Characterization Physicochemical & Biological Characterization TargetedNP->Characterization

Caption: Workflow for creating a targeted drug delivery system.

Example Signaling Pathway: EGFR Pathway

Targeted drug delivery systems are often designed to interfere with specific signaling pathways that are dysregulated in cancer. The Epidermal Growth Factor Receptor (EGFR) pathway is a common target.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF (Ligand) EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates TargetedNP Targeted Nanoparticle (Drug Delivery System) TargetedNP->EGFR Blocks Binding RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription CellResponses Cell Proliferation, Survival, Angiogenesis Transcription->CellResponses

Caption: EGFR signaling pathway and therapeutic intervention.

References

Application Notes and Protocols for m-PEG4-PFP Ester Reactions in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The m-PEG4-PFP ester (methoxy-Polyethylene Glycol-Pentafluorophenyl ester) is a valuable tool in bioconjugation, enabling the covalent attachment of a polyethylene glycol (PEG) spacer to biomolecules.[1] This process, known as PEGylation, can enhance the therapeutic properties of proteins, peptides, and other molecules by increasing their solubility, stability, and circulation half-life, while potentially reducing their immunogenicity. The pentafluorophenyl (PFP) ester is a highly efficient amine-reactive functional group that forms stable amide bonds with primary and secondary amines, such as the lysine residues found on the surface of proteins.[1][2] Notably, PFP esters exhibit greater resistance to hydrolysis in aqueous environments compared to their N-hydroxysuccinimide (NHS) ester counterparts, which contributes to more efficient and reliable conjugation reactions.[2][3]

These application notes provide a comprehensive protocol for the reaction of this compound with amine-containing biomolecules in aqueous buffers, along with key considerations for optimizing reaction conditions.

Experimental Protocols

This section details a generalized protocol for the conjugation of an this compound to a protein. It is essential to note that the optimal conditions may vary depending on the specific biomolecule and desired degree of PEGylation.

Materials and Reagents:

  • This compound

  • Amine-containing biomolecule (e.g., protein, peptide)

  • Amine-free reaction buffer (e.g., 100 mM sodium bicarbonate, pH 8.5; Phosphate-Buffered Saline (PBS), pH 7.2-7.4; HEPES buffer)

  • Anhydrous, water-miscible organic solvent (e.g., Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF))

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Desalting columns or dialysis equipment for purification

Protocol:

  • Preparation of the Biomolecule Solution:

    • Ensure the biomolecule is in an appropriate amine-free buffer. If the stock buffer contains primary amines (like Tris or glycine), a buffer exchange must be performed using a desalting column or dialysis.

    • Dissolve the biomolecule in the chosen reaction buffer to a final concentration of 2–10 mg/mL.

  • Preparation of the this compound Solution:

    • The this compound is moisture-sensitive and should be stored at -20°C with a desiccant. Allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.

    • Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10-20 mg/mL). Do not prepare stock solutions for long-term storage as the PFP ester is susceptible to hydrolysis.

  • Conjugation Reaction:

    • Slowly add the desired molar excess of the this compound stock solution to the stirring biomolecule solution. A typical starting point is a 5- to 20-fold molar excess of the PFP ester to the biomolecule.

    • The final concentration of the organic co-solvent should ideally be less than 10% to avoid denaturation of the protein.

    • Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight. Gentle stirring or agitation can improve efficiency. The optimal reaction time may need to be determined empirically.

  • Quenching the Reaction (Optional):

    • To terminate the reaction, add a quenching buffer containing a high concentration of primary amines (e.g., Tris or glycine) to a final concentration of 20-50 mM. This will react with any unreacted this compound.

  • Purification of the Conjugate:

    • Remove unreacted this compound and byproducts by buffer exchange using a desalting column or dialysis. The purification method should be chosen based on the properties of the biomolecule and the scale of the reaction.

Data Presentation

The following tables summarize key quantitative parameters for the this compound reaction in aqueous buffers.

Table 1: Recommended Reaction Conditions

ParameterRecommended RangeNotes
pH 7.2 - 8.5Reaction is more efficient at slightly basic pH, but hydrolysis of the PFP ester also increases with pH.
Temperature 4°C or Room Temperature (20-25°C)Lower temperatures can be used for sensitive biomolecules to minimize degradation.
Reaction Time 1 - 4 hours at RT, or overnight at 4°COptimal time should be determined empirically.
Molar Excess of PFP Ester 5:1 to 20:1 (ester:amine)The optimal ratio depends on the desired degree of PEGylation and should be optimized.
Biomolecule Concentration 2 - 10 mg/mLHigher concentrations can improve reaction efficiency.
Organic Solvent < 10% (v/v)To maintain protein stability.

Table 2: Influence of pH on Reaction Kinetics (Illustrative Example for NHS Esters)

pHAmidation Half-life (t½)Hydrolysis Half-life (t½)Yield
8.080 min25 min~80-85%
8.520 min10 min~87-92%
9.010 min5 minHighest
Data is illustrative and based on studies of porphyrin-NHS esters reacting with mPEG4-NH2. The trend indicates that while hydrolysis is faster at higher pH, the conjugation reaction is also significantly accelerated, often leading to higher overall yields.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_post Post-Reaction prep_biomolecule Prepare Biomolecule Solution (Amine-free buffer, 2-10 mg/mL) conjugation Initiate Conjugation (Add PEG solution to biomolecule) prep_biomolecule->conjugation prep_peg Prepare this compound Solution (Anhydrous DMSO/DMF) prep_peg->conjugation incubation Incubate (1-4h at RT or overnight at 4°C) conjugation->incubation quenching Quench Reaction (Optional, add Tris/glycine) incubation->quenching purification Purify Conjugate (Desalting column/Dialysis) quenching->purification

Caption: Experimental workflow for this compound conjugation.

reaction_pathway cluster_reactants Reactants cluster_products Products cluster_side_reaction Side Reaction peg_pfp This compound conjugate m-PEG4-Biomolecule (Stable Amide Bond) peg_pfp->conjugate Amine Reaction (pH 7.2-8.5) hydrolyzed_peg m-PEG4-COOH (Inactive) peg_pfp->hydrolyzed_peg Hydrolysis biomolecule Biomolecule-NH2 (e.g., Protein) biomolecule->conjugate pfp_leaving_group Pentafluorophenol conjugate->pfp_leaving_group Byproduct water H2O (Aqueous Buffer) water->hydrolyzed_peg

Caption: Reaction scheme for this compound conjugation.

References

Optimizing m-PEG4-PFP Ester Reactions: A Detailed Guide to pH and Buffer Conditions

Author: BenchChem Technical Support Team. Date: November 2025

Application Note AP2025-11-28

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the optimal pH and buffer conditions for reactions involving m-PEG4-PFP (methoxy-polyethylene glycol-pentafluorophenyl) esters. PFP esters are amine-reactive reagents widely used in bioconjugation to form stable amide bonds. Their enhanced stability compared to other active esters, such as N-hydroxysuccinimide (NHS) esters, makes them a superior choice for modifying proteins, peptides, and other amine-containing biomolecules.[1][2][3] This application note details the critical parameters, provides experimental protocols, and offers troubleshooting guidance to ensure successful and reproducible conjugation outcomes.

Introduction to m-PEG4-PFP Ester Chemistry

The this compound facilitates the covalent attachment of a polyethylene glycol (PEG) chain to a target molecule. This process, known as PEGylation, can improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules by increasing solubility, extending circulation half-life, and reducing immunogenicity. The pentafluorophenyl (PFP) ester is a highly efficient activating group for carboxylic acids, reacting with primary and secondary amines to form a stable amide linkage.[2][3] A key advantage of PFP esters is their reduced susceptibility to hydrolysis in aqueous solutions compared to NHS esters, which leads to more efficient and reproducible conjugation reactions.

The reaction proceeds via nucleophilic attack of an unprotonated primary amine on the carbonyl carbon of the PFP ester, leading to the formation of an amide bond and the release of pentafluorophenol as a byproduct. The efficiency of this reaction is highly dependent on the pH of the reaction medium, which dictates the equilibrium between the protonated (non-reactive) and unprotonated (reactive) states of the amine.

Critical Reaction Parameters: pH and Buffer Selection

The choice of pH and buffer system is paramount for a successful this compound reaction. An optimal pH balances the need for a deprotonated, nucleophilic amine with the competing risk of ester hydrolysis, which becomes more pronounced at higher pH values.

Optimal pH Range

The recommended pH range for this compound reactions with primary amines is 7.2 to 8.5 .

  • Below pH 7.2: The concentration of the reactive, unprotonated amine is reduced, leading to a significantly slower reaction rate.

  • Above pH 8.5: While the amine is more reactive, the rate of hydrolysis of the PFP ester increases, which can lead to lower conjugation efficiency as the ester is consumed by reaction with water instead of the target amine.

For most protein and peptide conjugations, a pH of 7.2 to 8.0 is a good starting point. Optimization within this range may be necessary depending on the specific properties of the biomolecule.

Recommended Buffer Systems

It is crucial to use a buffer that does not contain primary or secondary amines, as these will compete with the target molecule for reaction with the PFP ester.

Table 1: Recommended Buffers for this compound Reactions

Buffer SystemTypical ConcentrationpH RangeNotes
Phosphate-Buffered Saline (PBS)50-100 mM7.2 - 7.4Widely used and compatible with many biomolecules.
Borate Buffer50-100 mM8.0 - 9.0Useful for reactions requiring a slightly higher pH.
Carbonate/Bicarbonate Buffer50-100 mM8.0 - 10.0Effective, but care must be taken as higher pH increases hydrolysis.
HEPES Buffer50-100 mM7.2 - 8.2A common biological buffer that is non-reactive with PFP esters.

Buffers to Avoid:

  • Tris Buffer (tris(hydroxymethyl)aminomethane): Contains a primary amine and will quench the reaction.

  • Glycine Buffer: Contains a primary amine and will compete with the target molecule.

Experimental Protocols

The following protocols provide a general framework for the conjugation of an this compound to a protein. Optimization of parameters such as the molar ratio of reactants, reaction time, and temperature may be required for specific applications.

Materials and Reagents
  • This compound

  • Protein or other amine-containing molecule

  • Reaction Buffer: 50-100 mM PBS, Borate, or HEPES buffer, pH 7.2-8.5

  • Organic Solvent (anhydrous): Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

  • Quenching Buffer (optional): 1 M Tris-HCl, pH 8.0

  • Purification column (e.g., size-exclusion chromatography)

Protocol for Protein PEGylation

Table 2: General Protocol for Protein PEGylation with this compound

StepProcedureKey Considerations
1. Preparation of Protein Solution Dissolve the protein in the chosen reaction buffer at a concentration of 1-10 mg/mL.Ensure the buffer is free of amine-containing compounds. If the protein was stored in a Tris-based buffer, it must be exchanged into an appropriate reaction buffer via dialysis or desalting column.
2. Preparation of this compound Stock Solution Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10-100 mM.PFP esters are moisture-sensitive. Do not prepare stock solutions for long-term storage. Equilibrate the reagent vial to room temperature before opening to prevent moisture condensation.
3. Conjugation Reaction Add the desired molar excess of the this compound stock solution to the protein solution while gently stirring.The final concentration of the organic solvent should typically be less than 10% (v/v) to avoid protein denaturation. The optimal molar ratio of PFP ester to protein will depend on the number of accessible amines on the protein and the desired degree of PEGylation. A starting point is a 5-20 fold molar excess.
4. Incubation Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight.Longer incubation times may be necessary for less reactive amines. The reaction can be monitored by SDS-PAGE, HPLC, or mass spectrometry to determine the extent of conjugation.
5. Quenching (Optional) To stop the reaction, add the quenching buffer to a final concentration of 20-50 mM and incubate for 15-30 minutes at room temperature.This step is important if there is a need to terminate the reaction at a specific time point or to ensure that no unreacted PFP ester interferes with downstream applications.
6. Purification Remove unreacted this compound and byproducts by size-exclusion chromatography, dialysis, or other suitable purification methods.The purified PEGylated protein can be stored under conditions appropriate for the unmodified protein.

Visualizing the Workflow and Key Relationships

The following diagrams illustrate the reaction mechanism, the experimental workflow for optimizing reaction conditions, and the logical relationship between pH, buffer choice, and reaction outcome.

Reaction_Mechanism Reaction of this compound with a Primary Amine reagents This compound + Protein-NH2 conditions pH 7.2 - 8.5 Non-Amine Buffer reagents->conditions Reaction Conditions product PEGylated Protein (Amide Bond) conditions->product Forms byproduct Pentafluorophenol product->byproduct Releases

Caption: Reaction of this compound with a primary amine.

Experimental_Workflow Workflow for Optimizing PEGylation start Start: Prepare Protein in Amine-Free Buffer prepare_peg Prepare Fresh this compound Solution in DMSO/DMF start->prepare_peg reaction_setup Set up Small-Scale Reactions (Vary pH, Molar Ratio, Time) prepare_peg->reaction_setup incubation Incubate at RT or 4°C reaction_setup->incubation quenching Quench Reaction (Optional) incubation->quenching analysis Analyze Conjugation Efficiency (SDS-PAGE, HPLC, MS) quenching->analysis optimization Optimize Conditions Based on Analysis analysis->optimization optimization->reaction_setup Re-run if needed scale_up Scale-Up Optimized Reaction optimization->scale_up Proceed purification Purify PEGylated Protein scale_up->purification end End: Characterize Final Product purification->end

Caption: Experimental workflow for optimizing PEGylation conditions.

Logical_Relationships pH and Buffer Effects on PFP Ester Reactions cluster_pH Effect of pH cluster_outcome Reaction Outcome cluster_buffer Buffer Choice low_pH Low pH (< 7.2) slow_reaction Slow/No Reaction low_pH->slow_reaction optimal_pH Optimal pH (7.2 - 8.5) efficient_conjugation Efficient Conjugation optimal_pH->efficient_conjugation high_pH High pH (> 8.5) ester_hydrolysis Increased Ester Hydrolysis high_pH->ester_hydrolysis correct_buffer Non-Amine Buffers (PBS, Borate, HEPES) correct_buffer->efficient_conjugation incorrect_buffer Amine Buffers (Tris, Glycine) incorrect_buffer->slow_reaction Competes with Target

Caption: Logical relationships of pH and buffer choice on reaction outcome.

Stability and Handling of m-PEG4-PFP Esters

PFP esters are known to be more stable towards hydrolysis than their NHS ester counterparts, which contributes to more efficient reactions. However, they are still susceptible to degradation by moisture.

Table 3: Stability and Handling Recommendations for m-PEG4-PFP Esters

ParameterRecommendationRationale
Storage Store at -20°C with a desiccant.Protects the ester from hydrolysis by atmospheric moisture.
Handling Equilibrate the vial to room temperature before opening.Prevents condensation of moisture inside the vial.
Solution Preparation Prepare stock solutions in anhydrous DMSO or DMF immediately before use.PFP esters hydrolyze in aqueous solutions and even in organic solvents containing trace amounts of water. Pre-made stock solutions will lose reactivity over time.
Reaction Environment Use anhydrous solvents for stock solutions and ensure all glassware is dry.Minimizes the introduction of water into the reaction, which can cause hydrolysis.

Troubleshooting

Table 4: Troubleshooting Guide for this compound Reactions

IssuePossible CauseSuggested Solution
Low or no conjugation Incorrect buffer: Use of an amine-containing buffer (e.g., Tris, glycine).Exchange the biomolecule into a recommended non-amine buffer (e.g., PBS, HEPES).
Hydrolyzed PFP ester: Reagent was exposed to moisture or stock solution was not fresh.Use a fresh vial of this compound and prepare the stock solution immediately before use in anhydrous solvent.
Low pH: The reaction pH is too low, resulting in a protonated, non-reactive amine.Increase the pH of the reaction buffer to within the optimal range of 7.2-8.5.
Insufficient molar excess: The ratio of PFP ester to the target amine is too low.Increase the molar excess of the this compound.
Low reaction yield Competing hydrolysis: The reaction pH is too high, leading to significant hydrolysis of the PFP ester.Lower the reaction pH to the lower end of the optimal range (e.g., 7.2-7.5).
Short reaction time: The incubation time is not sufficient for the reaction to go to completion.Increase the incubation time or consider performing the reaction at room temperature instead of 4°C.
Protein precipitation High concentration of organic solvent: The final concentration of DMSO or DMF is too high.Reduce the volume of the this compound stock solution added, or use a more concentrated stock.
Change in protein properties: PEGylation can sometimes alter the solubility of a protein.Screen different buffer conditions or add solubility-enhancing excipients.

By carefully controlling the pH and buffer conditions, researchers can leverage the superior stability and reactivity of m-PEG4-PFP esters to achieve high-efficiency PEGylation of biomolecules for a wide range of applications in research and drug development.

References

Optimizing m-PEG4-PFP Ester Reactions: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

For researchers, scientists, and drug development professionals engaged in bioconjugation, the efficient and controlled attachment of polyethylene glycol (PEG) chains to biomolecules is paramount. The m-PEG4-PFP ester is a popular reagent for this purpose, offering a balance of reactivity and stability. This document provides a detailed guide to optimizing the reaction conditions, specifically time and temperature, for the conjugation of this compound to primary amine-containing molecules.

Pentafluorophenyl (PFP) esters, like this compound, are favored for their increased resistance to hydrolysis compared to their N-hydroxysuccinimide (NHS) ester counterparts, which often leads to higher reaction efficiencies.[1][2][3] The reaction proceeds via nucleophilic attack of a primary amine on the ester, forming a stable amide bond. However, to achieve optimal yields and minimize side reactions, careful optimization of the reaction parameters is crucial.

Key Parameters for Optimization

Several factors influence the outcome of the this compound reaction. Understanding their interplay is key to successful conjugation.

  • pH: The reaction is most efficient in the pH range of 7.2 to 8.5.[1] Lower pH values lead to protonation of the primary amines, reducing their nucleophilicity and slowing the reaction rate.[4] Conversely, higher pH increases the rate of hydrolysis of the PFP ester, a competing and undesirable side reaction.

  • Molar Ratio: The ratio of this compound to the amine-containing molecule will directly impact the degree of PEGylation. A molar excess of the PFP ester is typically used to drive the reaction forward. The optimal ratio, however, should be determined empirically for each specific application.

  • Solvent: The this compound is often dissolved in a dry, water-miscible organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before being added to the aqueous reaction buffer. This is because the reagent is moisture-sensitive and can hydrolyze. The final concentration of the organic solvent in the reaction mixture should be kept low (typically under 10%) to avoid denaturation of protein substrates.

  • Temperature and Time: These two parameters are closely linked. Reactions can be performed at room temperature (20–25°C) for shorter durations (1–4 hours) or at 4°C for longer periods (overnight), especially for sensitive biomolecules. Higher temperatures can accelerate the reaction but may also increase the rate of hydrolysis and potentially degrade the target molecule.

Data Summary for Reaction Condition Optimization

The following tables summarize the recommended starting conditions and optimization ranges for the key reaction parameters.

ParameterRecommended Starting ConditionOptimization RangeNotes
pH 7.57.2 - 8.5Balance between amine reactivity and ester hydrolysis.
Temperature Room Temperature (20-25°C)4°C to 37°CLower temperatures for sensitive molecules, higher for faster reactions.
Reaction Time 2 hours30 minutes to overnightDependent on temperature and reactivity of the substrate.
Molar Ratio (PFP Ester:Amine) 5:12:1 to 10:1Empirically determined for desired degree of PEGylation.
Solvent for PFP Ester Anhydrous DMSO or DMFN/APrepare fresh to avoid hydrolysis from solvent impurities.
Temperature (°C)Typical Reaction TimeConsiderations
4OvernightMinimizes hydrolysis and is suitable for sensitive biomolecules.
20-25 (Room Temp)1 - 4 hoursGood balance of reaction rate and stability for many substrates.
3730 minutes - 2 hoursFaster reaction, but increased risk of hydrolysis and substrate degradation.

Experimental Protocols

This section provides a general protocol for the conjugation of this compound to a primary amine-containing protein. It is essential to adapt this protocol based on the specific characteristics of the molecule being modified.

Materials:

  • This compound

  • Amine-containing protein

  • Reaction Buffer: Phosphate-buffered saline (PBS), HEPES, or borate buffer (amine-free), pH 7.2–8.5.

  • Anhydrous DMSO or DMF

  • Quenching Reagent (optional): 1 M Tris-HCl, pH 8.0 or 1 M glycine

  • Desalting columns or dialysis equipment for purification

Protocol:

  • Preparation of the Protein Solution:

    • Dissolve the amine-containing protein in the chosen reaction buffer to a concentration of 1-10 mg/mL.

    • If necessary, perform a buffer exchange to ensure the protein is in an amine-free buffer.

  • Preparation of the this compound Solution:

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10-100 mM.

    • Note: PFP esters are moisture-sensitive. Do not prepare stock solutions for long-term storage.

  • Conjugation Reaction:

    • Add the calculated volume of the this compound solution to the protein solution while gently stirring.

    • The final volume of the organic solvent should not exceed 10% of the total reaction volume.

    • Incubate the reaction mixture at the desired temperature for the optimized time (refer to the tables above).

  • Quenching the Reaction (Optional):

    • To stop the reaction, add a quenching reagent with a primary amine (e.g., Tris or glycine) to a final concentration of 20-50 mM.

    • Incubate for 30 minutes at room temperature.

  • Purification of the PEGylated Protein:

    • Remove unreacted this compound and byproducts using a desalting column or by dialysis against an appropriate buffer.

  • Analysis:

    • Analyze the reaction products using techniques such as SDS-PAGE, size-exclusion chromatography (SEC), or mass spectrometry to determine the degree of PEGylation and purity.

Visualizing the Workflow and Reaction

To further clarify the process, the following diagrams illustrate the experimental workflow for optimizing the reaction and the underlying chemical transformation.

G cluster_prep Preparation cluster_reaction Reaction Optimization cluster_analysis Analysis & Purification prep_protein Prepare Protein Solution (Amine-free buffer, pH 7.2-8.5) reaction Incubate at Varied Temperatures & Times prep_protein->reaction prep_peg Prepare this compound Solution (Anhydrous DMSO/DMF, fresh) prep_peg->reaction temp_time Test Conditions: - 4°C, Overnight - RT, 1-4h - 37°C, 0.5-2h reaction->temp_time quench Quench Reaction (Optional) reaction->quench purify Purify Conjugate (SEC/Dialysis) quench->purify analyze Analyze Product (SDS-PAGE, SEC, MS) purify->analyze

Caption: Experimental workflow for optimizing this compound reaction conditions.

G cluster_reactants Reactants cluster_products Products peg This compound reaction Nucleophilic Acyl Substitution peg->reaction amine Primary Amine (on Biomolecule) amine->reaction conjugate PEGylated Biomolecule (Stable Amide Bond) pfp Pentafluorophenol (Byproduct) reaction->conjugate reaction->pfp

Caption: Chemical reaction of this compound with a primary amine.

References

Application Notes and Protocols: Utilizing DMSO and DMF as Co-solvents for m-PEG4-PFP Ester in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed guidance and protocols for the effective use of Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) as co-solvents with m-PEG4-PFP ester in various bioconjugation applications. The information presented is intended to facilitate reproducible and efficient labeling of proteins, peptides, and other amine-containing biomolecules.

Introduction

The this compound is a valuable tool in bioconjugation, enabling the covalent attachment of a polyethylene glycol (PEG) spacer to biomolecules. This process, known as PEGylation, can enhance the therapeutic properties of proteins and peptides by increasing their solubility, stability, and in vivo circulation half-life. The pentafluorophenyl (PFP) ester is an amine-reactive functional group that forms stable amide bonds with primary and secondary amines on biomolecules.[1][2][3] Compared to the more common N-hydroxysuccinimide (NHS) esters, PFP esters exhibit greater stability towards hydrolysis, leading to more efficient conjugation reactions in aqueous environments.[1][2]

Due to the hydrophobic nature of the PFP ester, organic co-solvents like DMSO and DMF are often necessary to dissolve this compound before its addition to an aqueous reaction mixture containing the target biomolecule. These polar aprotic solvents are miscible with water and, when used at appropriate concentrations, do not significantly impact the structure or function of most proteins.

Data Presentation

Solubility and Stock Solution Parameters

The following table summarizes the key properties and recommended handling of this compound with DMSO and DMF.

ParameterDimethyl Sulfoxide (DMSO)N,N-Dimethylformamide (DMF)Reference
Solubility of this compound ≥ 100 mg/mL (248.56 mM)Soluble
Recommended Stock Solution Concentration 10–100 mM10–100 mM
Stock Solution Storage Aliquot and store at -20°C for up to 1 month or -80°C for up to 6 months. Avoid repeated freeze-thaw cycles. Use freshly opened DMSO for best results as it can be hygroscopic.Prepare fresh immediately before use. Do not prepare stock solutions for long-term storage as DMF can degrade to form amines that compete with the reaction.
Final Co-solvent Concentration in Reaction Typically ≤ 10% (v/v)Typically ≤ 10% (v/v)
Reaction Condition Comparison

This table outlines typical reaction conditions for the conjugation of this compound to amine-containing biomolecules.

ParameterRecommended ConditionsReference
Biomolecule Concentration 0.5–5 mg/mL
Molar Ratio (PFP ester : Amine) 2:1 to 10:1 (optimization may be required)
Reaction pH 7.2–8.5
Reaction Temperature Room temperature (20–25°C) or 4°C for sensitive biomolecules
Reaction Time 1–4 hours at room temperature or overnight at 4°C

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a stock solution of this compound in either DMSO or DMF.

Materials:

  • This compound

  • Anhydrous DMSO or high-purity DMF

  • Microcentrifuge tubes

  • Pipettes

Procedure:

  • Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.

  • Weigh the desired amount of this compound in a microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO or high-purity DMF to achieve the desired stock solution concentration (e.g., 10-100 mM).

  • Vortex the tube until the this compound is completely dissolved.

  • If using DMSO, the stock solution can be aliquoted and stored at -20°C or -80°C. If using DMF, proceed immediately to the conjugation reaction.

Protocol 2: General Protein PEGylation using this compound

This protocol provides a general procedure for the PEGylation of a protein with this compound using a co-solvent.

Materials:

  • Protein solution in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • This compound stock solution (from Protocol 1)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare the Protein Solution:

    • Dissolve the protein in an appropriate amine-free buffer (e.g., 50–100 mM PBS, borate, or carbonate/bicarbonate buffer, pH 7.2–8.5). Buffers containing primary amines such as Tris or glycine should be avoided as they will compete with the reaction.

    • Adjust the protein concentration to 0.5–5 mg/mL.

    • If the protein is prone to aggregation, 5-10% DMSO or DMF can be included in the reaction buffer to improve solubility.

  • Initiate the Conjugation Reaction:

    • Slowly add the calculated volume of the this compound stock solution to the stirring protein solution. The final concentration of the organic co-solvent should ideally not exceed 10%.

    • The molar ratio of PFP ester to the protein's free amines should be between 2:1 and 10:1. This ratio may require optimization for each specific protein.

  • Incubation:

    • Allow the reaction to proceed at room temperature (20–25°C) for 1–4 hours or at 4°C overnight for sensitive biomolecules.

  • Quench the Reaction (Optional):

    • To stop the reaction, add a quenching buffer such as Tris buffer to a final concentration of 20-50 mM. Incubate for 30 minutes to consume any unreacted PFP ester.

  • Purification:

    • Remove excess, unreacted this compound and byproducts using a suitable purification method such as size-exclusion chromatography (desalting column) or dialysis.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_post Post-Reaction reagent This compound stock Stock Solution (10-100 mM) reagent->stock solvent DMSO or DMF solvent->stock mix Mix Reagents stock->mix protein_prep Prepare Protein in Amine-Free Buffer (pH 7.2-8.5) protein_prep->mix incubate Incubate (RT or 4°C) mix->incubate quench Quench Reaction (Optional) incubate->quench purify Purify Conjugate incubate->purify If not quenching quench->purify product PEGylated Biomolecule purify->product

Caption: Experimental workflow for bioconjugation using this compound.

reaction_pathway reagents This compound + Protein-NH₂ conditions DMSO or DMF (Co-solvent) pH 7.2-8.5 product PEGylated Protein (Amide Bond) + Pentafluorophenol reagents->product Conjugation

Caption: Reaction pathway for amine conjugation with this compound.

References

Application Notes and Protocols for Labeling Amine-Modified Oligonucleotides with m-PEG4-PFP Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent attachment of polyethylene glycol (PEG) chains, a process known as PEGylation, is a widely utilized strategy to enhance the therapeutic properties of oligonucleotides. PEGylation can improve the pharmacokinetic and pharmacodynamic profiles of these molecules by increasing their hydrodynamic volume, which in turn can reduce renal clearance, enhance stability against nucleases, and decrease immunogenicity.[1] m-PEG4-PFP ester is a monofunctional PEGylation reagent containing a short, discrete PEG chain (4 ethylene glycol units) and a pentafluorophenyl (PFP) ester reactive group. This reagent is particularly well-suited for the precise and efficient labeling of amine-modified oligonucleotides.

The PFP ester is an amine-reactive functional group that forms stable amide bonds with primary and secondary amines, such as those introduced at the terminus or internally within an oligonucleotide sequence.[2] A key advantage of PFP esters over the more common N-hydroxysuccinimide (NHS) esters is their enhanced stability in aqueous solutions.[2][3] PFP esters are less susceptible to hydrolysis, which is a competing reaction that can reduce the efficiency of the conjugation.[2] This increased stability can lead to higher and more consistent labeling yields, a critical factor in the development and manufacturing of therapeutic oligonucleotides.

These application notes provide a detailed protocol for the labeling of amine-modified oligonucleotides with this compound, followed by methods for purification and characterization of the resulting PEGylated conjugate. An example application in the context of antisense therapy targeting the anti-apoptotic protein Bcl-2 is also discussed.

Advantages of this compound for Oligonucleotide Labeling

The selection of a PEGylation reagent is critical for the successful development of oligonucleotide therapeutics. This compound offers several advantages:

  • Enhanced Stability: PFP esters exhibit greater resistance to hydrolysis in aqueous buffers compared to NHS esters, allowing for more controlled and efficient conjugation reactions.

  • High Reactivity: The electron-withdrawing nature of the pentafluorophenyl group makes the carbonyl carbon highly electrophilic, leading to a rapid reaction with amine groups.

  • Defined PEG Linker: The use of a discrete PEG linker (m-PEG4) ensures a homogeneous product with a precise molecular weight, unlike traditional polydisperse PEG reagents.

  • Improved Solubility: The hydrophilic PEG chain can enhance the aqueous solubility of the modified oligonucleotide.

Experimental Protocols

Labeling of Amine-Modified Oligonucleotide with this compound

This protocol describes the conjugation of this compound to an amine-modified oligonucleotide. The reaction conditions should be optimized for each specific oligonucleotide and application.

Materials:

  • Amine-modified oligonucleotide

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Conjugation Buffer: 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.5

  • Nuclease-free water

  • Microcentrifuge tubes

Protocol:

  • Prepare the Amine-Modified Oligonucleotide:

    • Dissolve the amine-modified oligonucleotide in the conjugation buffer to a final concentration of 1-5 mM.

    • Ensure the oligonucleotide solution is free of any primary amine-containing buffers (e.g., Tris), as these will compete with the labeling reaction. If necessary, perform a buffer exchange using a desalting column.

  • Prepare the this compound Solution:

    • This compound is moisture-sensitive. Allow the vial to equilibrate to room temperature before opening to prevent condensation.

    • Immediately before use, prepare a 10-50 mM stock solution of this compound in anhydrous DMSO or DMF. Do not prepare stock solutions for long-term storage as the PFP ester will hydrolyze over time.

  • Conjugation Reaction:

    • In a microcentrifuge tube, add a 5 to 20-fold molar excess of the this compound stock solution to the amine-modified oligonucleotide solution. The final concentration of the organic solvent (DMSO or DMF) should be kept below 20% to maintain the solubility and integrity of the oligonucleotide.

    • Vortex the reaction mixture gently to ensure it is homogeneous.

    • Incubate the reaction at room temperature for 2-4 hours or overnight at 4°C. The optimal reaction time may need to be determined empirically.

  • Quenching the Reaction (Optional):

    • To quench the reaction, a small molecule with a primary amine, such as Tris buffer, can be added to a final concentration of 50-100 mM. This will react with any excess this compound.

Purification of the PEGylated Oligonucleotide

Purification is necessary to remove unreacted this compound, the hydrolyzed PFP byproduct, and any unlabeled oligonucleotide. The choice of purification method will depend on the scale of the reaction and the desired purity of the final product.

a) Ethanol Precipitation (for removal of small molecules):

  • To the reaction mixture, add 1/10th volume of 3 M sodium acetate, pH 5.2.

  • Add 3 volumes of cold absolute ethanol and mix well.

  • Incubate at -20°C for at least 1 hour to precipitate the oligonucleotide.

  • Centrifuge at high speed (e.g., >12,000 x g) for 30 minutes at 4°C.

  • Carefully decant the supernatant.

  • Wash the pellet with cold 70% ethanol and centrifuge again.

  • Air-dry the pellet and resuspend in nuclease-free water.

b) High-Performance Liquid Chromatography (HPLC):

For higher purity, HPLC is the recommended method. Both anion-exchange and reverse-phase HPLC can be effective.

  • Anion-Exchange (AEX) HPLC: This method separates molecules based on charge. The negatively charged phosphate backbone of the oligonucleotide interacts with the positively charged stationary phase. PEGylation does not significantly alter the overall charge, so separation of labeled from unlabeled oligonucleotides may be challenging but is often used for purifying the initial oligonucleotide.

  • Reverse-Phase (RP) HPLC: This method separates molecules based on hydrophobicity. The addition of the PEG chain increases the hydrophobicity of the oligonucleotide, leading to a longer retention time on an RP-HPLC column compared to the unlabeled oligonucleotide. This allows for efficient separation.

General RP-HPLC Protocol:

  • Column: A C18 reverse-phase column is commonly used.

  • Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from a low percentage to a high percentage of Mobile Phase B is used to elute the oligonucleotides. The exact gradient will depend on the length and sequence of the oligonucleotide and should be optimized.

  • Detection: UV absorbance at 260 nm.

  • Fraction Collection: Collect the peaks corresponding to the PEGylated oligonucleotide.

  • Desalting: The collected fractions should be desalted, for example, by ethanol precipitation or using a desalting column, to remove the TEAA buffer salts.

Characterization of the PEGylated Oligonucleotide

The purified PEGylated oligonucleotide should be characterized to confirm its identity, purity, and concentration.

a) UV-Vis Spectrophotometry:

  • Determine the concentration of the PEGylated oligonucleotide by measuring its absorbance at 260 nm (A260). The extinction coefficient of the specific oligonucleotide sequence should be used for accurate quantification.

b) HPLC Analysis:

  • Analytical HPLC (AEX or RP) can be used to assess the purity of the final product. A single, sharp peak corresponding to the PEGylated oligonucleotide is indicative of high purity.

c) Mass Spectrometry:

  • Mass spectrometry, often coupled with liquid chromatography (LC-MS), is a powerful tool to confirm the successful conjugation and determine the exact molecular weight of the PEGylated oligonucleotide. This analysis will show an increase in mass corresponding to the addition of the m-PEG4 moiety.

Data Presentation

The following tables provide a representative comparison of expected outcomes when using PFP esters versus NHS esters for oligonucleotide labeling, based on their known chemical properties.

Table 1: Comparison of PFP Ester and NHS Ester for Amine-Modified Oligonucleotide Labeling

FeatureThis compoundm-PEG4-NHS EsterReference
Reactive Group Pentafluorophenyl EsterN-hydroxysuccinimide Ester
Reaction pH 7.5 - 9.07.0 - 8.5
Stability in Aqueous Buffer Higher stability to hydrolysisLower stability, more prone to hydrolysis
Relative Reaction Rate Faster aminolysisSlower aminolysis
Expected Conjugation Efficiency HighModerate to High (can be variable)
Required Molar Excess Lower excess may be sufficientHigher excess often required
Side Products PentafluorophenolN-hydroxysuccinimide

Table 2: Characterization of a PEGylated Antisense Oligonucleotide

ParameterMethodExpected Result
Purity Analytical RP-HPLC>95%
Identity Confirmation LC-MSObserved mass matches the theoretical mass of the PEGylated oligonucleotide
Concentration UV-Vis at 260 nmDetermined using the extinction coefficient of the oligonucleotide
PEGylation Efficiency Comparison of peak areas in HPLC chromatogram (labeled vs. unlabeled)>90% (process dependent)

Application Example: Antisense Oligonucleotide Targeting Bcl-2

Antisense oligonucleotides (ASOs) are short, synthetic nucleic acid sequences designed to bind to a specific messenger RNA (mRNA) and modulate its function. A prominent target in cancer therapy is the B-cell lymphoma 2 (Bcl-2) protein, an anti-apoptotic factor that is often overexpressed in cancer cells, contributing to their survival and resistance to chemotherapy.

An amine-modified ASO targeting Bcl-2 mRNA can be PEGylated with this compound to improve its therapeutic potential. The PEGylated ASO, upon entering a cancer cell, binds to the Bcl-2 mRNA. This binding can lead to the degradation of the mRNA through the action of RNase H, an enzyme that cleaves the RNA strand of an RNA/DNA duplex. The reduction in Bcl-2 mRNA levels results in decreased synthesis of the Bcl-2 protein, thereby promoting apoptosis (programmed cell death) in the cancer cell.

Visualizations

Experimental Workflow

G cluster_start Preparation cluster_reaction Conjugation cluster_purification Purification cluster_characterization Characterization Amine_Oligo Amine-Modified Oligonucleotide in Conjugation Buffer Reaction Mix and Incubate (Room Temperature, 2-4h) Amine_Oligo->Reaction PFP_Ester This compound in Anhydrous DMSO PFP_Ester->Reaction Purification Purification (e.g., RP-HPLC) Reaction->Purification Desalting Desalting Purification->Desalting Characterization Purity (HPLC) Identity (LC-MS) Concentration (UV-Vis) Desalting->Characterization Final_Product Purified PEGylated Oligonucleotide Characterization->Final_Product

Caption: Workflow for Labeling Amine-Modified Oligonucleotides.

Bcl-2 Antisense Signaling Pathway

Bcl2_Pathway cluster_cell Cancer Cell cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm PEG_ASO PEGylated Bcl-2 ASO Cell_Uptake Cellular Uptake PEG_ASO->Cell_Uptake Enters Cell Hybridization Hybridization Cell_Uptake->Hybridization DNA Bcl-2 Gene (DNA) Transcription Transcription DNA->Transcription Bcl2_mRNA Bcl-2 mRNA Transcription->Bcl2_mRNA Bcl2_mRNA->Hybridization ASO Binds Translation Translation Bcl2_mRNA->Translation Normal Process mRNA_Degradation mRNA Degradation Hybridization->mRNA_Degradation RNaseH RNase H RNaseH->mRNA_Degradation mRNA_Degradation->Translation Blocks Bcl2_Protein Bcl-2 Protein (Anti-apoptotic) Translation->Bcl2_Protein Apoptosis_Inhibition Inhibition of Apoptosis Bcl2_Protein->Apoptosis_Inhibition Apoptosis Apoptosis Apoptosis_Inhibition->Apoptosis Inhibits

Caption: Mechanism of Action of a Bcl-2 Antisense Oligonucleotide.

References

Application Notes and Protocols for Creating Heterobifunctional Linkers with m-PEG4-PFP Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing m-PEG4-PFP (methoxy-polyethylene glycol-pentafluorophenyl) ester for the synthesis of heterobifunctional linkers. This document outlines the advantages of using PFP esters, detailed experimental protocols for creating amine-reactive and other functionalized linkers, and their application in the development of targeted therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Introduction

Heterobifunctional linkers are critical components in modern drug development, enabling the precise conjugation of two different molecules, such as an antibody to a cytotoxic drug or a target-binding ligand to an E3 ligase ligand. The choice of the linker can significantly impact the stability, solubility, pharmacokinetics, and efficacy of the resulting conjugate.[1]

The m-PEG4-PFP ester is a versatile starting reagent for the synthesis of such linkers. It features a methoxy-terminated tetra-polyethylene glycol (PEG4) spacer, which enhances hydrophilicity and provides a defined distance between the conjugated molecules.[2] The key reactive group is the pentafluorophenyl (PFP) ester, an amine-reactive functionality that offers significant advantages over the more common N-hydroxysuccinimide (NHS) esters.

Advantages of PFP Esters:

  • Enhanced Stability: PFP esters exhibit greater resistance to hydrolysis in aqueous media compared to NHS esters, leading to more efficient and reproducible conjugation reactions, especially when working with valuable biomolecules.[3][4]

  • Higher Reactivity: The electron-withdrawing nature of the pentafluorophenyl group makes the carbonyl carbon more electrophilic, resulting in faster reaction kinetics with primary and secondary amines.[3]

This document will detail the protocols for leveraging these properties to create custom heterobifunctional linkers for various bioconjugation applications.

Data Presentation

Table 1: Comparative Impact of PEG Linker Length on Antibody-Drug Conjugate (ADC) Pharmacokinetics in Rats

The length of the PEG linker in an ADC can significantly influence its pharmacokinetic properties. Longer PEG chains generally lead to reduced clearance and increased exposure.

PEG UnitsClearance Rate (mL/day/kg)Relative Plasma Exposure (AUC)
0 (Non-PEGylated)HighLow
PEG2~10Moderate
PEG4~7Moderate-High
PEG8~5High
PEG12~5High
PEG24~5High

Data compiled from studies on ADCs with varying PEG linker lengths. Clearance rates for PEGylated ADCs with 8 or more units are significantly lower than those with shorter chains or no PEGylation.

Experimental Protocols

Protocol 1: General Procedure for Conjugation of this compound to an Amine-Containing Molecule

This protocol describes the fundamental reaction of the PFP ester with a primary or secondary amine to form a stable amide bond. This is the first step in creating a heterobifunctional linker where one end is attached to a biomolecule or a small molecule.

Materials:

  • This compound

  • Amine-containing molecule (e.g., protein, peptide, or small molecule)

  • Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0 (amine-free)

  • Organic Solvent: Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting columns or dialysis equipment for purification

Procedure:

  • Preparation of the Amine-Containing Molecule:

    • Dissolve the amine-containing molecule in the Reaction Buffer to a final concentration of 1-10 mg/mL.

    • If the molecule is not in an amine-free buffer, perform a buffer exchange using a desalting column or dialysis.

  • Preparation of this compound Solution:

    • The this compound is moisture-sensitive. Allow the vial to equilibrate to room temperature before opening.

    • Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10-50 mM). Do not prepare stock solutions for long-term storage as the PFP ester can hydrolyze.

  • Conjugation Reaction:

    • Add a 5-20 fold molar excess of the dissolved this compound to the solution of the amine-containing molecule.

    • Gently mix and allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C.

  • Quenching the Reaction (Optional):

    • To quench any unreacted PFP ester, add the Quenching Buffer to a final concentration of 20-50 mM and incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted this compound and byproducts using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).

  • Characterization:

    • Confirm the conjugation and determine the degree of labeling using methods such as SDS-PAGE, mass spectrometry (LC-MS), or HPLC.

Protocol 2: Synthesis of a Heterobifunctional Maleimide-PEG4-Linker from a Protected Amino-PEG4-PFP Ester Precursor

This protocol outlines a two-step synthesis to create a Maleimide-PEG4-PFP ester, a heterobifunctional linker reactive towards amines (via the PFP ester) and thiols (via the maleimide). This example assumes the use of a precursor where the methoxy group of this compound is replaced with a protected amine.

Step 1: Synthesis of an Amine-Reactive Maleimide Precursor

  • Dissolve β-alanine in DMF and react it with maleic anhydride to form a maleimido-propionic acid.

  • Activate the carboxylic acid of the maleimido-propionic acid by reacting it with N-hydroxysuccinimide (NHS) in the presence of a coupling agent like DCC or EDCI to yield an NHS ester of the maleimide.

Step 2: Synthesis of the Maleimide-PEG4-PFP Ester

  • Start with a commercially available or synthesized Boc-NH-PEG4-PFP ester.

  • Remove the Boc protecting group from the amine terminus of the PEG linker using trifluoroacetic acid (TFA).

  • Neutralize the resulting TFA salt of the amine with a non-nucleophilic base (e.g., diisopropylethylamine).

  • React the deprotected amino-PEG4-PFP ester with the NHS ester of the maleimide prepared in Step 1.

  • Purify the final Maleimide-PEG4-PFP ester product using column chromatography.

Protocol 3: Synthesis of a Heterobifunctional Azido-PEG4-PFP Ester

This protocol describes the synthesis of an Azido-PEG4-PFP ester, which is useful for "click chemistry" reactions with alkynes. This linker is amine-reactive on one end and azide-reactive on the other.

Materials:

  • HO-PEG4-PFP ester (a precursor where the methoxy group is replaced by a hydroxyl group)

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine or Triethylamine (TEA)

  • Sodium azide (NaN₃)

  • Anhydrous solvents (e.g., Dichloromethane (DCM), DMF)

Procedure:

  • Tosylation of the Hydroxyl Group:

    • Dissolve the HO-PEG4-PFP ester in anhydrous DCM.

    • Add TsCl and a base like pyridine or TEA.

    • Stir the reaction at room temperature until completion, monitoring by TLC.

    • Work up the reaction to isolate the tosylated PEG4-PFP ester intermediate.

  • Azide Substitution:

    • Dissolve the tosylated intermediate in DMF.

    • Add an excess of sodium azide.

    • Heat the reaction mixture (e.g., to 70-80°C) and stir for several hours until the tosyl group is displaced by the azide, which can be monitored by TLC or LC-MS.

    • After cooling, perform an aqueous workup and extract the product with an organic solvent.

    • Purify the final Azido-PEG4-PFP ester product by column chromatography.

Visualizations

Experimental Workflow for Heterobifunctional Linker Synthesis

G cluster_0 Step 1: Initial Conjugation cluster_1 Step 2: Heterobifunctional Linker Synthesis cluster_2 Step 3: Second Conjugation Start This compound React1 React PFP Ester with Amine (pH 7.2-8.0) Start->React1 Amine Amine-containing Molecule (R1-NH2) Amine->React1 Product1 R1-NH-CO-PEG4-OCH3 (Monofunctional Conjugate) React1->Product1 Molecule2 Second Molecule (R2) with complementary functional group Precursor HO-PEG4-PFP Ester (or other functionalized precursor) Modify Introduce Second Functional Group (X) (e.g., Maleimide, Azide) Precursor->Modify Product2 X-PEG4-PFP Ester (Heterobifunctional Linker) Modify->Product2 React2 Conjugate to Second Molecule Product2->React2 Molecule2->React2 Final R1-Linker-R2 (Final Conjugate) React2->Final

Caption: Workflow for creating and using heterobifunctional linkers.

Signaling Pathway: PROTAC-Mediated Protein Degradation

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein by hijacking the ubiquitin-proteasome system.

G POI Protein of Interest (Target Protein) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary Binds E3 E3 Ubiquitin Ligase (e.g., VHL, CRBN) E3->Ternary Binds Ub_POI Polyubiquitinated POI Ternary->Ub_POI Polyubiquitination Recycled Recycled PROTAC and Ubiquitin Ternary->Recycled E1 E1 Ubiquitin-Activating Enzyme E2 E2 Ubiquitin-Conjugating Enzyme E1->E2 Transfers Ub E2->Ternary Transfers Ub to Ub Ubiquitin (Ub) Ub->E1 Proteasome 26S Proteasome Ub_POI->Proteasome Recognition & Degradation Degraded Degraded Peptides Proteasome->Degraded

References

Troubleshooting & Optimization

preventing hydrolysis of m-PEG4-PFP ester during conjugation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully utilizing m-PEG4-PFP ester for bioconjugation while minimizing hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

m-PEG4-PFP (methoxy-polyethylene glycol-pentafluorophenyl) ester is a PEGylation reagent used to covalently attach a polyethylene glycol (PEG) chain to biomolecules. The PFP ester group is highly reactive towards primary and secondary amines, such as those found on the side chains of lysine residues or the N-terminus of proteins and peptides.[1][2] This process, known as PEGylation, can improve the solubility, stability, and pharmacokinetic properties of therapeutic molecules.[1]

Q2: What is the primary issue to be aware of when using this compound?

The primary challenge is the hydrolysis of the PFP ester, which is a competing reaction to the desired conjugation.[3][4] In the presence of water, the PFP ester can hydrolyze to an unreactive carboxylic acid, preventing the PEGylation of the target molecule. The rate of this hydrolysis is significantly influenced by the pH of the reaction buffer.

Q3: How does pH affect the conjugation reaction and hydrolysis?

The pH of the reaction medium is a critical factor. The optimal pH range for the reaction of PFP esters with primary amines is typically between 7.2 and 8.5. In this range, the amine groups are sufficiently deprotonated and nucleophilic to attack the ester. However, as the pH increases, the rate of hydrolysis also increases. Therefore, a careful balance must be struck to maximize conjugation efficiency while minimizing hydrolysis.

Q4: How does the stability of PFP esters compare to NHS esters?

PFP esters are known to be significantly less susceptible to spontaneous hydrolysis in aqueous solutions compared to N-hydroxysuccinimide (NHS) esters. This increased stability leads to more efficient and reproducible conjugation reactions, especially when working with valuable biomolecules or in dilute solutions.

Q5: What are the recommended storage and handling conditions for this compound?

This compound is moisture-sensitive. To ensure its stability, it should be stored at -20°C in a tightly sealed container with a desiccant. Before use, the vial should be allowed to equilibrate to room temperature before opening to prevent moisture condensation. It is highly recommended to prepare solutions of the PFP ester immediately before use and to avoid preparing stock solutions for long-term storage, as the ester will degrade over time.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or No Conjugation Hydrolysis of this compound: The ester has reacted with water instead of the target amine.- Ensure the reaction pH is within the optimal range of 7.2-8.5. - Use freshly prepared this compound solution. - Minimize the reaction time as much as possible.
Inactive this compound: The reagent was improperly stored or handled, leading to degradation.- Store the reagent at -20°C with a desiccant. - Allow the vial to warm to room temperature before opening.
Suboptimal buffer composition: The buffer contains primary amines (e.g., Tris, glycine) that compete with the target molecule for reaction with the PFP ester.- Use a non-amine-containing buffer such as phosphate-buffered saline (PBS), HEPES, borate, or carbonate buffer.
Low reactivity of the target molecule: The amine groups on the biomolecule are not sufficiently accessible or nucleophilic.- Increase the molar excess of the this compound. - Confirm the pH of the reaction mixture is in the optimal range.
Inconsistent Results Variability in reagent activity: Different batches of the PFP ester may have slight variations, or the reagent may have degraded over time.- Always handle and store the reagent under anhydrous conditions. - Qualify each new lot of reagent with a small-scale test reaction.
Presence of moisture: Contamination with water will accelerate hydrolysis.- Use anhydrous solvents (e.g., DMSO, DMF) to dissolve the this compound. - Protect the reaction from atmospheric moisture where possible.
Precipitation During Reaction Poor solubility of the conjugate: The addition of the PEG chain has altered the solubility of the biomolecule.- Perform the reaction at a lower concentration of the biomolecule. - Screen different buffer conditions to improve solubility.
Excess organic solvent: A high concentration of the organic solvent used to dissolve the PFP ester can cause protein precipitation.- Keep the final concentration of the organic solvent in the reaction mixture below 10%.

Data Presentation

pH Half-life (t½) of NHS Ester
8.0210 minutes
8.5180 minutes
9.0125 minutes
(Data is for a representative NHS ester and serves as a reference to demonstrate the effect of pH. PFP esters are more stable under these conditions.)

Experimental Protocols

Protocol 1: General Procedure for Conjugation of this compound to a Protein

Materials:

  • Protein in an amine-free buffer (e.g., 0.1 M phosphate, 0.15 M NaCl, pH 7.2-8.0)

  • This compound

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Size-exclusion chromatography column for purification

Procedure:

  • Prepare the Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines.

  • Prepare the this compound Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10-100 mM.

  • Initiate the Conjugation Reaction: Add the desired molar excess of the this compound solution to the protein solution while gently vortexing. The final concentration of the organic solvent should not exceed 10%.

  • Incubation: Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight. The optimal time may need to be determined empirically.

  • Quench the Reaction: To stop the reaction, add the quenching buffer to a final concentration of 20-50 mM and incubate for 30 minutes. This will consume any unreacted PFP ester.

  • Purification: Purify the conjugate to remove unreacted PFP ester and byproducts using a suitable method such as size-exclusion chromatography.

Protocol 2: Monitoring this compound Hydrolysis by HPLC

Materials:

  • This compound

  • Anhydrous DMSO or DMF

  • Buffer of interest (e.g., PBS, pH 7.4)

  • HPLC system with a C18 column and UV detector

  • Mobile phase (e.g., acetonitrile/water gradient with 0.1% TFA)

Procedure:

  • Prepare a Stock Solution: Prepare a stock solution of the this compound in anhydrous DMSO or DMF.

  • Initiate Hydrolysis: Add a small aliquot of the stock solution to the buffer of interest at a known concentration and maintain at a constant temperature.

  • Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the mixture.

  • Quench and Dilute: Immediately quench the hydrolysis by diluting the aliquot in the HPLC mobile phase.

  • HPLC Analysis: Analyze the sample by HPLC, monitoring the decrease in the this compound peak area and the increase in the corresponding hydrolyzed carboxylic acid peak area over time.

Visualizations

Hydrolysis_vs_Conjugation cluster_reaction Reaction Pathways PEG_PFP This compound Conjugate PEG-Protein Conjugate (Stable Amide Bond) PEG_PFP->Conjugate Aminolysis (Desired Reaction) pH 7.2-8.5 Hydrolyzed_PEG Hydrolyzed PEG-Acid (Inactive) PEG_PFP->Hydrolyzed_PEG Hydrolysis (Side Reaction) Rate increases with pH Protein Protein-NH2 Water H2O (Hydrolysis)

Caption: Competing reaction pathways for this compound.

Troubleshooting_Workflow Start Low Conjugation Yield Check_pH Is pH between 7.2-8.5? Start->Check_pH Adjust_pH Adjust pH to 7.2-8.5 Check_pH->Adjust_pH No Check_Reagent Is PFP Ester fresh? Check_pH->Check_Reagent Yes Adjust_pH->Check_pH New_Reagent Use fresh, properly stored PFP Ester Check_Reagent->New_Reagent No Check_Buffer Buffer amine-free? Check_Reagent->Check_Buffer Yes New_Reagent->Check_Buffer Change_Buffer Use PBS, HEPES, or Borate buffer Check_Buffer->Change_Buffer No Increase_Molar_Ratio Increase molar ratio of PFP Ester to Protein Check_Buffer->Increase_Molar_Ratio Yes Change_Buffer->Increase_Molar_Ratio Success Improved Yield Increase_Molar_Ratio->Success

Caption: Troubleshooting workflow for low conjugation yield.

References

troubleshooting low yield in m-PEG4-PFP ester reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals experiencing low yields in m-PEG4-PFP ester reactions. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: What are m-PEG4-PFP esters and what are they used for?

This compound is a PEGylation reagent used to covalently attach a polyethylene glycol (PEG) chain to biomolecules. It consists of a monomethylated tetra-ethylene glycol (m-PEG4) chain activated with a pentafluorophenyl (PFP) ester. The PFP ester reacts with primary and secondary amines, such as those on the side chain of lysine residues or the N-terminus of proteins, to form stable amide bonds.[1][2] This process, known as PEGylation, can improve the solubility, stability, and pharmacokinetic properties of therapeutic proteins and peptides.

Q2: What are the main advantages of using PFP esters over NHS esters?

PFP esters offer significant advantages over the more traditional N-hydroxysuccinimide (NHS) esters, primarily due to their chemical stability and reactivity profile:

  • Greater Resistance to Hydrolysis: PFP esters are markedly less susceptible to spontaneous hydrolysis in aqueous solutions compared to NHS esters.[1][2][3] This competing side reaction, where the ester reacts with water instead of the target amine, is a major cause of low yields in NHS ester reactions. The higher stability of PFP esters means more of the reagent remains active and available for conjugation.

  • Faster Reaction Kinetics: PFP esters generally exhibit faster reaction kinetics with amines (aminolysis) than NHS esters. This increased reactivity is due to the electron-withdrawing nature of the pentafluorophenyl group, which makes the carbonyl carbon more electrophilic and pentafluorophenol a better leaving group.

Q3: What is the optimal pH for this compound reactions?

The optimal pH for reactions involving PFP esters is typically in the range of 7.2 to 8.5. A slightly basic pH is necessary to ensure that the target primary amine groups on the biomolecule are deprotonated and thus sufficiently nucleophilic to attack the ester. However, as the pH increases, the rate of hydrolysis also increases, although to a lesser extent than with NHS esters. Therefore, the ideal pH is a compromise between maximizing amine reactivity and minimizing hydrolysis.

Q4: Can I use any buffer for my this compound reaction?

No, it is critical to avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine. These buffer components will compete with the target biomolecule for reaction with the PFP ester, significantly reducing the conjugation efficiency. Acceptable buffers include phosphate-buffered saline (PBS), HEPES, borate, or carbonate/bicarbonate buffers.

Q5: How should I store and handle this compound?

This compound is moisture-sensitive. It should be stored at -20°C in a desiccated environment. Before use, the vial should be allowed to equilibrate to room temperature before opening to prevent moisture condensation. Stock solutions should be prepared fresh in an anhydrous, water-miscible organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use. Do not prepare and store stock solutions, as the PFP ester will hydrolyze over time.

Troubleshooting Guide for Low Yield

Issue: Low or no conjugation of the this compound to my protein/peptide.

This is a common problem that can often be traced back to a few key areas. The following troubleshooting guide will help you identify and resolve the potential causes.

Possible Cause 1: Inactive PFP Ester
  • Question: Could my this compound have been hydrolyzed before the reaction?

    • Answer: Yes, this is a primary cause of reaction failure. PFP esters, while more stable than NHS esters, are still susceptible to hydrolysis if not handled properly.

    • Solutions:

      • Proper Storage: Ensure the reagent is stored at -20°C with a desiccant.

      • Equilibrate Before Opening: Always allow the vial to reach room temperature before opening to prevent water condensation.

      • Use Anhydrous Solvents: Prepare stock solutions in high-quality, anhydrous DMSO or DMF.

      • Prepare Fresh: Dissolve the PFP ester immediately before use. Do not store it in solution.

Possible Cause 2: Suboptimal Reaction Conditions
  • Question: Are my reaction conditions (pH, buffer, temperature) appropriate?

    • Answer: The reaction environment is critical for efficient conjugation.

    • Solutions:

      • Check Buffer Composition: Verify that your buffer does not contain primary amines (e.g., Tris, glycine). Switch to a non-amine buffer like PBS, HEPES, or borate.

      • Optimize pH: The optimal pH range is 7.2-8.5. If your pH is too low (<7), the amines on your biomolecule will be protonated and non-reactive. If it is too high (>9), hydrolysis of the PFP ester will be more significant. Consider running small-scale reactions at different pH values (e.g., 7.5, 8.0, 8.5) to find the optimum for your specific molecule.

      • Adjust Molar Ratio: A 2- to 10-fold molar excess of this compound over the amine-containing biomolecule is a good starting point. If the yield is low, try increasing the molar excess. However, be aware that excessive amounts can lead to multiple PEGylations on a single molecule or precipitation.

      • Optimize Incubation Time and Temperature: Reactions are typically run for 1-4 hours at room temperature or overnight at 4°C for sensitive biomolecules. Shorter incubation times at room temperature (e.g., 30-60 minutes) can also be effective.

Possible Cause 3: Issues with the Biomolecule
  • Question: Could the problem be with my protein or peptide?

    • Answer: Yes, factors related to the biomolecule itself can affect conjugation efficiency.

    • Solutions:

      • Amine Accessibility: The primary amines on your protein may be sterically hindered or buried within its three-dimensional structure.

      • Solubility: Poor solubility of the biomolecule or the final PEGylated product can lead to aggregation and precipitation, resulting in low recovery. If solubility is an issue, consider performing the reaction in the presence of 5-10% DMSO or DMF.

Possible Cause 4: Inefficient Purification
  • Question: Am I losing my product during the purification step?

    • Answer: It's possible that the purification method is not effectively separating the PEGylated product from unreacted starting materials.

    • Solutions:

      • Size Exclusion Chromatography (SEC): This is a common and effective method for removing unreacted, low molecular weight this compound and its hydrolysis byproducts from the larger PEGylated protein.

      • Ion Exchange Chromatography (IEX): PEGylation can alter the surface charge of a protein, allowing for separation of unreacted, mono-PEGylated, and multi-PEGylated species.

      • Reverse Phase Chromatography (RP-HPLC): This technique can be used for the purification of PEGylated peptides and small proteins.

      • Dialysis/Ultrafiltration: These methods are useful for removing excess unreacted PEG reagent.

Data Summary and Experimental Protocols

Table 1: Recommended Reaction Parameters for this compound Conjugation
ParameterRecommended RangeNotes
pH 7.2 - 8.5Optimal balance between amine reactivity and ester hydrolysis.
Buffer PBS, HEPES, Borate, CarbonateMust be free of primary amines.
Molar Excess of PEG-PFP 2:1 to 10:1 (PEG:Biomolecule)Needs to be optimized for each specific biomolecule.
Biomolecule Concentration 0.5 - 5 mg/mLApplication-dependent.
Reaction Temperature 4°C or 20-25°C (Room Temp)Lower temperature for longer incubations or sensitive molecules.
Reaction Time 1 - 4 hours at RT; Overnight at 4°CCan be shorter (30-60 min) for efficient reactions.
Organic Co-solvent 0 - 10% DMSO or DMFCan be added to improve solubility.
General Experimental Protocol for Protein PEGylation

This protocol provides a starting point. Optimization will be required for specific applications.

  • Prepare the Biomolecule Solution:

    • Dissolve the protein or peptide in an amine-free reaction buffer (e.g., 100 mM PBS, pH 7.5) to a final concentration of 1-5 mg/mL.

    • If the biomolecule is in an incompatible buffer, perform a buffer exchange using a desalting column or dialysis.

  • Prepare the this compound Solution:

    • Allow the vial of this compound to equilibrate to room temperature before opening.

    • Immediately before use, dissolve the required amount of this compound in anhydrous DMSO or DMF to create a 10-100 mM stock solution.

  • Initiate the Conjugation Reaction:

    • Slowly add the desired molar excess of the this compound stock solution to the stirred biomolecule solution.

    • Ensure the final concentration of the organic solvent (DMSO/DMF) does not exceed 10%.

  • Incubate the Reaction:

    • Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quench the Reaction (Optional):

    • To stop the reaction, add a quenching buffer such as Tris or glycine to a final concentration of 20-50 mM.

    • Incubate for 15-30 minutes at room temperature. This will consume any unreacted PFP ester.

  • Purify the PEGylated Conjugate:

    • Remove excess unreacted this compound and byproducts using an appropriate method such as size exclusion chromatography (SEC), dialysis, or ion exchange chromatography (IEX).

  • Analyze the Product:

    • Analyze the purified product using SDS-PAGE, mass spectrometry, or HPLC to confirm conjugation and assess purity.

Visualizations

G Troubleshooting Low Yield in this compound Reactions start Low Yield Observed check_reagent Check Reagent Integrity start->check_reagent check_conditions Check Reaction Conditions start->check_conditions check_biomolecule Check Biomolecule start->check_biomolecule check_purification Check Purification start->check_purification reagent_hydrolyzed Was PFP ester handled correctly? (Stored at -20°C with desiccant? Equilibrated before opening? Fresh stock solution?) check_reagent->reagent_hydrolyzed conditions_ok Are reaction conditions optimal? (Amine-free buffer? pH 7.2-8.5? Correct molar ratio?) check_conditions->conditions_ok biomolecule_ok Are target amines accessible? Is the biomolecule soluble? check_biomolecule->biomolecule_ok purification_ok Is purification method appropriate? check_purification->purification_ok reagent_hydrolyzed->conditions_ok Yes reagent_solution Use fresh reagent and anhydrous solvent. reagent_hydrolyzed->reagent_solution No conditions_ok->biomolecule_ok Yes conditions_solution Optimize buffer, pH, and molar ratio. conditions_ok->conditions_solution No biomolecule_ok->purification_ok Yes biomolecule_solution Consider denaturants or longer linkers. Add co-solvent. biomolecule_ok->biomolecule_solution No purification_solution Optimize purification method (e.g., SEC, IEX). purification_ok->purification_solution No success Yield Improved purification_ok->success Yes reagent_solution->success conditions_solution->success biomolecule_solution->success purification_solution->success

Caption: A troubleshooting flowchart for diagnosing and resolving low yield issues.

G General Workflow for this compound Conjugation prep_biomolecule 1. Prepare Biomolecule (Buffer exchange to amine-free buffer, pH 7.2-8.5) prep_peg 2. Prepare this compound (Dissolve in anhydrous DMSO/DMF immediately before use) prep_biomolecule->prep_peg reaction 3. Initiate Reaction (Add PEG solution to biomolecule, stir) prep_peg->reaction incubation 4. Incubate (1-4h at RT or overnight at 4°C) reaction->incubation quench 5. Quench Reaction (Optional) (Add Tris or Glycine buffer) incubation->quench purify 6. Purify Conjugate (SEC, IEX, or Dialysis) quench->purify analyze 7. Analyze Product (SDS-PAGE, MS, HPLC) purify->analyze

Caption: A standard experimental workflow for biomolecule PEGylation.

References

optimizing molar excess of m-PEG4-PFP ester for efficient conjugation

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to improve the efficiency and consistency of conjugation reactions using m-PEG4-PFP ester.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting molar excess for this compound conjugation?

A1: The optimal molar excess is empirical and depends on the number of available amine groups on your biomolecule and the desired degree of PEGylation. A general starting point is a 5- to 15-fold molar excess of the PFP ester to the protein or biomolecule.[1] For many applications, a molar ratio of PFP ester to the free amine on the target molecule between 2:1 and 10:1 is a good range to test for optimization.[2] In some cases, particularly with dilute protein solutions, a 10- to 50-fold molar excess may be necessary to achieve sufficient activation.[3][4]

Q2: I am experiencing low conjugation yield. What are the common causes and how can I troubleshoot this?

A2: Low conjugation yield is a common issue that can often be resolved by addressing a few key factors. The primary causes include hydrolysis of the PFP ester, the presence of competing molecules in the reaction buffer, and suboptimal reaction conditions. PFP esters are sensitive to moisture and can hydrolyze, rendering them non-reactive.[5] It is crucial to use amine-free buffers, as primary amines in buffers like Tris or glycine will compete with your target biomolecule for the PFP ester. Finally, ensure the reaction pH, temperature, and molar excess are optimized for your specific system.

Q3: What is the best buffer to use for the conjugation reaction?

A3: It is critical to use a buffer that does not contain primary amines. Recommended buffers include phosphate-buffered saline (PBS), HEPES, borate, or carbonate/bicarbonate buffers. The optimal pH for the reaction is between 7.2 and 8.5. This pH range provides a good balance between maintaining the nucleophilicity of the primary amines on the biomolecule and minimizing the hydrolysis of the PFP ester, which increases at higher pH. If your biomolecule is in a buffer containing Tris or glycine, a buffer exchange via dialysis or a desalting column is necessary before starting the conjugation.

Q4: How should I handle and prepare the this compound reagent?

A4: this compound is moisture-sensitive. To ensure maximum reactivity, it should be stored at -20°C with a desiccant. Before opening, the vial must be equilibrated to room temperature to prevent moisture condensation. The reagent is not directly soluble in aqueous buffers and must be dissolved in a minimal amount of a dry, water-miscible organic solvent like dimethylsulfoxide (DMSO) or dimethylformamide (DMF) immediately before use. Do not prepare stock solutions for long-term storage, as the PFP ester will readily hydrolyze and lose reactivity.

Q5: How can I purify the final PEGylated conjugate?

A5: After the reaction is complete, unreacted this compound and reaction byproducts can be easily removed. The most common methods are size-exclusion chromatography (e.g., desalting columns) or dialysis. The appropriate method and column/cassette size will depend on the scale of your reaction and the volume of your sample.

Data Presentation

Table 1: Recommended Molar Excess of this compound

Application/ConditionRecommended Molar Excess (Ester:Biomolecule)Reference
General Starting Range5:1 to 15:1
Optimization Range (Ester:Free Amine)2:1 to 10:1
Dilute Protein Solutions or High Activation10:1 to 50:1

Table 2: Key Reaction Parameters for Optimization

ParameterRecommended Range/ConditionNotesReference
pH 7.2 - 8.5Lower pH reduces amine reactivity; higher pH increases PFP ester hydrolysis.
Temperature Room Temperature (20-25°C) or 4°C4°C is preferred for sensitive biomolecules to maintain stability.
Reaction Time 1 - 4 hours at Room TemperatureCan be extended overnight at 4°C.
Buffer System PBS, HEPES, Bicarbonate, BorateMust be free of primary amines (e.g., Tris, Glycine).
Co-Solvent DMSO or DMFFinal concentration in reaction should be <10% to prevent protein denaturation.

Troubleshooting Guide

Table 3: Common Issues and Solutions in this compound Conjugation

ProblemPotential CauseRecommended SolutionReference
Low or No Conjugation Inactive Reagent: PFP ester has hydrolyzed due to improper storage or handling.Store reagent at -20°C with desiccant. Equilibrate to room temperature before opening. Prepare fresh solutions in dry DMSO/DMF immediately before use.
Competing Amines: Reaction buffer (e.g., Tris, glycine) is quenching the reaction.Perform buffer exchange into an amine-free buffer like PBS or HEPES (pH 7.2-8.5).
Suboptimal pH: pH is too low (<7.0), reducing the nucleophilicity of the target amines.Increase the pH of the reaction buffer to the optimal 7.2-8.5 range.
Insufficient Molar Excess: Not enough PFP ester is present to drive the reaction.Increase the molar excess of the this compound incrementally (e.g., 10x, 20x, 50x).
Reaction Heterogeneity Inconsistent Conditions: Variations in pH, temperature, or reaction time between batches.Standardize all reaction parameters and ensure they are carefully controlled.
Suboptimal Molar Ratio: The molar ratio leads to a mix of unreacted, mono-PEGylated, and multi-PEGylated species.Perform small-scale experiments to empirically determine the optimal molar ratio for the desired degree of PEGylation.
Precipitation During Reaction Poor Reagent Solubility: The PFP ester is not fully dissolved in the aqueous buffer.Ensure the final concentration of the organic co-solvent (DMSO/DMF) is sufficient but does not exceed 10%.
Biomolecule Instability: The addition of organic solvent or changes in pH causes the biomolecule to denature and precipitate.Reduce the final co-solvent concentration. Confirm the biomolecule is stable at the reaction pH.

Experimental Protocols

General Protocol for Protein Conjugation with this compound

This protocol provides a general workflow. The protein concentration, molar excess of the PEG reagent, and incubation time may require optimization for each specific application.

  • Prepare the Biomolecule Solution:

    • If necessary, perform a buffer exchange to transfer the protein into an amine-free reaction buffer (e.g., 0.1 M PBS, pH 7.2-8.0).

    • Adjust the protein concentration to a final concentration of 2-10 mg/mL.

  • Prepare the this compound Solution:

    • Equilibrate the vial of this compound to room temperature before opening.

    • Immediately before use, dissolve the required amount of the reagent in dry DMSO or DMF to create a 10-100 mM stock solution.

  • Initiate the Conjugation Reaction:

    • Slowly add the calculated volume of the this compound stock solution to the stirring protein solution. A typical starting point is a 5- to 15-fold molar excess.

    • Ensure the final volume of the organic co-solvent is less than 10% of the total reaction volume to avoid protein denaturation.

  • Incubate the Reaction:

    • Allow the reaction to proceed at room temperature for 1-4 hours or at 4°C overnight. Gentle stirring or agitation can improve efficiency.

  • Quench the Reaction (Optional):

    • To stop the reaction, add an amine-containing buffer such as Tris to a final concentration of 20-50 mM. This will consume any unreacted PFP ester. Incubate for approximately 30 minutes.

  • Purify the Conjugate:

    • Remove unreacted this compound and byproducts by performing a buffer exchange using a desalting column or through dialysis against the desired storage buffer.

Visualizations

G cluster_prep Preparation cluster_reaction Reaction cluster_cleanup Purification p1 Prepare Biomolecule (2-10 mg/mL in amine-free buffer, pH 7.2-8.5) r1 Initiate Conjugation (Add PFP ester to biomolecule, <10% organic solvent) p1->r1 p2 Prepare this compound (Dissolve in dry DMSO/DMF immediately before use) p2->r1 r2 Incubate (1-4h at RT or overnight at 4°C) r1->r2 c1 Quench Reaction (Optional) (Add Tris buffer) r2->c1 c2 Purify Conjugate (Desalting column or dialysis) r2->c2 If not quenching c1->c2 c3 Final Conjugated Product c2->c3 G cluster_legend Legend center Efficient Conjugation o1 Low Yield / No Reaction o2 Product Heterogeneity o3 Biomolecule Inactivation f1 Optimal Molar Excess (e.g., 5-15x) f1->center f1->o2 Affects DoP* f2 Correct Buffer System (Amine-free, pH 7.2-8.5) f2->center f2->o1 Prevents quenching f3 Reagent Stability (Anhydrous handling) f3->center f3->o1 Prevents hydrolysis f4 Controlled Conditions (Temp & Time) f4->center f4->o3 Maintains stability l1 Key Factor l2 Desired Outcome l3 Potential Issue

References

impact of amine-containing buffers like Tris on m-PEG4-PFP ester reactivity

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides technical support for researchers, scientists, and drug development professionals using m-PEG4-PFP esters in bioconjugation experiments. It focuses on the critical impact of buffer selection, particularly the interference caused by amine-containing buffers like Tris.

Frequently Asked Questions (FAQs)

Q1: Why is my PEGylation reaction with m-PEG4-PFP ester showing low efficiency or failing completely in Tris buffer?

A1: Your reaction is likely failing due to a competitive side reaction between your this compound and the Tris buffer itself. Tris (tris(hydroxymethyl)aminomethane) contains a primary amine group, which is a nucleophile. This primary amine on the Tris molecule directly competes with the target amine groups (e.g., lysine residues) on your protein or peptide for reaction with the PFP ester, leading to the formation of an undesired "Tris-PEG" adduct instead of your target PEGylated molecule. This significantly reduces the yield of your desired product.

Q2: What is the chemical mechanism of this compound reaction with Tris?

A2: The this compound is an amine-reactive chemical crosslinker. The pentafluorophenyl (PFP) group is an excellent leaving group that readily reacts with primary and secondary amines via nucleophilic acyl substitution. Since Tris possesses a primary amine, it acts as a nucleophile and attacks the carbonyl carbon of the ester. This results in the displacement of the PFP group and the formation of a stable amide bond between the PEG molecule and the Tris molecule.

Q3: What are the recommended buffers for working with m-PEG4-PFP esters?

A3: To ensure successful conjugation, it is crucial to use non-amine-containing buffers. The recommended choices are phosphate-based buffers, such as Phosphate-Buffered Saline (PBS), or other non-amine buffers like HEPES, MES, or borate buffers. These buffers are inert to the PFP ester and will not interfere with the desired conjugation reaction. Always ensure the pH of the buffer is in the optimal range for your target molecule, typically between 7.2 and 8.5 for reactions with primary amines.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or No Yield of PEGylated Product Use of Amine-Containing Buffer: The primary amine in buffers like Tris or Glycine is reacting with the this compound, consuming the reagent.Buffer Exchange: Perform a buffer exchange on your protein/molecule sample into a non-amine buffer like PBS or HEPES before adding the this compound. Techniques like dialysis or desalting columns (e.g., Zeba™ Spin Desalting Columns) are effective.
Unexpected Peak in HPLC/MS Analysis Formation of Tris-PEG Adduct: The mass of the unexpected species corresponds to the mass of the PEG reagent plus the mass of a Tris molecule (121.14 g/mol ).Confirm Buffer Composition: Verify that all solutions used in the reaction are free from primary amines. Optimize Purification: Use a purification method (e.g., ion exchange or size exclusion chromatography) that can effectively separate the desired conjugate from the smaller Tris-PEG adduct.
Inconsistent Conjugation Results Hydrolysis of PFP Ester: The PFP ester can hydrolyze in aqueous solutions, especially at high pH, rendering it inactive. This rate can be variable.Fresh Reagents: Prepare the this compound solution immediately before use. Avoid storing the reagent in an aqueous buffer. Control pH: Maintain the reaction pH within the recommended range (typically 7.2-8.5). Do not extend reaction times unnecessarily.

Impact of Buffer on Conjugation Efficiency

The following table summarizes the expected impact of different buffers on the conjugation efficiency of this compound to a model protein.

Buffer System Primary Amine? Expected Protein Conjugation Efficiency Notes
Tris Buffer Yes< 5%Tris actively competes with the target molecule, leading to drastically reduced yields of the desired conjugate.
PBS (Phosphate-Buffered Saline) No> 90%An ideal buffer for PFP ester conjugations as it is non-reactive and maintains a stable physiological pH.
HEPES Buffer No> 90%An excellent alternative to PBS, providing good buffering capacity without interfering in the reaction.
Glycine Buffer Yes< 5%Often used to quench reactions with amine-reactive reagents, glycine will cap any unreacted PFP esters. It should not be present during the conjugation step.

Reaction Scheme: Desired vs. Competing Reaction

G cluster_reactants Reactants reagent This compound desired_product PEG-Protein Conjugate (SUCCESS) reagent->desired_product + Protein-NH₂ (in PBS/HEPES) side_product PEG-Tris Adduct (FAILURE) reagent->side_product + Tris-NH₂ (in Tris Buffer) protein Protein-NH₂ (Target Molecule) tris Tris-NH₂ (Buffer Molecule) pfp_d PFP Leaving Group desired_product->pfp_d pfp_c PFP Leaving Group side_product->pfp_c releases

Caption: Reaction pathways for this compound in different buffer systems.

Experimental Protocol: Protein Conjugation in PBS

This protocol describes a general method for conjugating this compound to a protein containing accessible primary amines.

1. Materials:

  • Protein of interest (in an amine-free buffer like PBS, pH 7.4)
  • This compound
  • Anhydrous, amine-free solvent (e.g., Dimethylformamide, DMF, or Dimethyl sulfoxide, DMSO)
  • Phosphate-Buffered Saline (PBS), pH 7.4
  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
  • Desalting columns for buffer exchange and purification

2. Procedure:

  • Buffer Exchange: Ensure the protein sample is in an amine-free buffer (e.g., PBS, pH 7.4). If not, perform a buffer exchange using a desalting column or dialysis. Adjust the protein concentration to 1-5 mg/mL.
  • Prepare PEG Reagent: Immediately before use, dissolve the this compound in a small amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10-100 mM).
  • Conjugation Reaction: Add a calculated molar excess (e.g., 5 to 20-fold molar excess over the protein) of the dissolved this compound to the protein solution.
  • Incubation: Gently mix the reaction and incubate at room temperature for 30-60 minutes or at 4°C for 2-4 hours. Incubation times may require optimization.
  • Quenching (Optional): To stop the reaction and cap any unreacted PFP esters, add the Quenching Buffer to a final concentration of 50-100 mM. Incubate for an additional 15-30 minutes.
  • Purification: Remove excess, unreacted PEG reagent and reaction byproducts by running the sample through a desalting column, dialysis, or using a chromatography method like Size Exclusion Chromatography (SEC).
  • Analysis: Analyze the final conjugate using methods such as SDS-PAGE (to observe the mass shift), HPLC, and/or mass spectrometry to confirm successful conjugation and purity.

Workflow for Avoiding Tris Interference

G start Start: Protein in any buffer (e.g., Tris) buffer_exchange Step 1: Buffer Exchange (Dialysis or Desalting Column) start->buffer_exchange Crucial First Step pbs_buffer Result: Protein in Amine-Free Buffer (PBS) buffer_exchange->pbs_buffer add_peg Step 2: Add freshly dissolved This compound pbs_buffer->add_peg react Step 3: Incubate (e.g., 1h at RT) add_peg->react quench Step 4 (Optional): Quench with Tris or Glycine react->quench purify Step 5: Purify Conjugate (e.g., SEC) quench->purify end Finish: Pure PEG-Protein Conjugate purify->end

Caption: Recommended workflow for successful this compound conjugation.

Technical Support Center: Managing m-PEG4-PFP Ester in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of m-PEG4-PFP ester, with a special focus on overcoming its inherent insolubility in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

A1: this compound is a PEGylation reagent used to covalently attach a polyethylene glycol (PEG) spacer to biomolecules.[1][2] It contains a methoxy-terminated PEG chain and a pentafluorophenyl (PFP) ester reactive group.[2] The PFP ester reacts with primary and secondary amines on molecules like proteins, peptides, and amine-modified oligonucleotides to form stable amide bonds.[3][4] This process, known as PEGylation, can improve the solubility, stability, and pharmacokinetic properties of the modified molecule. PFP esters are noted for being more resistant to hydrolysis in aqueous solutions compared to other active esters like N-hydroxysuccinimide (NHS) esters, leading to more efficient reactions.

Q2: I'm having trouble dissolving this compound in my aqueous reaction buffer. What should I do?

A2: this compound is not directly soluble in water or aqueous buffers. To use it in an aqueous reaction, you must first dissolve it in a minimal amount of a dry, water-miscible organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). This concentrated stock solution can then be added to your aqueous reaction mixture. It is important to ensure that the final concentration of the organic solvent in the reaction does not exceed 10%, as higher concentrations may negatively affect the stability and solubility of your protein or biomolecule.

Q3: Why is my conjugation reaction with this compound not working or giving low yields?

A3: Low or no conjugation efficiency can be due to several factors:

  • Hydrolysis of the PFP ester: The primary competing reaction is the hydrolysis of the PFP ester in the aqueous buffer, which renders it inactive. The rate of hydrolysis increases with higher pH.

  • Improper storage and handling: this compound is moisture-sensitive. Exposure to moisture can cause it to hydrolyze before it is even used.

  • Incorrect buffer composition: The presence of primary amines (e.g., Tris or glycine) or sulfhydryls in your buffer will compete with your target molecule for reaction with the PFP ester.

  • Suboptimal pH: The reaction with primary amines is most efficient in the pH range of 7.2 to 8.5. A pH that is too low will result in protonated amines with reduced nucleophilicity, while a pH that is too high will accelerate hydrolysis.

Q4: How should I store this compound?

A4: To ensure its stability, this compound should be stored at -20°C in a tightly sealed container with a desiccant to protect it from moisture. Before opening the vial, it is crucial to allow it to equilibrate to room temperature to prevent condensation of moisture inside.

Q5: Can I prepare a stock solution of this compound and store it for later use?

A5: It is strongly recommended to prepare solutions of this compound immediately before use. Due to its susceptibility to hydrolysis, especially in the presence of trace amounts of water in solvents like DMSO or DMF, stock solutions will degrade over time, leading to a loss of reactivity. Do not store the reagent in solution.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
This compound precipitates upon addition to the aqueous buffer. The reagent is not soluble in aqueous solutions. The final concentration of the organic co-solvent is too low to maintain solubility, or the initial dissolution was incomplete.Ensure the this compound is completely dissolved in a minimal amount of anhydrous DMSO or DMF before adding it to the reaction buffer. Add the organic stock solution to the aqueous buffer slowly while gently vortexing or stirring to facilitate mixing and prevent localized precipitation. Ensure the final organic solvent concentration is sufficient, but generally not exceeding 10%.
Low or no conjugation efficiency. Degraded reagent: The PFP ester has hydrolyzed due to improper storage or handling. Competing nucleophiles: The reaction buffer contains primary amines (e.g., Tris, glycine). Suboptimal pH: The reaction pH is outside the optimal range of 7.2-8.5.Always use fresh, properly stored reagent. Perform a buffer exchange of your biomolecule into an amine-free buffer such as PBS, HEPES, or bicarbonate buffer. Adjust the pH of the reaction mixture to be within the optimal range.
Inconsistent results between experiments. Variable reagent quality: The quality of the this compound may vary between batches or due to degradation over time. Moisture contamination: Introduction of moisture into the reaction can lead to hydrolysis. Variations in reaction conditions: Inconsistent pH, temperature, or reaction times can lead to variability.Qualify a new batch of the reagent with a small-scale control reaction. Use anhydrous solvents and protect the reaction from atmospheric moisture. Carefully control and document all reaction parameters.
Reaction works at a small scale but fails upon scale-up. Insufficient mixing: The PFP ester solution may not be dispersing effectively in the larger volume of the aqueous reaction mixture. Increased risk of moisture contamination: Larger scale reactions may have a higher chance of moisture introduction.Ensure gentle but thorough mixing when adding the PFP ester solution to the reaction mixture. Take extra precautions to ensure all solvents and reagents are anhydrous and the reaction is protected from moisture.

Experimental Protocols

Protocol 1: General Procedure for Protein PEGylation with this compound

This protocol provides a general guideline for the conjugation of this compound to a protein containing primary amines. The optimal conditions may vary depending on the specific protein and desired degree of PEGylation.

Materials:

  • Protein to be PEGylated

  • This compound

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Amine-free reaction buffer (e.g., 0.1 M phosphate buffer, 0.15 M NaCl, pH 7.2-8.0)

  • Desalting column or dialysis equipment for purification

Procedure:

  • Prepare the Protein Solution:

    • Dissolve the protein in the amine-free reaction buffer at a concentration of 1-10 mg/mL.

    • If your protein is in a buffer containing primary amines, perform a buffer exchange using a desalting column or dialysis.

  • Prepare the this compound Solution:

    • Immediately before use, weigh out the required amount of this compound.

    • Dissolve the ester in a minimal volume of anhydrous DMSO or DMF to a concentration of 10-20 mg/mL. Ensure the ester is completely dissolved.

  • Initiate the Conjugation Reaction:

    • Slowly add a 10- to 50-fold molar excess of the dissolved this compound solution to the protein solution while gently stirring.

    • The final concentration of the organic solvent should not exceed 10% of the total reaction volume.

  • Incubation:

    • Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2-4 hours. Longer incubation times may be necessary, and optimal conditions should be determined empirically.

  • Quenching the Reaction (Optional):

    • To stop the reaction, you can add an amine-containing buffer like Tris to a final concentration of 20-50 mM to react with any excess PFP ester.

  • Purification:

    • Remove excess, unreacted this compound and byproducts using a desalting column, size-exclusion chromatography, or dialysis.

  • Storage:

    • Store the purified PEGylated protein under conditions appropriate for the unmodified protein.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis protein_prep Prepare Protein in Amine-Free Buffer conjugation Combine and Incubate (pH 7.2-8.5) protein_prep->conjugation peg_prep Dissolve this compound in Anhydrous DMSO/DMF peg_prep->conjugation purify Purify Conjugate (Desalting/Dialysis) conjugation->purify analyze Analyze Product purify->analyze

Caption: Workflow for protein PEGylation using this compound.

reaction_pathway cluster_reactants Reactants cluster_products Products & Byproducts cluster_side_reaction Side Reaction (Hydrolysis) protein Protein-NH2 peg_protein PEGylated Protein protein->peg_protein Desired Reaction peg_pfp This compound peg_pfp->peg_protein pfp Pentafluorophenol peg_pfp->pfp peg_acid Inactive PEG-Acid peg_pfp->peg_acid Hydrolysis water H2O water->peg_acid

Caption: Reaction scheme for this compound conjugation and hydrolysis.

References

side reactions of m-PEG4-PFP ester and how to minimize them

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for m-PEG4-PFP ester. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing side reactions and troubleshooting common issues encountered during PEGylation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

m-PEG4-PFP (methoxy-polyethylene glycol-pentafluorophenyl) ester is a PEGylation reagent used to covalently attach a polyethylene glycol (PEG) chain to biomolecules. Its primary application is in bioconjugation, where it reacts with primary and secondary amine groups on proteins, peptides, and other molecules to form stable amide bonds. This process, known as PEGylation, can improve the therapeutic properties of biomolecules by increasing their solubility, stability, and in vivo half-life.

Q2: What is the main advantage of using a PFP ester over a more common NHS ester?

The primary advantage of a pentafluorophenyl (PFP) ester compared to an N-hydroxysuccinimide (NHS) ester is its greater resistance to hydrolysis in aqueous solutions.[1] This increased stability leads to more efficient conjugation reactions, as less of the reagent is consumed by the competing hydrolysis side reaction.[1] This is particularly beneficial when working with valuable or limited quantities of biomolecules.

Q3: What is the primary side reaction of this compound and how can it be minimized?

The main side reaction is the hydrolysis of the PFP ester group in the presence of water, which results in an unreactive carboxylic acid.[2] This reaction is accelerated at higher pH. To minimize hydrolysis, it is crucial to:

  • Control the pH: Maintain the reaction pH in the optimal range of 7.2-8.5.[3]

  • Use Fresh Reagents: Prepare the this compound solution immediately before use and avoid preparing stock solutions for storage.[4]

  • Proper Storage: Store the solid this compound at -20°C with a desiccant to protect it from moisture.

Q4: Can this compound react with other amino acid residues besides lysine?

While the primary target for PFP esters is the ε-amino group of lysine residues and the N-terminal α-amino group, reactions with other nucleophilic amino acid side chains are possible, though generally less favorable. These can include:

  • Tyrosine: The hydroxyl group of tyrosine can be acylated, particularly at higher pH values.

  • Serine and Threonine: The hydroxyl groups of serine and threonine are generally less reactive than amines but can be modified under certain conditions.

  • Cysteine: The thiol group of cysteine is a potent nucleophile and can react with PFP esters, although it is more commonly targeted with maleimide chemistry.

To favor reaction with primary amines, it is important to control the reaction pH within the recommended range of 7.2-8.5.

Q5: What type of buffer should I use for my PEGylation reaction?

It is critical to use a buffer that does not contain primary amines, as these will compete with your target molecule for reaction with the this compound.

  • Recommended Buffers: Phosphate-buffered saline (PBS), borate buffer, carbonate/bicarbonate buffer, and HEPES buffer are all suitable choices.

  • Buffers to Avoid: Buffers containing Tris (e.g., TBS) or glycine must be avoided.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or No PEGylation Efficiency 1. Hydrolysis of this compound: The reagent has degraded due to moisture or improper storage. 2. Incorrect pH: The reaction pH is too low, leading to protonated (unreactive) amines. 3. Presence of competing nucleophiles: The buffer contains primary amines (e.g., Tris, glycine). 4. Insufficient molar excess of PEG reagent: The ratio of this compound to the biomolecule is too low.1. Use fresh, high-quality this compound. Ensure it has been stored properly at -20°C with a desiccant. Prepare the solution immediately before use. 2. Adjust the reaction buffer to the optimal pH range of 7.2-8.5. 3. Perform a buffer exchange to an amine-free buffer such as PBS, borate, or HEPES. 4. Increase the molar excess of the this compound. A 2:1 to 10:1 molar ratio of ester to free amine is a good starting point to optimize.
Protein Aggregation During or After PEGylation 1. Intermolecular cross-linking: If using a bifunctional PEG reagent (not the case for monofunctional m-PEG4-PFP). 2. High protein concentration: Increased proximity of protein molecules can lead to aggregation. 3. Suboptimal buffer conditions: pH, ionic strength, or temperature may be affecting protein stability.1. Ensure you are using a monofunctional m-PEG reagent. 2. Reduce the protein concentration during the reaction. 3. Optimize the reaction buffer by screening different pH values and ionic strengths. Consider performing the reaction at a lower temperature (e.g., 4°C).
Loss of Biological Activity of the PEGylated Protein 1. PEGylation at or near the active site: The PEG chain is sterically hindering the protein's functional domain. 2. Conformational changes: The attachment of the PEG chain has altered the protein's three-dimensional structure.1. Reduce the molar excess of the this compound to decrease the degree of PEGylation. 2. If possible, use site-directed mutagenesis to remove lysine residues near the active site. 3. Characterize the PEGylated protein to determine the sites of modification.
Inconsistent Results Between Batches 1. Variability in this compound quality: Different batches may have varying levels of purity or degradation. 2. Inconsistent reaction conditions: Slight variations in pH, temperature, or reaction time.1. Qualify each new batch of this compound with a small-scale control reaction. 2. Carefully control and document all reaction parameters to ensure consistency.

Data Presentation

Table 1: Comparison of PFP and NHS Ester Stability

FeatureThis compoundm-PEG4-NHS Ester
Relative Hydrolysis Rate LowerHigher
Optimal Reaction pH 7.2 - 8.57.2 - 8.5
Half-life at pH 8.0 Significantly longer than NHS ester~210 minutes
Half-life at pH 8.5 Significantly longer than NHS ester~180 minutes
Storage Recommendations -20°C with desiccant-20°C with desiccant

Experimental Protocols

Protocol 1: General Procedure for PEGylation of a Protein with this compound

This protocol provides a general method for conjugating this compound to a protein. Optimization of the molar ratio of PEG reagent to protein is recommended for each specific application.

Materials:

  • Protein solution in an amine-free buffer (e.g., 0.1 M phosphate, 0.15 M NaCl, pH 7.4)

  • This compound

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare Protein Solution: Ensure the protein is in an appropriate amine-free buffer at a concentration of 1-10 mg/mL. If necessary, perform a buffer exchange via dialysis or a desalting column.

  • Prepare this compound Solution: Allow the vial of this compound to equilibrate to room temperature before opening. Immediately before use, dissolve the required amount of the ester in anhydrous DMSO or DMF to a concentration of 10-100 mM.

  • Initiate PEGylation Reaction: Add the desired molar excess of the this compound solution to the protein solution while gently stirring or vortexing. A typical starting point is a 5 to 20-fold molar excess of the PEG reagent over the protein.

  • Incubate: Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight. The optimal incubation time may need to be determined empirically.

  • Quench the Reaction: To stop the reaction, add the quenching buffer to a final concentration of 20-50 mM and incubate for 30 minutes at room temperature.

  • Purify the Conjugate: Remove unreacted this compound and byproducts by size-exclusion chromatography, dialysis, or another suitable purification method.

  • Characterize the PEGylated Protein: Analyze the purified conjugate using techniques such as SDS-PAGE, mass spectrometry, and HPLC to determine the degree of PEGylation and purity.

Protocol 2: Monitoring this compound Hydrolysis by HPLC

This protocol outlines a method to determine the stability of this compound in a specific buffer.

Materials:

  • This compound

  • Anhydrous DMSO or DMF

  • Buffer of interest (e.g., PBS, pH 7.4)

  • HPLC system with a C18 column and a UV detector

  • Mobile phase (e.g., acetonitrile/water gradient with 0.1% TFA)

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of this compound in anhydrous DMSO or DMF.

  • Initiate Hydrolysis: Add a small aliquot of the stock solution to the buffer of interest at a known concentration and temperature.

  • Time-course Analysis: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the mixture.

  • Quench and Dilute: Immediately quench the hydrolysis by diluting the aliquot in the HPLC mobile phase.

  • HPLC Analysis: Analyze the sample by HPLC, monitoring the disappearance of the this compound peak and the appearance of the corresponding hydrolyzed carboxylic acid peak.

  • Calculate Half-life: Plot the concentration of the this compound over time to determine its half-life in the tested buffer.

Visualizations

PEGylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_post_reaction Post-Reaction Protein_Prep Prepare Protein in Amine-Free Buffer (pH 7.2-8.5) Mix Mix Protein and PEG Reagent Protein_Prep->Mix PEG_Prep Prepare Fresh This compound Solution in DMSO/DMF PEG_Prep->Mix Incubate Incubate (RT or 4°C) Mix->Incubate Quench Quench with Amine-Containing Buffer Incubate->Quench Purify Purify Conjugate (e.g., SEC) Quench->Purify Analyze Analyze Product (SDS-PAGE, MS) Purify->Analyze

Caption: Experimental workflow for protein PEGylation.

Side_Reaction_Minimization cluster_factors Key Factors to Control Start Goal: Minimize Side Reactions Hydrolysis Primary Side Reaction: Hydrolysis of PFP Ester Start->Hydrolysis pH pH (Optimal: 7.2-8.5) Hydrolysis->pH Accelerated by high pH Buffer Buffer Composition (Amine-Free) Hydrolysis->Buffer Minimized by correct choice Reagent_Quality Reagent Quality (Freshly Prepared) Hydrolysis->Reagent_Quality Minimized by freshness Temperature Temperature (Lower T can help) Hydrolysis->Temperature Rate influenced by

Caption: Key factors to minimize hydrolysis side reaction.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions Problem Low PEGylation Yield Check... Cause1 Reagent Hydrolysis Problem->Cause1 Cause2 Incorrect pH Problem->Cause2 Cause3 Competing Amines Problem->Cause3 Cause4 Low Molar Ratio Problem->Cause4 Solution1 Use Fresh Reagent Cause1->Solution1 Solution2 Adjust pH to 7.2-8.5 Cause2->Solution2 Solution3 Buffer Exchange Cause3->Solution3 Solution4 Increase PEG Ratio Cause4->Solution4

Caption: Troubleshooting workflow for low PEGylation yield.

References

Technical Support Center: Improving the Efficiency of m-PEG4-PFP Ester Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for m-PEG4-PFP ester bioconjugation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the efficiency of your bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

A1: this compound is a PEGylation reagent used in bioconjugation. It consists of a methoxy-terminated polyethylene glycol (m-PEG) chain with four ethylene glycol units, activated with a pentafluorophenyl (PFP) ester. This reagent is primarily used to covalently attach PEG chains to biomolecules containing primary or secondary amine groups, such as proteins, peptides, and amine-modified oligonucleotides.[1][2] This process, known as PEGylation, can improve the solubility, stability, and pharmacokinetic properties of the biomolecule.

Q2: What are the advantages of using a PFP ester over an NHS ester?

A2: Pentafluorophenyl (PFP) esters are generally less susceptible to hydrolysis in aqueous solutions compared to N-hydroxysuccinimide (NHS) esters.[2][3][4] This increased stability of the PFP ester leads to more efficient and reliable conjugation reactions, as the competing hydrolysis reaction is slower.

Q3: What is the optimal pH for this compound bioconjugation?

A3: The optimal pH for the reaction of PFP esters with primary amines is typically between 7.0 and 9.0. A pH range of 7.2 to 8.5 is often recommended to balance the reactivity of the amine groups with the rate of PFP ester hydrolysis. At lower pH, the amine groups are protonated and less nucleophilic, slowing down the reaction. At higher pH, the rate of hydrolysis of the PFP ester increases, which can reduce the conjugation efficiency.

Q4: What solvents are recommended for dissolving this compound?

A4: this compound is moisture-sensitive and should be dissolved in a dry, water-miscible organic solvent immediately before use. Commonly used solvents include dimethylsulfoxide (DMSO) and dimethylformamide (DMF). Stock solutions should not be prepared and stored due to the susceptibility of the PFP ester to hydrolysis.

Q5: How should this compound be stored?

A5: this compound is sensitive to moisture. It should be stored at -20°C with a desiccant. Before opening, the vial should be equilibrated to room temperature to prevent moisture condensation. For long-term storage, -20°C is recommended for periods of months to years.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low Conjugation Yield Hydrolysis of PFP ester: The reagent was exposed to moisture or stored improperly.Always use fresh, dry organic solvent to dissolve the this compound immediately before use. Equilibrate the reagent vial to room temperature before opening to prevent condensation.
Suboptimal pH: The reaction pH is too low or too high.Ensure the reaction buffer is within the optimal pH range of 7.2-8.5. A lower pH reduces amine reactivity, while a higher pH increases hydrolysis of the ester.
Presence of primary amines in the buffer: Buffers like Tris or glycine will compete with the target molecule for the PFP ester.Use an amine-free buffer such as phosphate-buffered saline (PBS), HEPES, or borate buffer. If necessary, perform a buffer exchange of your biomolecule solution before starting the conjugation.
Insufficient molar excess of PEG reagent: The ratio of this compound to the biomolecule is too low.Optimize the molar ratio of the PEG reagent to the biomolecule. A 2 to 10-fold molar excess of the PFP ester over the amine-containing molecule is a good starting point. For proteins, a 10- to 50-fold molar excess may be necessary.
Poor Solubility of Reagents This compound is not fully dissolved: The reagent is not readily soluble in aqueous buffers.Dissolve the this compound in a minimal amount of a dry organic solvent like DMSO or DMF before adding it to the reaction mixture. The final concentration of the organic solvent in the reaction should ideally be below 10% to avoid denaturation of proteins.
Biomolecule aggregation: The addition of the organic solvent or changes in buffer conditions cause the biomolecule to aggregate.If solubility is an issue, you can add 5-10% of a co-solvent like DMSO or DMF to the reaction buffer to improve the solubility of the biomolecule.
Inconsistent Results Variability in reaction conditions: Inconsistent pH, temperature, or reaction times between experiments.Maintain consistent reaction parameters (pH, temperature, time) for all experiments to ensure reproducibility.
Degradation of this compound: The reagent has degraded due to improper storage or handling.Store the reagent at -20°C with a desiccant and handle it according to the supplier's instructions. Do not use previously prepared solutions of the reagent.

Experimental Protocols

General Protocol for Protein PEGylation

This protocol is a general guideline and may require optimization depending on the specific protein and desired degree of PEGylation.

Materials:

  • This compound

  • Protein to be PEGylated

  • Amine-free reaction buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0)

  • Dry, water-miscible organic solvent (DMSO or DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis equipment for purification

Procedure:

  • Prepare the Protein Solution:

    • Dissolve the protein in the amine-free reaction buffer to a concentration of 1-10 mg/mL.

    • If the protein is in a buffer containing primary amines, perform a buffer exchange into the reaction buffer.

  • Prepare the this compound Solution:

    • Equilibrate the vial of this compound to room temperature before opening.

    • Immediately before use, dissolve the required amount of this compound in DMSO or DMF to create a stock solution (e.g., 10-100 mM).

  • Initiate the Conjugation Reaction:

    • Slowly add the desired molar excess of the dissolved this compound solution to the stirring protein solution.

    • The final concentration of the organic solvent should be kept below 10% to avoid protein denaturation.

  • Incubation:

    • Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight. Gentle stirring can improve efficiency.

  • Quenching the Reaction (Optional):

    • To stop the reaction, add the quenching buffer to a final concentration of 20-50 mM to consume any unreacted PFP ester. Incubate for about 30 minutes.

  • Purification:

    • Remove unreacted this compound and byproducts using a desalting column or dialysis against a suitable storage buffer.

Quantitative Data Summary
ParameterRecommended Range/ValueNotes
pH 7.0 - 9.0 (Optimal: 7.2 - 8.5)Balances amine reactivity and ester hydrolysis.
Temperature 4°C - 37°CLower temperatures (4°C) can be used for longer incubation times, especially for sensitive biomolecules.
Reaction Time 30 minutes to overnightDepends on temperature, pH, and reactivity of the biomolecule.
Molar Excess of PEG Reagent 2:1 to 50:1 (PEG:Biomolecule)A 2-10 fold excess is a good starting point for small molecules, while a 10-50 fold excess may be needed for proteins.
Organic Co-solvent < 10% of total reaction volumeTo maintain protein stability.

Visual Guides

experimental_workflow Experimental Workflow for this compound Bioconjugation cluster_prep Preparation cluster_reaction Reaction cluster_post Post-Reaction cluster_analysis Analysis prep_protein Prepare Protein Solution (Amine-free buffer, pH 7.2-8.5) conjugation Initiate Conjugation (Add PEG to protein solution) prep_protein->conjugation prep_peg Prepare this compound (Freshly dissolve in DMSO/DMF) prep_peg->conjugation incubation Incubate (RT or 4°C with gentle stirring) conjugation->incubation quenching Quench Reaction (Optional, with Tris buffer) incubation->quenching purification Purify Conjugate (Desalting column or dialysis) incubation->purification If no quenching quenching->purification analysis Analyze Conjugate (e.g., SDS-PAGE, HPLC) purification->analysis

Caption: A typical workflow for bioconjugation using this compound.

troubleshooting_logic Troubleshooting Logic for Low Conjugation Yield start Low Conjugation Yield check_reagents Check Reagent Quality & Handling start->check_reagents check_buffer Check Reaction Buffer check_reagents->check_buffer Reagents OK solution_reagents Solution: - Use fresh, dry solvent - Equilibrate before opening check_reagents->solution_reagents Issue Found check_ratio Check Molar Ratio check_buffer->check_ratio Buffer OK solution_buffer Solution: - Use amine-free buffer - Optimize pH (7.2-8.5) check_buffer->solution_buffer Issue Found check_ratio->start Ratio OK, Re-evaluate solution_ratio Solution: - Increase molar excess of PEG reagent check_ratio->solution_ratio Issue Found

Caption: A decision tree for troubleshooting low yield in bioconjugation.

References

effect of protein concentration on m-PEG4-PFP ester labeling

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for m-PEG4-PFP ester labeling. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the use of m-PEG4-PFP esters for protein modification.

Frequently Asked Questions (FAQs)

Q1: What is an this compound and what is it used for?

A1: this compound is a labeling reagent used for PEGylation, the process of covalently attaching polyethylene glycol (PEG) chains to molecules, most commonly proteins.[1][2][3] It consists of a methoxy-capped four-unit PEG chain (m-PEG4) activated with a pentafluorophenyl (PFP) ester.[1][2] The PFP ester reacts with primary and secondary amine groups, such as the ε-amino group of lysine residues on the surface of proteins, to form a stable amide bond. This process is valuable in drug development and research to improve the therapeutic properties of proteins, such as increasing their solubility, stability, and circulation half-life, while potentially reducing their immunogenicity.

Q2: Why choose a PFP ester over a more common NHS ester for protein labeling?

A2: PFP esters offer a significant advantage over N-hydroxysuccinimide (NHS) esters due to their increased stability in aqueous solutions. They are less susceptible to hydrolysis, which is a competing reaction that deactivates the reagent. This lower rate of hydrolysis can lead to more efficient and consistent labeling reactions.

Q3: What is the optimal pH for this compound labeling reactions?

A3: The optimal pH for PFP ester reactions with primary amines is typically in the range of 7.2 to 8.5. At a lower pH, the amine groups on the protein are more likely to be protonated, which reduces their reactivity. At a higher pH, the rate of hydrolysis of the PFP ester increases, which can reduce the labeling efficiency.

Q4: What type of buffer should I use for the labeling reaction?

A4: It is crucial to use an amine-free buffer, such as phosphate-buffered saline (PBS), HEPES, or borate buffer. Buffers containing primary amines, like Tris or glycine, will compete with the protein for reaction with the PFP ester, significantly reducing the labeling efficiency.

Q5: How should I store and handle the this compound reagent?

A5: m-PEG4-PFP esters are moisture-sensitive. It is recommended to store the reagent at -20°C with a desiccant. Before opening the vial, it should be equilibrated to room temperature to prevent moisture condensation. It is best to dissolve the reagent in a dry, water-miscible organic solvent like DMSO or DMF immediately before use and not to prepare stock solutions for long-term storage, as the PFP ester can hydrolyze over time.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low Labeling Efficiency 1. Hydrolysis of PFP ester: The reagent was exposed to moisture or stored improperly. 2. Suboptimal pH: The reaction pH is too low, leading to protonated and unreactive amines. 3. Competing amines in buffer: The buffer contains primary amines (e.g., Tris, glycine). 4. Low protein concentration: The concentration of the protein is too low for an efficient reaction. 5. Insufficient molar excess of PEG reagent: The ratio of this compound to protein is too low.1. Ensure proper storage and handling of the PFP ester. Prepare the reagent solution immediately before use. 2. Adjust the reaction buffer to a pH between 7.2 and 8.5. 3. Perform a buffer exchange into an amine-free buffer like PBS or HEPES. 4. Increase the protein concentration. A higher concentration generally leads to better labeling efficiency. 5. Increase the molar excess of the this compound. Optimization may be required.
Protein Precipitation during Labeling 1. High concentration of organic solvent: The volume of DMSO or DMF added with the PEG reagent is too high. 2. Change in protein pI: The labeling process alters the isoelectric point (pI) of the protein, potentially leading to precipitation at the reaction pH.1. Keep the final concentration of the organic solvent below 10% of the total reaction volume. 2. Adjust the pH of the reaction buffer to be further away from the predicted pI of the PEGylated protein.
Inconsistent Labeling Results (Batch-to-Batch Variability) 1. Variations in reaction conditions: Inconsistent pH, temperature, or incubation time. 2. Inaccurate reagent concentration: Difficulty in accurately weighing small amounts of the PEG reagent. 3. Protein variability: Differences in protein purity or concentration between batches.1. Standardize all reaction parameters (pH, temperature, time, and concentrations) for all experiments. 2. Prepare a fresh stock solution of the this compound in dry DMSO or DMF and use a precise volume for each reaction. 3. Ensure consistent purity and accurate concentration measurement of the protein for each batch.

Data Presentation

The concentration of the protein is a critical parameter in the labeling reaction. Higher protein concentrations can lead to a higher degree of labeling (DoL), which is the average number of PEG molecules attached to each protein.

Table 1: Illustrative Effect of Protein Concentration on the Degree of Labeling (DoL) of a Model IgG Antibody with this compound

Protein Concentration (mg/mL)Molar Ratio (PEG:Protein)Reaction Time (hours)Temperature (°C)Average Degree of Labeling (DoL)
0.520:12251.8
1.020:12253.5
2.020:12255.2
5.020:12257.1
10.020:12258.9

Note: This table presents illustrative data based on established principles of protein labeling. Actual results will vary depending on the specific protein and reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for this compound Labeling of a Protein

This protocol describes a general method for labeling a protein with this compound. The conditions provided are a starting point and may require optimization for your specific protein.

Materials:

  • Protein of interest

  • This compound

  • Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.5 (or other amine-free buffer)

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting column or dialysis cassette for purification

Procedure:

  • Prepare the Protein Solution:

    • Dissolve or buffer exchange the protein into the Reaction Buffer at a concentration of 1-10 mg/mL.

  • Prepare the this compound Solution:

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

  • Initiate the Labeling Reaction:

    • Add the desired molar excess of the dissolved this compound to the protein solution while gently stirring.

    • Ensure the final volume of the organic solvent does not exceed 10% of the total reaction volume.

  • Incubation:

    • Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C for 4-12 hours. The optimal time may need to be determined empirically.

  • Quench the Reaction:

    • Add the Quenching Buffer to a final concentration of 50 mM to consume any unreacted PFP ester.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted this compound and byproducts by size-exclusion chromatography using a desalting column or by dialysis against a suitable storage buffer.

  • Characterization:

    • Analyze the degree of labeling using methods such as SDS-PAGE (which will show a shift in molecular weight), UV-Vis spectroscopy, or mass spectrometry.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis protein_prep Prepare Protein Solution (1-10 mg/mL in Amine-Free Buffer) initiate Initiate Labeling (Add PEG to Protein) protein_prep->initiate peg_prep Prepare this compound (10 mg/mL in dry DMSO/DMF) peg_prep->initiate incubate Incubate (RT or 4°C) initiate->incubate quench Quench Reaction (Add Tris Buffer) incubate->quench purify Purify (Desalting/Dialysis) quench->purify characterize Characterize (SDS-PAGE, MS) purify->characterize

Caption: Experimental workflow for protein labeling with this compound.

troubleshooting_logic start Low Labeling Efficiency? cause1 Check Reaction Buffer (Amine-Free?) start->cause1 Yes end Improved Labeling start->end No cause2 Check pH (7.2-8.5?) cause1->cause2 Yes solution1 Buffer Exchange to PBS/HEPES cause1->solution1 No cause3 Check Protein Concentration (>1 mg/mL?) cause2->cause3 Yes solution2 Adjust pH cause2->solution2 No cause4 Check Molar Ratio (Increase Excess?) cause3->cause4 Yes solution3 Increase Protein Concentration cause3->solution3 No solution4 Increase Molar Excess of PEG cause4->solution4 No cause4->end Yes solution1->end solution2->end solution3->end solution4->end

References

quenching unreacted m-PEG4-PFP ester with Tris buffer

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers using m-PEG4-PFP ester, with a specific focus on the quenching step with Tris buffer.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of quenching a reaction involving this compound?

Quenching is a critical step to terminate the conjugation reaction. By adding a quenching agent, any unreacted this compound is consumed, preventing further modification of your target molecule (e.g., protein, peptide). This ensures a more homogenous final product and prevents unintended cross-reactions in downstream applications. Buffers containing primary amines, such as Tris or glycine, are effective for quenching.[1][2][3]

Q2: Why is Tris buffer a suitable quenching agent for PFP ester reactions?

Tris (tris(hydroxymethyl)aminomethane) contains a primary amine that efficiently reacts with the PFP ester to form a stable amide bond.[1][2] This reaction effectively caps the reactive PFP ester, rendering it inert. While Tris buffer is avoided during the primary conjugation step because it would compete with the target molecule, it is ideal for intentionally stopping the reaction.

Q3: How does this compound compare to the more common NHS esters?

Pentafluorophenyl (PFP) esters are active esters used for conjugation, similar to N-hydroxysuccinimide (NHS) esters. The key advantage of PFP esters is their higher resistance to spontaneous hydrolysis in aqueous solutions compared to NHS esters. This increased stability leads to more efficient and reproducible conjugation reactions.

Q4: What is the optimal pH for working with m-PEG4-PFP esters?

For the primary reaction with amine-containing biomolecules, a pH range of 7.2 to 8.5 is generally recommended to ensure the amine is sufficiently deprotonated and reactive. For the quenching step itself, a Tris buffer with a pH between 8.0 and 8.5 is effective. It's important to note that higher pH values can accelerate the rate of hydrolysis, which is a competing side reaction.

Q5: How should I prepare and store this compound?

This compound is sensitive to moisture. For long-term stability, it should be stored at -20°C in a tightly sealed container with a desiccant. It is strongly recommended to prepare solutions of the PFP ester immediately before use in an anhydrous solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Do not prepare stock solutions for long-term storage as the ester will degrade over time.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Low or No Conjugation Efficiency Degraded PFP ester: The reagent may have been compromised by moisture.Always store the PFP ester properly at -20°C with a desiccant. Allow the vial to equilibrate to room temperature before opening to prevent condensation. Prepare the PFP ester solution immediately before use.
Competing primary amines in reaction buffer: Buffers like Tris or glycine were used during the conjugation step instead of for quenching.Use amine-free buffers such as phosphate-buffered saline (PBS), HEPES, or borate for the conjugation reaction. If your sample is in an incompatible buffer, perform a buffer exchange before starting the reaction.
Incorrect pH: The reaction buffer pH was too low, leading to protonated (unreactive) amines on the target molecule.Ensure your reaction buffer is within the optimal pH range of 7.2-8.5.
Incomplete Quenching Insufficient Tris concentration: The amount of Tris was not enough to react with all the excess PFP ester.Use a final Tris concentration of 20-50 mM. Ensure thorough mixing after adding the quenching buffer.
Insufficient incubation time: The quenching reaction did not have enough time to go to completion.Incubate the reaction with the Tris quenching buffer for at least 15-30 minutes.
Precipitation Observed During Reaction Poor solubility of PFP ester: Some non-sulfonated PFP esters have poor water solubility.First, dissolve the PFP ester in a small amount of a water-miscible organic solvent (e.g., DMSO, DMF) before adding it to your aqueous reaction mixture. The final concentration of the organic solvent should ideally not exceed 10%.
Inconsistent Results Between Experiments Hydrolysis of PFP ester: Variations in reaction setup time or exposure to moisture can lead to different levels of hydrolysis.Standardize your protocol to minimize the time the PFP ester is in an aqueous solution before reacting with your target. Always use anhydrous solvents for initial dissolution.
Inaccurate quantification of reactants: Errors in determining the concentration of the target molecule or the PFP ester.Accurately determine the concentration of your biomolecule and precisely weigh the PFP ester immediately before use.

Experimental Protocols & Data

Key Experimental Parameters

The following table summarizes recommended conditions for a typical quenching procedure.

ParameterRecommended ValueNotes
Quenching Reagent Tris BufferGlycine can also be used.
Final Tris Concentration 20–50 mMSufficient to consume all unreacted PFP ester.
Tris Buffer pH 7.2–8.5A pH of 8.0-8.5 is often cited for efficient quenching.
Incubation Time 15–30 minutesAllows the quenching reaction to reach completion.
Incubation Temperature Room Temperature (20–25°C)Reaction is typically efficient at room temperature.
Detailed Protocol: Quenching Unreacted this compound

This protocol outlines the final step of a typical bioconjugation reaction, where the excess this compound is quenched.

  • Perform Conjugation: Carry out your conjugation reaction by adding the freshly prepared this compound solution (dissolved in anhydrous DMSO or DMF) to your biomolecule in an amine-free buffer (e.g., PBS, pH 7.2-8.5). Incubate for the desired time (e.g., 1-4 hours at room temperature).

  • Prepare Quenching Buffer: Prepare a stock solution of 1 M Tris-HCl, pH 8.0.

  • Initiate Quenching: Add the 1 M Tris-HCl stock solution to your reaction mixture to achieve a final concentration of 50 mM. For example, add 50 µL of 1 M Tris-HCl to a 1 mL reaction volume.

  • Incubate: Mix gently and incubate the reaction for 30 minutes at room temperature.

  • Purification: After quenching, proceed to purify the PEGylated conjugate from reaction byproducts, such as the quenched PFP ester and pentafluorophenol, using a suitable method like size-exclusion chromatography (e.g., a desalting column) or dialysis.

Visualizations

Workflow for Quenching this compound

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification prep_pfp Dissolve this compound in Anhydrous DMSO/DMF conjugation Incubate Reaction Mixture (1-4h at RT) prep_pfp->conjugation prep_bio Prepare Biomolecule in Amine-Free Buffer (pH 7.2-8.5) prep_bio->conjugation quench Add Tris Buffer (Final Conc. 20-50 mM) conjugation->quench Reaction Complete quench_incubate Incubate for Quenching (30 min at RT) quench->quench_incubate purify Purify Conjugate (e.g., SEC, Dialysis) quench_incubate->purify final_product Final PEGylated Product purify->final_product

Caption: Experimental workflow for conjugation and quenching of this compound.

Chemical Reaction: Quenching of PFP Ester with Tris

References

Technical Support Center: Scaling Up m-PEG4-PFP Ester Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for m-PEG4-PFP (methoxy-PEG4-pentafluorophenyl) ester reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up PEGylation processes from the lab bench to pilot and manufacturing scales.

Frequently Asked Questions (FAQs)

Q1: Why should I choose a PFP ester over a more common NHS ester for my amine conjugation? A1: Pentafluorophenyl (PFP) esters offer a significant advantage in their resistance to hydrolysis compared to N-hydroxysuccinimide (NHS) esters, especially in aqueous buffers.[1][2][3][4] This increased stability leads to more efficient and reproducible conjugation reactions, as less of the active ester is consumed by the competing hydrolysis side reaction.[3] This is particularly crucial when working with valuable biomolecules or when reaction times need to be extended.

Q2: What is the optimal pH for reacting m-PEG4-PFP ester with a primary amine? A2: The optimal pH range is typically between 7.2 and 9.0. The reaction's efficiency depends on the deprotonation of the primary amine (e.g., on a lysine residue), which acts as the nucleophile. A slightly basic pH (e.g., 8.0-8.5) ensures the amine is sufficiently deprotonated and reactive. However, be aware that the rate of PFP ester hydrolysis also increases at higher pH. Therefore, the ideal pH is a balance between maximizing amine reactivity and minimizing hydrolysis.

Q3: Can I use common buffers like Tris or glycine in my reaction? A3: No. You must avoid buffers that contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine. These buffer components will act as competing nucleophiles, reacting with the PFP ester and significantly reducing the yield of your desired PEGylated product. Recommended buffers include phosphate-buffered saline (PBS), HEPES, or sodium bicarbonate/carbonate buffers.

Q4: How should I prepare and store the this compound reagent? A4: The this compound reagent is moisture-sensitive and should be stored at -20°C with a desiccant. Before use, the vial must be equilibrated to room temperature before opening to prevent moisture condensation. The reagent is often not directly soluble in aqueous buffers and should be dissolved immediately before use in a dry, water-miscible organic solvent like dimethylsulfoxide (DMSO) or dimethylformamide (DMF). Do not prepare stock solutions for long-term storage, as the PFP ester will readily hydrolyze over time.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the scale-up of your this compound reaction.

Problem Potential Cause Recommended Solution
Low or No Conjugation Yield 1. Hydrolyzed Reagent: The this compound was exposed to moisture before use.1. Ensure the reagent vial is warmed to room temperature before opening. Use fresh, anhydrous DMSO or DMF for dissolution. Prepare the solution immediately before adding it to the reaction.
2. Competing Nucleophiles: The reaction buffer contains primary amines (e.g., Tris, glycine).2. Perform a buffer exchange on your biomolecule solution into an amine-free buffer (e.g., PBS, HEPES) using dialysis or a desalting column before starting the reaction.
3. Suboptimal pH: The reaction pH is too low (<7.0), leaving the target amines protonated and non-reactive.3. Increase the pH of the reaction buffer to the optimal range of 7.2-8.5 to ensure the target amines are deprotonated.
Product Aggregation or Precipitation 1. High Local Reagent Concentration: The dissolved PEG reagent was added too quickly or without adequate mixing, causing localized high concentrations that can lead to protein denaturation or aggregation.1. At larger scales, add the PEG reagent solution slowly and sub-surface with controlled, efficient mixing. Consider using a syringe pump for controlled addition.
2. Solvent Shock: The percentage of organic solvent (DMSO/DMF) in the final reaction volume is too high (>10%), potentially causing the biomolecule to precipitate.2. Use a more concentrated stock of the PEG reagent to minimize the volume of organic solvent added. Ensure the final solvent concentration does not exceed 5-10%.
Inconsistent Batch-to-Batch Results 1. Poor Mixing at Scale: In larger vessels, mixing may be non-uniform, creating gradients in concentration and temperature.1. Characterize mixing efficiency in the larger vessel. The impeller type, position, and speed (RPM) may need to be adjusted. For highly viscous solutions, specialized impellers may be required.
2. Poor Temperature Control: The surface-area-to-volume ratio decreases at scale, making heat removal less efficient. Exothermic reactions can lead to temperature spikes that alter reaction kinetics.2. Ensure the reactor has an adequate cooling jacket and control system. Monitor the internal temperature throughout the reaction. For highly exothermic processes, a slower reagent addition rate may be necessary to manage heat generation.
High Polydispersity (Mixture of species) 1. Reaction Kinetics: The reaction produces a mixture of unreacted, mono-PEGylated, and multi-PEGylated species.1. Optimize the molar ratio of PEG reagent to the biomolecule. A lower molar excess may favor mono-PEGylation. Perform time-course experiments to find the optimal reaction time before significant over-PEGylation occurs.
2. Inefficient Purification: The purification method is not capable of resolving the different PEGylated species.2. Use high-resolution chromatography. Size-Exclusion Chromatography (SEC) is effective for removing unreacted PEG, while Ion-Exchange Chromatography (IEX) can often separate species with different degrees of PEGylation and even some positional isomers.
High Solution Viscosity 1. High Concentration/MW: High concentrations of biomolecules and/or high molecular weight PEGs increase solution viscosity.1. If possible, work at the lowest effective concentration. Ensure the reactor's motor and impeller are designed to handle high-viscosity fluids to maintain adequate mixing.
2. Temperature Effect: Viscosity is temperature-dependent; lower temperatures increase viscosity.2. If the biomolecule is stable, running the reaction at a slightly higher temperature (e.g., 25°C vs 4°C) can lower viscosity and improve mixing. This must be balanced against the potential for increased side reactions.

Troubleshooting Decision Tree

Troubleshooting start Problem: Low PEGylation Yield check_reagent Was reagent handled properly? (Warmed to RT, fresh solvent) start->check_reagent check_buffer Is the reaction buffer amine-free? (e.g., PBS, HEPES) check_reagent->check_buffer Yes sol_reagent Solution: Use fresh reagent, handle under anhydrous conditions. check_reagent->sol_reagent No check_ph Is reaction pH optimal? (7.2 - 8.5) check_buffer->check_ph Yes sol_buffer Solution: Buffer exchange biomolecule into an amine-free buffer. check_buffer->sol_buffer No check_mixing Is mixing adequate for the scale? check_ph->check_mixing Yes sol_ph Solution: Adjust buffer pH to 7.2-8.5. check_ph->sol_ph No sol_mixing Solution: Optimize impeller speed/type for vessel geometry. check_mixing->sol_mixing No success Yield Improved check_mixing->success Yes sol_reagent->success sol_buffer->success sol_ph->success sol_mixing->success

A decision tree for troubleshooting low PEGylation yield.

Experimental Protocols

Protocol 1: General Lab-Scale this compound Conjugation (1-10 mg Protein)

This protocol provides a starting point for optimizing your conjugation reaction at a laboratory scale.

1. Materials:

  • Biomolecule (e.g., protein, antibody) with primary amines.

  • This compound Reagent.

  • Reaction Buffer: Amine-free buffer, e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 8.0.

  • Organic Solvent: Anhydrous DMSO or DMF.

  • Quenching Buffer (Optional): 1 M Tris-HCl, pH 8.0.

  • Purification equipment (e.g., desalting columns, chromatography system).

2. Procedure:

  • Prepare Biomolecule:

    • Ensure the biomolecule is in the Reaction Buffer. If it is in an amine-containing buffer, perform a buffer exchange using a desalting column or dialysis.

    • Adjust the biomolecule concentration to 2-10 mg/mL.

  • Prepare PFP Ester Solution:

    • Equilibrate the this compound vial to room temperature before opening.

    • Immediately before use, dissolve the required amount of the ester in anhydrous DMSO or DMF to create a 10-100 mM stock solution.

  • Initiate Conjugation:

    • While gently stirring the biomolecule solution, slowly add the PFP ester stock solution to achieve the desired molar excess (a 5-15 fold molar excess of ester-to-protein is a common starting point).

    • Ensure the final volume of organic solvent is <10% of the total reaction volume.

  • Incubate:

    • Allow the reaction to proceed at room temperature for 1-4 hours or at 4°C overnight. The optimal time should be determined empirically by monitoring the reaction.

  • Quench Reaction (Optional):

    • To stop the reaction, add Quenching Buffer to a final concentration of 20-50 mM to consume any unreacted PFP ester. Incubate for 30 minutes.

  • Purify:

    • Remove unreacted PEG reagent and byproducts using a desalting column, dialysis, or size-exclusion chromatography.

    • For higher purity, further fractionation using ion-exchange or hydrophobic interaction chromatography may be necessary.

Protocol 2: Key Considerations for Scaling Up the Reaction

Scaling up requires more than just proportionally increasing component volumes. The following considerations are critical for a successful and reproducible process at a larger scale.

1. Mixing and Reagent Addition:

  • Challenge: Inadequate mixing in large reactors leads to high local concentrations of the PEG reagent upon addition, which can cause aggregation and non-specific modifications.

  • Strategy:

    • Use a validated mixing system with appropriate impeller design (e.g., pitched-blade, marine) and agitation speed for the vessel geometry and fluid viscosity.

    • Introduce the dissolved this compound solution via controlled, slow addition using a syringe pump or peristaltic pump.

    • Whenever possible, add the reagent sub-surface (below the liquid level) near the impeller to ensure rapid dispersion.

2. Heat Transfer and Temperature Control:

  • Challenge: The surface-area-to-volume ratio decreases as scale increases, making it difficult to remove heat generated during an exothermic conjugation reaction. This can lead to temperature increases that accelerate hydrolysis and may denature the protein.

  • Strategy:

    • Utilize a jacketed reactor with precise temperature control.

    • Monitor the internal batch temperature in real-time.

    • Model the heat evolution at a small scale to predict the thermal load at a larger scale. If necessary, slow down the reagent addition rate to keep the temperature within the desired range (e.g., 4-25°C).

3. Viscosity Management:

  • Challenge: As concentrations of protein and PEG increase, the solution can become highly viscous, impeding effective mixing and heat transfer.

  • Strategy:

    • Ensure the reactor's motor is sufficiently powerful to handle the expected viscosity.

    • Consider operating at a slightly elevated temperature (if the protein is stable) to reduce viscosity.

    • In extreme cases, a more dilute reaction may be necessary, though this increases total volume and downstream processing time.

4. Purification Process:

  • Challenge: Lab-scale purification methods like spin desalting columns are not feasible at large scales. Chromatography columns require significant investment and optimization.

  • Strategy:

    • Develop a scalable purification train. This often involves an initial buffer exchange and concentration step using Tangential Flow Filtration (TFF).

    • Follow with preparative chromatography (e.g., SEC, IEX) designed for large volumes and high flow rates. The method must be robust enough to consistently separate the desired product from a complex mixture.

Visualizations

General Experimental Workflow

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_purification 3. Purification & Analysis p1 Prepare Amine-Free Buffer (e.g., PBS, pH 8.0) p2 Buffer Exchange Biomolecule r1 Slowly Add PEG Solution to Biomolecule with Mixing p2->r1 p3 Dissolve this compound in Anhydrous DMSO/DMF p3->r1 r2 Incubate (1-4h at RT or overnight at 4°C) Monitor Temperature r1->r2 r3 Quench Reaction (Optional) with Tris or Glycine r2->r3 u1 Initial Purification (TFF / SEC / Dialysis) r3->u1 u2 High-Resolution Purification (e.g., Ion Exchange) u1->u2 a1 Analyze Product (SDS-PAGE, HPLC, LC-MS) u2->a1

A typical experimental workflow for this compound conjugation.
Key Challenges in Reaction Scale-Up

ScaleUp center Reaction Scale-Up mixing Mixing Efficiency (Homogeneity) center->mixing heat Heat Transfer (SA:V Ratio Decreases) center->heat viscosity Increased Viscosity center->viscosity addition Reagent Addition Rate center->addition outcome1 Inconsistent Yields & Purity mixing->outcome1 outcome2 Product Aggregation mixing->outcome2 heat->outcome1 outcome3 Thermal Degradation heat->outcome3 viscosity->mixing impedes viscosity->heat impedes addition->mixing affects addition->outcome2

Interconnected challenges in scaling up PEGylation reactions.

References

Validation & Comparative

A Head-to-Head Comparison: m-PEG4-PFP Ester vs. NHS Ester for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of crosslinking chemistry is a critical decision that dictates the efficiency, stability, and ultimate success of bioconjugation. Among the myriad of options for amine-reactive crosslinkers, N-hydroxysuccinimide (NHS) esters have long been the gold standard. However, the emergence of pentafluorophenyl (PFP) esters, such as m-PEG4-PFP ester, presents a compelling alternative with distinct advantages. This guide provides an objective, data-driven comparison of these two important reagents to inform your selection process for applications ranging from protein labeling to the development of antibody-drug conjugates (ADCs).

At a Glance: Key Differences

FeatureThis compoundm-PEG4-NHS Ester
Reactive Group Pentafluorophenyl EsterN-hydroxysuccinimide Ester
Target Primary and secondary aminesPrimarily primary amines
Key Advantage Higher hydrolytic stability, leading to potentially higher reaction efficiency.[1][2]Well-established, widely used, and extensively documented.
Reaction pH Typically 7.2 - 9.0[3]Typically 7.2 - 8.5[4]
Hydrolysis Rate Less susceptible to spontaneous hydrolysis in aqueous solutions.[5]Prone to rapid hydrolysis, especially at higher pH.
Solubility Generally more hydrophobic, requiring dissolution in an organic co-solvent (e.g., DMSO, DMF).Standard NHS esters often require an organic co-solvent; sulfo-NHS esters are water-soluble.

Performance Deep Dive: Stability and Reactivity

The primary advantage of PFP esters over NHS esters lies in their enhanced stability against hydrolysis in aqueous media. This is a critical factor as hydrolysis is a competing reaction that deactivates the ester, thereby reducing the overall yield of the desired bioconjugate.

Hydrolytic Stability
Reaction Kinetics and Yield

The increased stability of PFP esters can translate to higher conjugation yields. Because the PFP ester is less likely to hydrolyze, more of the reagent remains active and available to react with the target amine on the biomolecule.

A study on the conjugation of a porphyrin-NHS ester with mPEG4-NH2 provides valuable insights into the reaction kinetics of NHS esters under bioconjugation conditions. The results demonstrated that the rate of the conjugation reaction is highly pH-dependent, with faster reaction times and higher yields observed at more alkaline pH, despite the competing hydrolysis.

Table 1: Reaction Half-Life (t½) and Yield of Porphyrin-NHS Ester with mPEG4-NH2

pHt½ of Conjugation (minutes)Final Yield of Conjugate
8.02587-92%
8.51087-92%
9.0587-92%

While a direct parallel dataset for a PFP ester is not available, the literature suggests that the higher stability of PFP esters would likely result in comparable or potentially higher yields, especially under conditions where NHS esters would be significantly hydrolyzed.

Experimental Considerations and Protocols

The choice between this compound and an NHS ester also has practical implications for the experimental setup.

Solubility and Buffers

Both this compound and standard m-PEG4-NHS ester are typically dissolved in an anhydrous organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) before being added to the aqueous reaction buffer. It is crucial to use high-quality, anhydrous solvents to prevent premature hydrolysis of the ester. Amine-containing buffers, such as Tris, should be avoided as they will compete with the target biomolecule for reaction with the ester. Phosphate, bicarbonate, or borate buffers are commonly used.

Detailed Experimental Protocol: Protein PEGylation

This section provides a generalized protocol for the PEGylation of a protein, such as an antibody, using either this compound or m-PEG4-NHS ester.

Materials
  • Protein (e.g., IgG) in an amine-free buffer (e.g., PBS, pH 7.2-8.5)

  • This compound or m-PEG4-NHS ester

  • Anhydrous DMSO or DMF

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., size-exclusion chromatography column or dialysis cassette)

Procedure
  • Protein Preparation:

    • Ensure the protein solution is at a suitable concentration (typically 1-10 mg/mL) in an amine-free buffer at the desired pH.

  • Reagent Preparation:

    • Immediately before use, dissolve the this compound or m-PEG4-NHS ester in anhydrous DMSO or DMF to a stock concentration (e.g., 10-20 mg/mL).

  • Conjugation Reaction:

    • Add a molar excess of the dissolved PEG-ester to the protein solution while gently stirring. The optimal molar ratio (typically ranging from 10:1 to 50:1 of PEG-ester to protein) should be determined empirically.

    • Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight. The reaction time may need to be optimized. For NHS esters, shorter reaction times at higher pH are common, while the higher stability of PFP esters allows for more flexibility.

  • Quenching:

    • (Optional but recommended) Add the quenching solution to a final concentration of 20-50 mM to react with and deactivate any unreacted ester. Incubate for 15-30 minutes.

  • Purification:

    • Remove unreacted PEG-ester and byproducts by size-exclusion chromatography or dialysis against an appropriate buffer.

  • Characterization:

    • Analyze the conjugate using SDS-PAGE to confirm the increase in molecular weight and assess the degree of PEGylation. Further characterization can be performed using techniques like mass spectrometry.

Visualizing the Workflow

The following diagrams illustrate the general bioconjugation workflow and a more specific application in the development of Antibody-Drug Conjugates (ADCs).

Bioconjugation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis p_prep Biomolecule Preparation conjugation Conjugation p_prep->conjugation r_prep Reagent Preparation r_prep->conjugation quenching Quenching conjugation->quenching purification Purification quenching->purification characterization Characterization purification->characterization

A generalized workflow for bioconjugation.

ADC_Development_Workflow cluster_components Components cluster_synthesis Synthesis cluster_purification_analysis Purification & Analysis antibody Antibody ab_conjugation Antibody-Linker-Drug Conjugation antibody->ab_conjugation linker m-PEG4-PFP/NHS Ester Linker linker_drug Linker-Drug Conjugation linker->linker_drug drug Cytotoxic Drug drug->linker_drug linker_drug->ab_conjugation purification Purification of ADC ab_conjugation->purification characterization Characterization (DAR, etc.) purification->characterization

Workflow for Antibody-Drug Conjugate (ADC) development.

Conclusion

Both m-PEG4-PFP esters and m-PEG4-NHS esters are effective reagents for bioconjugation, enabling the covalent attachment of PEG spacers to biomolecules. The choice between them depends on the specific requirements of the experiment.

  • m-PEG4-NHS esters are a reliable choice with a long history of use and a vast body of literature to support their application. They are particularly suitable for straightforward, well-established conjugation protocols where reaction conditions can be optimized to minimize hydrolysis.

  • m-PEG4-PFP esters represent a more advanced option, offering superior hydrolytic stability. This translates to a wider experimental window, potentially higher conjugation yields, and greater reaction control, making them particularly advantageous for complex conjugations, precious biomolecules, or when reaction conditions are challenging.

For researchers seeking to maximize the efficiency and reproducibility of their bioconjugation reactions, especially in the context of developing novel therapeutics and diagnostics, the enhanced stability of this compound makes it a compelling and often superior alternative to the traditional NHS ester.

References

Stability Showdown: m-PEG4-PFP Ester vs. NHS Ester in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a crosslinking agent is critical to the success of bioconjugation. The stability of these reagents in aqueous environments directly impacts reaction efficiency and reproducibility. This guide provides an objective comparison of the aqueous stability of two popular amine-reactive crosslinkers: m-PEG4-Pentafluorophenyl (PFP) ester and m-PEG4-N-hydroxysuccinimide (NHS) ester, supported by experimental data and detailed protocols.

Pentafluorophenyl (PFP) esters have emerged as a superior alternative to the more traditional N-hydroxysuccinimide (NHS) esters for amine-reactive conjugation, primarily due to their enhanced stability in aqueous media.[1][2][3] This heightened stability translates to a reduced susceptibility to hydrolysis, the primary competing reaction that deactivates the ester and diminishes conjugation yield.[4][5]

Key Findings:

  • Enhanced Stability of PFP Esters: PFP esters are significantly less prone to hydrolysis in aqueous solutions compared to NHS esters. This increased stability allows for more controlled and efficient conjugation reactions.

  • pH-Dependent Hydrolysis: The rate of hydrolysis for both ester types is highly dependent on pH, with stability decreasing as the pH increases. However, PFP esters maintain their integrity for longer periods across a range of pH values.

  • Impact on Reaction Efficiency: The higher stability of PFP esters means that a greater proportion of the reagent remains active in the reaction mixture over time, leading to potentially higher conjugation yields and more reproducible results.

Quantitative Data Summary

pHHalf-life (t½) of Porphyrin-NHS Ester (minutes)
8.0210
8.5180
9.0125

Data sourced from a study on porphyrin-NHS esters, which provides a relevant indication of NHS ester stability under common bioconjugation conditions.

Hydrolysis Pathways

The stability of an ester is intrinsically linked to its susceptibility to hydrolysis, a chemical reaction in which water cleaves the ester bond. The diagram below illustrates the hydrolysis pathways for both PFP and NHS esters.

Hydrolysis_Pathways cluster_PFP PFP Ester Hydrolysis cluster_NHS NHS Ester Hydrolysis PFP_Ester R-CO-OPFP PFP_Intermediate Tetrahedral Intermediate PFP_Ester->PFP_Intermediate + H₂O PFP_Products R-COOH + H-OPFP PFP_Intermediate->PFP_Products Elimination NHS_Ester R-CO-ONHS NHS_Intermediate Tetrahedral Intermediate NHS_Ester->NHS_Intermediate + H₂O NHS_Products R-COOH + H-ONHS NHS_Intermediate->NHS_Products Elimination

Caption: Hydrolysis pathways of PFP and NHS esters in water.

Experimental Protocols

To quantitatively assess and compare the stability of m-PEG4-PFP ester and NHS ester in an aqueous environment, the following experimental protocols can be employed.

Protocol 1: Comparative Hydrolysis Rate Analysis via HPLC

This protocol provides a method to quantify and compare the rate of hydrolysis of this compound and m-PEG4-NHS ester in an aqueous buffer using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound

  • m-PEG4-NHS ester

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4 and Sodium Bicarbonate Buffer, pH 8.5)

  • HPLC system with a C18 column and UV detector

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)

  • Mobile Phase B: Acetonitrile with 0.1% TFA

  • Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

  • Prepare Stock Solutions: Prepare 10 mM stock solutions of both this compound and m-PEG4-NHS ester in anhydrous DMSO or DMF immediately before use.

  • Initiate Hydrolysis: Dilute each ester stock solution into the reaction buffers (pH 7.4 and pH 8.5) to a final concentration of 1 mM.

  • Time-Course Analysis:

    • Immediately after dilution (t=0), inject a sample into the HPLC system.

    • Continue to take and inject samples at regular time intervals (e.g., every 15 minutes for the first hour, then every hour for up to 24 hours).

  • HPLC Analysis:

    • Monitor the disappearance of the active ester peak and the appearance of the hydrolyzed carboxylic acid peak by UV absorbance at an appropriate wavelength (e.g., 260 nm for NHS).

    • Use a suitable gradient of Mobile Phase A and B to achieve good separation.

  • Data Analysis:

    • Calculate the percentage of the remaining active ester at each time point.

    • Plot the natural logarithm of the ester concentration versus time to determine the pseudo-first-order rate constant (k) and the half-life (t½ = ln(2)/k) for each ester at each pH.

Protocol 2: Workflow for Ester Stability Assessment

The following diagram outlines the general workflow for assessing the stability of the esters.

Ester_Stability_Workflow cluster_prep Preparation cluster_reaction Hydrolysis Reaction cluster_analysis Analysis cluster_data Data Processing Prep_Ester Prepare Ester Stock Solution (in anhydrous DMSO/DMF) Initiate Initiate Hydrolysis: Dilute ester stock in buffer Prep_Ester->Initiate Prep_Buffer Prepare Aqueous Buffer (e.g., PBS at desired pH) Prep_Buffer->Initiate Incubate Incubate at controlled temperature Initiate->Incubate Sample Withdraw aliquots at various time points Incubate->Sample Quench Quench reaction (e.g., dilute in mobile phase) Sample->Quench HPLC Analyze by HPLC Quench->HPLC Quantify Quantify peak areas (Ester and Hydrolysis Product) HPLC->Quantify Calculate Calculate half-life (t½) Quantify->Calculate

Caption: General workflow for determining ester stability.

Conclusion

The selection of an appropriate amine-reactive crosslinker is a critical determinant of success in bioconjugation. The available evidence strongly indicates that m-PEG4-PFP esters offer a significant advantage over m-PEG4-NHS esters in terms of aqueous stability. This enhanced resistance to hydrolysis leads to more efficient and reproducible conjugation reactions, making m-PEG4-PFP esters a more robust choice for researchers in drug development and other scientific fields. By understanding the stability profiles and employing rigorous analytical methods, scientists can optimize their conjugation strategies and achieve more reliable outcomes.

References

Pentafluorophenyl (PFP) Esters: A Superior Alternative for Amine-Reactive Crosslinking

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers in Bioconjugation and Drug Development

In the fields of bioconjugation, diagnostics, and therapeutic development, the precise and efficient modification of proteins and other biomolecules is paramount. Amine-reactive crosslinkers are fundamental tools for this purpose, creating stable amide bonds with primary amines, such as the lysine residues on proteins. While N-hydroxysuccinimide (NHS) esters have long been the conventional choice, Pentafluorophenyl (PFP) esters are emerging as a superior alternative, offering significant advantages in stability, reactivity, and overall conjugation efficiency.[1][2] This guide provides an objective comparison of PFP esters against other amine-reactive crosslinkers, supported by experimental data and detailed protocols.

The PFP Ester Advantage: Enhanced Stability and Reactivity

The core advantages of PFP esters stem from the chemical properties of the pentafluorophenyl group. This highly electron-withdrawing group makes the carbonyl carbon more electrophilic and renders the pentafluorophenolate an excellent leaving group.[1] This results in a crosslinker that is both highly reactive toward amines and, crucially, more resistant to premature degradation by water.

Key Advantages:

  • Greater Resistance to Hydrolysis: A primary drawback of NHS esters is their rapid hydrolysis in aqueous solutions, the very medium required for most bioconjugation reactions.[1][3] This competing reaction deactivates the crosslinker, reducing the yield and necessitating the use of a large molar excess of the labeling reagent. PFP esters exhibit significantly lower rates of spontaneous hydrolysis, leading to more efficient and reproducible conjugations.

  • Faster Reaction Kinetics: Studies have shown that PFP esters react more rapidly with amines (aminolysis) than NHS esters. This increased reactivity allows for shorter reaction times and can lead to higher conjugation yields.

  • Improved Selectivity and Homogeneity: In specific applications, such as the labeling of native monoclonal antibodies, PFP esters have demonstrated a remarkable ability to increase the selectivity for specific lysine residues (e.g., K188 of the kappa light chain). This results in more homogenous antibody-fluorophore conjugates (AFCs) with reduced aggregation and improved brightness compared to those prepared with NHS esters.

Quantitative Performance Comparison

The superior stability of PFP esters compared to NHS esters is a critical factor in achieving higher efficiency in bioconjugation reactions. While specific half-life values can vary based on the molecule and buffer conditions, the general trend is clear. NHS esters have a half-life measured in hours at neutral pH, which drops to minutes as the pH increases to the optimal range for amine coupling (pH 8-8.5). PFP esters, by contrast, are significantly more stable under these same conditions.

ParameterPFP EsterNHS EsterSulfo-NHS Ester
Relative Hydrolytic Stability HighLow to ModerateLow to Moderate
Reactivity towards Amines HighModerateModerate
Optimal Reaction pH 7.2 - 9.07.0 - 8.57.0 - 8.5
Solubility in Aqueous Buffers Low (Requires co-solvent)Low (Requires co-solvent)High
Byproduct Interference Low (PFP-OH is less nucleophilic)Potential (NHS can be nucleophilic)Potential (Sulfo-NHS can be nucleophilic)
Homogeneity in Antibody Labeling Can provide higher selectivityGenerally leads to heterogeneous mixturesGenerally leads to heterogeneous mixtures

Table 1: Comparative properties of common amine-reactive crosslinkers.

Experimental Protocols

Protocol 1: Comparative Analysis of IgG Conjugation Efficiency

This protocol outlines a method to directly compare the conjugation efficiency of a PFP ester and an NHS ester to a model protein, Immunoglobulin G (IgG).

Materials:

  • IgG solution (e.g., 2 mg/mL in 0.1 M Phosphate Buffer, 0.15 M NaCl, pH 7.2)

  • Amine-reactive PFP ester (e.g., a fluorescent dye-PFP ester)

  • Amine-reactive NHS ester (e.g., the same fluorescent dye-NHS ester)

  • Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)

  • Reaction Buffer: 100 mM Sodium Carbonate buffer, pH 8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)

Procedure:

  • Prepare IgG: Exchange the buffer of the IgG solution to the Reaction Buffer (pH 8.5) using a desalting column. Adjust the final concentration to 1-2 mg/mL.

  • Prepare Ester Stock Solutions: Immediately before use, dissolve the PFP ester and NHS ester in separate vials of anhydrous DMF or DMSO to a concentration of 10 mg/mL. Do not prepare stock solutions for storage as the esters readily hydrolyze.

  • Initiate Conjugation: Set up two parallel reactions. To the IgG solution, add a 10-fold molar excess of the PFP ester solution to one tube and a 10-fold molar excess of the NHS ester solution to the other. Add the ester solution slowly while gently vortexing.

  • Incubate: Allow the reactions to proceed for 1 hour at room temperature.

  • Quench Reaction: Add Quenching Buffer to a final concentration of 50 mM to stop the reaction by consuming any unreacted ester. Incubate for 30 minutes.

  • Purify Conjugate: Remove unreacted label and quenching buffer by passing the reaction mixtures through desalting columns equilibrated with a storage buffer (e.g., PBS, pH 7.4).

  • Analysis: Determine the degree of labeling (DOL) for each conjugate by measuring the absorbance of the protein (at 280 nm) and the fluorescent dye (at its λmax). Compare the DOL achieved with the PFP ester versus the NHS ester to determine the relative conjugation efficiency.

Visualizing the Advantage

The choice of crosslinker is a critical step in the bioconjugation workflow, directly impacting the outcome of subsequent applications.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Application Biomolecule 1. Prepare Biomolecule (e.g., Antibody in pH 8.5 Buffer) Conjugation 3. Conjugation Reaction (1 hr, Room Temp) Biomolecule->Conjugation Crosslinker 2. Dissolve Crosslinker (PFP or NHS in DMSO) Crosslinker->Conjugation Quench 4. Quench Excess Ester (Tris Buffer) Conjugation->Quench Purify 5. Purify Conjugate (Desalting Column) Quench->Purify Analyze 6. Analyze & Use (e.g., Immunoassay, ADC) Purify->Analyze

Caption: A typical bioconjugation experimental workflow.

The chemical basis for the PFP ester's superiority lies in its reaction pathway. The desired reaction is with the amine on the biomolecule, while the competing, undesirable reaction is hydrolysis by water.

G PFP PFP Ester (R-CO-OPFP) Amine Primary Amine (Protein-NH2) PFP->Amine Aminolysis (Desired Reaction) FASTER Water Water (H2O) PFP->Water Hydrolysis (Side Reaction) SLOWER Conjugate Stable Amide Bond (R-CO-NH-Protein) Amine->Conjugate Hydrolysis Inactive Carboxylic Acid (R-COOH) Water->Hydrolysis

Caption: Reaction pathways for PFP esters in aqueous media.

References

A Comparative Guide to the Characterization of m-PEG4-PFP Ester Conjugates by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise characterization of bioconjugates is critical for ensuring product quality, efficacy, and safety. This guide provides a comprehensive comparison of an unconjugated small molecule or biomolecule with its m-PEG4-PFP ester conjugate, focusing on characterization by High-Performance Liquid Chromatography (HPLC).

The this compound is a PEGylation reagent used to attach a short, discrete polyethylene glycol (PEG) chain to a target molecule, typically containing a primary or secondary amine. The pentafluorophenyl (PFP) ester provides a reactive group for forming a stable amide bond with amines, and it is known to be less susceptible to hydrolysis in aqueous solutions compared to other reactive esters like N-hydroxysuccinimide (NHS) esters.[1][2] This modification can improve the solubility and pharmacokinetic properties of the conjugated molecule.

HPLC is a fundamental technique for analyzing the progress of the conjugation reaction and characterizing the final product.[2] The two primary modes of HPLC used for this purpose are Size-Exclusion Chromatography (SEC) and Reversed-Phase Chromatography (RPC).

Comparison of Analytical Techniques

  • Size-Exclusion Chromatography (SEC-HPLC): This technique separates molecules based on their hydrodynamic radius (size) in solution.[3] Larger molecules elute earlier than smaller ones. SEC is particularly useful for monitoring the formation of larger conjugates and identifying any aggregation that may occur.[4]

  • Reversed-Phase Chromatography (RPC-HPLC): RPC separates molecules based on their hydrophobicity. A nonpolar stationary phase is used with a polar mobile phase. More hydrophobic molecules interact more strongly with the stationary phase and thus have a longer retention time. The addition of the m-PEG4 moiety generally increases the hydrophilicity of a molecule, leading to a shorter retention time in RPC.

Data Presentation: Comparative HPLC Analysis

The following table summarizes representative data from the characterization of a model small molecule before and after conjugation with this compound.

AnalyteHPLC ModeRetention Time (min)Peak Purity (%)Observed Mass (Da)
Unconjugated Small Molecule Reversed-Phase12.599.2250.3
This compound Conjugate Reversed-Phase8.296.5483.5
Unconjugated Small Molecule Size-Exclusion15.899.1250.3
This compound Conjugate Size-Exclusion14.197.0483.5

Note: This data is illustrative and will vary depending on the specific molecule being conjugated and the exact HPLC conditions.

Experimental Protocols

1. Conjugation of a Small Molecule with this compound

This protocol describes a general procedure for the conjugation of a small molecule containing a primary amine with this compound.

  • Materials:

    • Amine-containing small molecule

    • This compound

    • Reaction Buffer: 50-100 mM sodium phosphate buffer, pH 7.2-8.5

    • Organic Co-solvent: Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

    • Quenching Reagent: 1 M Tris-HCl, pH 8.0

  • Procedure:

    • Prepare the Small Molecule Solution: Dissolve the amine-containing small molecule in the reaction buffer to a final concentration of 1-5 mg/mL.

    • Prepare the this compound Solution: Immediately before use, dissolve the this compound in DMSO or DMF to create a 10-100 mM stock solution.

    • Initiate the Conjugation Reaction: Add a 2 to 10-fold molar excess of the this compound solution to the small molecule solution. The final concentration of the organic co-solvent should ideally be kept below 10%.

    • Incubation: Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C.

    • Quench the Reaction: Stop the reaction by adding the quenching reagent to a final concentration of 20-50 mM and incubate for an additional 15-30 minutes.

    • Purification: The conjugate can be purified from unreacted reagents using techniques such as dialysis, size-exclusion chromatography, or preparative HPLC.

2. HPLC Characterization

  • Reversed-Phase HPLC (RPC-HPLC):

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at a wavelength appropriate for the small molecule's chromophore (e.g., 280 nm).

    • Expected Outcome: The this compound conjugate is expected to have a shorter retention time compared to the unconjugated small molecule due to the increased hydrophilicity from the PEG chain.

  • Size-Exclusion HPLC (SEC-HPLC):

    • Column: SEC column suitable for the molecular weight range of the analytes (e.g., 7.8 x 300 mm).

    • Mobile Phase: 100 mM sodium phosphate, 150 mM NaCl, pH 7.0.

    • Flow Rate: 0.5-1.0 mL/min.

    • Detection: UV at a wavelength appropriate for the small molecule's chromophore.

    • Expected Outcome: The this compound conjugate will have a shorter retention time (elute earlier) than the unconjugated small molecule due to its larger size.

Mandatory Visualization

G cluster_prep Preparation cluster_reaction Conjugation cluster_analysis Analysis prep_sm Prepare Small Molecule Solution conjugation Initiate Conjugation Reaction prep_sm->conjugation prep_peg Prepare m-PEG4-PFP Ester Solution prep_peg->conjugation incubation Incubate conjugation->incubation quenching Quench Reaction incubation->quenching hplc HPLC Analysis (SEC and RPC) quenching->hplc

Caption: Experimental workflow for conjugation and HPLC analysis.

G cluster_data HPLC Data cluster_characterization Conjugate Characterization retention_time Retention Time Shift conjugation_success Confirmation of Conjugation retention_time->conjugation_success peak_area Peak Area Analysis purity Purity Assessment peak_area->purity yield Quantification of Yield peak_area->yield mass_spec Mass Spectrometry (LC-MS) mass_spec->conjugation_success

Caption: Logical relationship of HPLC data to conjugate characterization.

References

A Head-to-Head Comparison of m-PEG4-PFP and m-PEG4-NHS Esters for Protein Conjugation: A SEC-MALS Perspective

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation, the choice of linker chemistry is paramount to achieving desired therapeutic outcomes. The covalent attachment of polyethylene glycol (PEG) chains, a process known as PEGylation, is a widely adopted strategy to improve the pharmacokinetic and pharmacodynamic properties of protein therapeutics. This guide provides an objective comparison of two common amine-reactive PEGylation reagents, methoxy-PEG4-pentafluorophenyl (m-PEG4-PFP) ester and methoxy-PEG4-N-hydroxysuccinimidyl (m-PEG4-NHS) ester, with a focus on their analysis by Size-Exclusion Chromatography coupled with Multi-Angle Light Scattering (SEC-MALS).

SEC-MALS is a powerful analytical technique for the absolute characterization of macromolecules in solution.[1] It allows for the determination of molar mass, size, and aggregation state of protein conjugates, providing critical insights into the efficiency and consistency of the PEGylation process.[2][3]

Performance Comparison: m-PEG4-PFP Ester vs. m-PEG4-NHS Ester

The primary difference between PFP and NHS esters lies in their reactivity and stability. PFP esters are generally less susceptible to hydrolysis in aqueous solutions compared to NHS esters.[4][5] This enhanced stability can lead to more efficient and consistent conjugation reactions, particularly at physiological or slightly basic pH.

ParameterThis compound Conjugatem-PEG4-NHS Ester Conjugate
Overall Conjugation Efficiency (%) >95%~85-90%
Unreacted BSA (%) <5%~10-15%
Mono-PEGylated BSA (%) ~70%~60%
Di-PEGylated BSA (%) ~20%~20%
Poly-PEGylated BSA (%) ~5%~5%
Aggregate Content (%) <1%<2%
Molar Mass (Mono-PEGylated) (kDa) ~68.4~68.4
Polydispersity Index (PDI) 1.0011.003

This table presents illustrative data based on the known chemical properties of PFP and NHS esters and does not represent data from a single head-to-head experimental study.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following sections outline the protocols for protein conjugation and subsequent SEC-MALS analysis.

Protein Conjugation with this compound

This protocol is a general guideline for the conjugation of this compound to a protein containing accessible primary amines.

Materials:

  • Protein solution (e.g., 2 mg/mL in 0.1 M phosphate buffer, 0.15 M NaCl, pH 7.2-8.0)

  • This compound

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.

  • Immediately before use, dissolve the required amount of this compound in a minimal volume of anhydrous DMF or DMSO.

  • Add the dissolved this compound solution to the protein solution while gently stirring. A typical molar excess of PEG reagent to protein is 10- to 50-fold.

  • Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight.

  • (Optional) Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubating for 30 minutes.

  • Purify the protein conjugate from unreacted PEG reagent and byproducts using a desalting column or dialysis.

Protein Conjugation with m-PEG4-NHS Ester

This protocol outlines a general procedure for conjugating a protein with m-PEG4-NHS ester.

Materials:

  • Protein solution (e.g., 2 mg/mL in 0.1 M phosphate buffer, 0.15 M NaCl, pH 7.2-8.0)

  • m-PEG4-NHS ester

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Equilibrate the vial of m-PEG4-NHS ester to room temperature before opening.

  • Immediately before use, dissolve the required amount of m-PEG4-NHS ester in a minimal volume of anhydrous DMF or DMSO.

  • Add the dissolved m-PEG4-NHS ester solution to the protein solution while gently stirring. A typical molar excess of PEG reagent to protein is 10- to 50-fold.

  • Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2 hours.

  • (Optional) Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubating for 30 minutes.

  • Purify the protein conjugate from unreacted PEG reagent and byproducts using a desalting column or dialysis.

SEC-MALS Analysis Protocol

This protocol describes the analysis of the purified protein conjugates using SEC-MALS.

Instrumentation:

  • HPLC or UHPLC system with a UV detector

  • Size-exclusion column appropriate for the size range of the protein and its conjugates

  • Multi-Angle Light Scattering (MALS) detector

  • Differential Refractive Index (dRI) detector

Procedure:

  • Equilibrate the SEC column with a suitable mobile phase (e.g., phosphate-buffered saline, pH 7.4) at a constant flow rate.

  • Prepare the purified protein conjugate samples at a known concentration (e.g., 1 mg/mL) in the mobile phase.

  • Inject the samples onto the SEC column.

  • Collect data from the UV, MALS, and dRI detectors simultaneously.

  • Analyze the data using appropriate software (e.g., ASTRA from Wyatt Technology). The software will use the signals from the three detectors to calculate the molar mass of the protein and the attached PEG for each eluting peak, allowing for the determination of the degree of PEGylation and the quantification of different species.

Visualizing the Workflow and Logic

To better illustrate the processes and relationships described, the following diagrams are provided in the DOT language for Graphviz.

G cluster_conjugation Protein Conjugation Protein Protein Reaction Amine-Reactive Conjugation Protein->Reaction PEG_Reagent m-PEG4-PFP or NHS Ester PEG_Reagent->Reaction Purification Size Exclusion or Dialysis Reaction->Purification Conjugate Purified Protein Conjugate Purification->Conjugate

Caption: Protein PEGylation Workflow.

G cluster_sec_mals SEC-MALS Analysis Sample_Injection Inject Purified Conjugate SEC_Separation Size Exclusion Chromatography Sample_Injection->SEC_Separation Detection UV, MALS, dRI Detectors SEC_Separation->Detection Data_Analysis Molar Mass & Conjugation Analysis Detection->Data_Analysis Results Degree of PEGylation, Aggregates, Purity Data_Analysis->Results

Caption: SEC-MALS Analytical Workflow.

Conclusion

The choice between m-PEG4-PFP and m-PEG4-NHS esters for protein conjugation depends on the specific requirements of the application. The higher stability of PFP esters against hydrolysis suggests they may offer higher conjugation efficiencies and greater lot-to-lot consistency. SEC-MALS provides an indispensable tool for the detailed characterization of the resulting conjugates, enabling researchers to quantify the degree of PEGylation, assess product purity, and detect the presence of aggregates. This detailed analytical insight is critical for optimizing conjugation strategies and ensuring the quality and efficacy of protein therapeutics.

References

A Head-to-Head Battle of Amine Reactivity: m-PEG4-PFP Ester vs. Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation, the choice of reagents for modifying primary amines on proteins, peptides, and other biomolecules is a critical decision that dictates the efficiency, specificity, and stability of the resulting conjugate. While N-hydroxysuccinimide (NHS) esters have long been a popular choice, pentafluorophenyl (PFP) esters, such as m-PEG4-PFP ester, have emerged as a superior alternative, offering significant advantages in reactivity and stability.

This guide provides an objective comparison of the kinetic performance of this compound with other amine-reactive alternatives, supported by available experimental data. We delve into the reaction kinetics, hydrolysis stability, and provide detailed experimental protocols for researchers to conduct their own comparative analysis.

Executive Summary: PFP Esters Outperform NHS Esters

The key advantages of PFP esters over the commonly used NHS esters are their enhanced stability toward hydrolysis and their higher reactivity towards aminolysis (the desired reaction with amines).[1] This combination leads to more efficient and reproducible conjugation reactions, particularly in the aqueous environments typically used for modifying biomolecules.[1] The electron-withdrawing nature of the pentafluorophenyl group makes the carbonyl carbon of the PFP ester more electrophilic and the pentafluorophenolate a better leaving group, resulting in faster and more efficient reactions with primary amines.[1]

Quantitative Kinetic Data: A Comparative Overview

A comparative study on active ester polymer brush platforms demonstrated the superior reactivity of PFP esters. The pseudo-first-order rate constant for the aminolysis of a poly(pentafluorophenyl acrylate) with 1-aminomethylpyrene was found to be significantly faster than that of a poly(N-hydroxysuccinimide-4-vinyl benzoate) under similar conditions.[1]

Active Ester PlatformAminePseudo-first-order Rate Constant (k')
Poly(pentafluorophenyl acrylate)1-aminomethylpyrene2.46 x 10⁻¹ s⁻¹[1]
Poly(N-hydroxysuccinimide-4-vinyl benzoate)1-aminomethylpyrene3.49 x 10⁻³ s⁻¹

Table 1: Comparison of pseudo-first-order rate constants for the aminolysis of PFP and NHS active ester polymer platforms.

Kinetic studies on the conjugation of a porphyrin-NHS ester with mPEG4-NH2 provide valuable insight into the reaction times at different pH values. The half-life for the formation of the amide conjugate decreased significantly as the pH increased from 8.0 to 9.0, highlighting the pH dependence of the reaction.

pHHalf-life (t₁/₂) for Amide Conjugate Formation
8.080 minutes
8.520 minutes
9.010 minutes

Table 2: Half-life for the reaction of a porphyrin-NHS ester with mPEG4-NH2 at various pH values.

The Critical Role of Hydrolysis: A Competing Reaction

A significant drawback of NHS esters is their susceptibility to hydrolysis in aqueous solutions, a competing reaction that reduces the amount of active ester available for conjugation. PFP esters, in contrast, exhibit a markedly lower rate of spontaneous hydrolysis, leading to more efficient reactions and better reproducibility.

The stability of NHS esters is highly dependent on pH. At a pH of 7, the half-life of an NHS ester in water is measured in hours, but this drops to minutes as the pH rises to 8 and above.

pHHalf-life (t₁/₂) of NHS Ester in Aqueous Solution
7.04-5 hours
8.01 hour
8.610 minutes

Table 3: pH-dependent hydrolysis half-life of NHS esters.

This inherent instability of NHS esters necessitates the use of a larger excess of the reagent to achieve desired conjugation efficiencies. The greater stability of PFP esters makes them particularly crucial when working with precious or limited quantities of biomolecules.

Visualizing the Reaction Pathways

To better understand the processes involved, the following diagrams illustrate the reaction of a PFP ester with an amine and the workflow for a comparative kinetic analysis.

cluster_reaction Reaction of this compound with a Primary Amine mPEG4_PFP This compound Transition_State Tetrahedral Intermediate mPEG4_PFP->Transition_State Nucleophilic Attack Amine Primary Amine (R-NH2) Amine->Transition_State Product m-PEG4-Amide Conjugate Transition_State->Product Collapse Leaving_Group Pentafluorophenol Transition_State->Leaving_Group

Reaction of this compound with a primary amine.

cluster_workflow Workflow for Comparative Kinetic Analysis Start Prepare Stock Solutions (this compound & Amine) Reaction_Setup Initiate Reaction in Buffer (Controlled pH and Temperature) Start->Reaction_Setup Sampling Withdraw Aliquots at Defined Time Points Reaction_Setup->Sampling Quench Quench Reaction (e.g., with excess glycine) Sampling->Quench Analysis Analyze Samples by HPLC or NMR Quench->Analysis Data_Processing Determine Concentrations of Reactants and Products Analysis->Data_Processing Kinetics Calculate Pseudo-first-order Rate Constant (k') Data_Processing->Kinetics End Compare Kinetic Data Kinetics->End

Workflow for comparative kinetic analysis.

Experimental Protocols for Kinetic Analysis

For researchers wishing to perform a direct comparative kinetic analysis of this compound and an alternative such as m-PEG4-NHS ester, the following detailed protocols are provided.

Protocol 1: Kinetic Analysis of Amine Reaction by RP-HPLC

Objective: To determine the pseudo-first-order rate constant for the reaction of this compound with a primary amine (e.g., butylamine or a model peptide) and compare it to an alternative amine-reactive reagent.

Materials:

  • This compound

  • Alternative amine-reactive reagent (e.g., m-PEG4-NHS ester)

  • Primary amine (e.g., butylamine, glycine, or a model peptide like Gly-Gly-Gly)

  • Reaction Buffer: 0.1 M sodium phosphate buffer, pH 8.0

  • Quenching Solution: 1 M glycine in water

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column and a UV detector

Procedure:

  • Prepare Stock Solutions:

    • Prepare a 100 mM stock solution of the primary amine in the reaction buffer.

    • Immediately before use, prepare 10 mM stock solutions of this compound and the alternative reagent in anhydrous DMF or DMSO.

  • Reaction Setup:

    • In a temperature-controlled vial at 25°C, add the reaction buffer.

    • Add the primary amine stock solution to a final concentration of 10 mM.

    • To initiate the reaction, add the this compound stock solution to a final concentration of 1 mM. Start a timer immediately.

  • Time-course Sampling and Quenching:

    • At various time points (e.g., 0, 1, 2, 5, 10, 20, 30, 60 minutes), withdraw a 50 µL aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to 50 µL of the quenching solution.

  • HPLC Analysis:

    • Analyze the quenched samples by RP-HPLC.

    • Use a suitable gradient of water/acetonitrile with 0.1% trifluoroacetic acid to separate the unreacted this compound, the amine, and the resulting amide product.

    • Monitor the elution profile at an appropriate wavelength (e.g., 260 nm for the PFP leaving group or by monitoring the disappearance of the starting materials and appearance of the product).

  • Data Analysis:

    • Integrate the peak areas of the unreacted this compound at each time point.

    • Plot the natural logarithm of the concentration of the this compound (ln[PFP ester]) versus time.

    • The pseudo-first-order rate constant (k') is the negative of the slope of the resulting linear fit.

  • Comparison:

    • Repeat the experiment using the alternative amine-reactive reagent under identical conditions.

    • Compare the calculated pseudo-first-order rate constants to determine the relative reactivity.

Protocol 2: Determination of Hydrolysis Rate by ¹H NMR Spectroscopy

Objective: To determine the half-life of this compound in an aqueous buffer and compare it to an alternative reagent.

Materials:

  • This compound

  • Alternative amine-reactive reagent (e.g., m-PEG4-NHS ester)

  • Deuterated Buffer: 0.1 M sodium phosphate buffer in D₂O, pD 8.0

  • Internal Standard: (e.g., 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt, TMSP)

  • NMR spectrometer

Procedure:

  • Sample Preparation:

    • Dissolve a known amount of this compound in a minimal amount of deuterated DMSO.

    • In an NMR tube, add the deuterated buffer containing a known concentration of the internal standard.

    • Place the NMR tube in the spectrometer and allow it to equilibrate to the desired temperature (e.g., 25°C).

  • NMR Data Acquisition:

    • Acquire an initial ¹H NMR spectrum (t=0) before the addition of the ester.

    • Add the this compound solution to the NMR tube, mix quickly, and immediately start acquiring a series of ¹H NMR spectra at regular time intervals.

  • Data Analysis:

    • Integrate the signals corresponding to the protons of the this compound and the internal standard in each spectrum.

    • The concentration of the this compound at each time point is proportional to the ratio of its integral to the integral of the internal standard.

    • Plot the concentration of the this compound versus time.

    • Determine the half-life (t₁/₂) of the ester, which is the time it takes for its concentration to decrease by half.

  • Comparison:

    • Repeat the experiment with the alternative reagent under identical conditions.

    • Compare the hydrolysis half-lives to assess the relative stability of the esters in an aqueous environment.

References

A Comparative Guide to the Long-Term Stability of m-PEG4-PFP Ester Bioconjugates

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of a bioconjugation reagent is a critical decision that directly influences the stability, efficacy, and shelf-life of the resulting therapeutic or research compound. This guide provides an objective comparison of m-PEG4-PFP (methoxy-polyethylene glycol-pentafluorophenyl) ester bioconjugates with alternatives, focusing on long-term stability. The information presented is supported by a summary of experimental data and detailed methodologies for assessing bioconjugate stability.

Superior Hydrolytic Stability of PFP Esters

Pentafluorophenyl (PFP) esters have emerged as a superior alternative to the more traditional N-hydroxysuccinimide (NHS) esters for amine-reactive conjugation.[1] The primary advantage of PFP esters lies in their increased resistance to spontaneous hydrolysis in aqueous solutions.[2][3][4] This enhanced stability of the reactive ester is particularly crucial when working with valuable biomolecules, as it leads to more efficient and reproducible conjugation reactions with higher yields.[1] While NHS esters have a half-life that can be as short as a few minutes at pH 8, PFP esters exhibit a significantly lower rate of hydrolysis under similar conditions, allowing for more controlled and effective conjugation.

The electron-withdrawing nature of the pentafluorophenyl group makes the carbonyl carbon more electrophilic and the pentafluorophenolate a better leaving group, contributing to the high reactivity of PFP esters towards primary and secondary amines to form stable amide bonds.

Long-Term Stability Assessment of Bioconjugates

The long-term stability of a bioconjugate is a critical quality attribute that ensures its safety and efficacy over time. Stability studies are designed to evaluate how the quality of a biopharmaceutical product changes under the influence of environmental factors such as temperature, humidity, and light. These studies are essential for determining the shelf-life and recommended storage conditions for the bioconjugate.

Forced degradation studies are a key component of this assessment, where the bioconjugate is subjected to stress conditions like high temperatures, extreme pH, and oxidation to identify potential degradation pathways and products. This information is crucial for developing stability-indicating analytical methods, such as High-Performance Liquid Chromatography (HPLC), that can accurately separate and quantify the intact bioconjugate from its degradation products.

Comparative Stability Data

The following tables summarize the expected long-term stability of bioconjugates prepared with m-PEG4-PFP ester versus those prepared with a conventional m-PEG4-NHS ester. The data is illustrative and based on the known properties of the respective reagents.

Table 1: Accelerated Stability Study of m-PEG4-Protein Conjugates at 40°C

Timepointm-PEG4-PFP-Protein (% Intact Conjugate)m-PEG4-NHS-Protein (% Intact Conjugate)
0100100
1 Month9590
3 Months8880
6 Months7865

Table 2: Real-Time Stability Study of m-PEG4-Protein Conjugates at 4°C

Timepointm-PEG4-PFP-Protein (% Intact Conjugate)m-PEG4-NHS-Protein (% Intact Conjugate)
0100100
6 Months9998
12 Months9895
24 Months9692

Experimental Protocols

Protocol 1: General Procedure for Protein Conjugation with this compound

This protocol outlines a general method for conjugating an this compound to a protein containing primary amines.

Materials:

  • Protein solution in an amine-free buffer (e.g., 0.1 M phosphate, 0.15 M NaCl, pH 7.2-8.5)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Size-exclusion chromatography (SEC) column for purification

Procedure:

  • Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.

  • Immediately before use, prepare a stock solution of the this compound in anhydrous DMSO or DMF. Do not prepare stock solutions for long-term storage as the PFP ester is susceptible to hydrolysis.

  • Slowly add the desired molar excess of the this compound solution to the protein solution while gently stirring.

  • Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C for 4-12 hours. The optimal reaction time and temperature may need to be determined empirically for each specific protein.

  • To stop the reaction, add a quenching buffer to consume any unreacted this compound.

  • Purify the bioconjugate using a size-exclusion chromatography column to remove unreacted PEG reagent and byproducts.

Protocol 2: Long-Term Stability Assessment via HPLC

This protocol describes a method to assess the long-term stability of the purified bioconjugate.

Materials:

  • Purified bioconjugate solution in a formulation buffer

  • Temperature-controlled incubators or stability chambers

  • HPLC system with a UV detector and a suitable column (e.g., SEC or reverse-phase C4/C18)

Procedure:

  • Aliquot the purified bioconjugate into multiple vials for storage under different conditions (e.g., 4°C for real-time stability and 40°C for accelerated stability).

  • At specified time points (e.g., 0, 1, 3, 6, 12, 24 months), remove a vial from each storage condition.

  • Analyze the sample by HPLC to determine the percentage of the intact bioconjugate.

    • Size-Exclusion Chromatography (SEC-HPLC): This method separates molecules based on size and can be used to quantify aggregation and fragmentation of the bioconjugate.

    • Reverse-Phase HPLC (RP-HPLC): This method separates molecules based on hydrophobicity and can be used to detect modifications or degradation of the bioconjugate.

  • The percentage of the intact bioconjugate is calculated by integrating the area of the main peak corresponding to the conjugate and comparing it to the total area of all peaks in the chromatogram.

Visualizing Key Processes

Bioconjugation_Workflow cluster_reagent_prep Reagent Preparation cluster_conjugation Conjugation Reaction cluster_purification Purification Reagent This compound (Lyophilized Powder) StockSolution Freshly Prepared Stock Solution Reagent->StockSolution Dissolve Solvent Anhydrous DMSO/DMF Solvent->StockSolution Reaction Reaction Mixture (RT or 4°C) StockSolution->Reaction Protein Protein in Amine-Free Buffer (pH 7.2-8.5) Protein->Reaction Quenching Quenching (e.g., Tris buffer) Reaction->Quenching Purification Size-Exclusion Chromatography Quenching->Purification FinalProduct Purified m-PEG4-PFP-Protein Conjugate Purification->FinalProduct

Caption: Workflow for this compound bioconjugation.

Stability_Assessment_Workflow cluster_storage Storage Conditions cluster_analysis Analysis at Timepoints start Purified Bioconjugate real_time Real-Time (e.g., 4°C) start->real_time accelerated Accelerated (e.g., 40°C) start->accelerated sampling Sample at Time = 0, 1, 3, 6... months real_time->sampling accelerated->sampling hplc HPLC Analysis (SEC and/or RP-HPLC) sampling->hplc data Data Analysis: % Intact Conjugate hplc->data

Caption: Workflow for long-term stability assessment.

PFP_vs_NHS_Hydrolysis PFP_Ester This compound + Protein-NH2 PFP_Conjugate Stable Amide Bond (High Yield) PFP_Ester->PFP_Conjugate Desired Reaction PFP_Hydrolysis Hydrolysis (Slow Rate) PFP_Ester->PFP_Hydrolysis Competing Reaction NHS_Ester m-PEG4-NHS Ester + Protein-NH2 NHS_Conjugate Stable Amide Bond (Lower Yield) NHS_Ester->NHS_Conjugate Desired Reaction NHS_Hydrolysis Hydrolysis (Fast Rate) NHS_Ester->NHS_Hydrolysis Competing Reaction

Caption: Comparison of PFP and NHS ester reaction pathways.

References

Preserving Protein Functionality: A Guide to Functional Assays Post-m-PEG4-PFP Ester Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the covalent attachment of polyethylene glycol (PEG) chains to proteins, or PEGylation, is a widely adopted strategy to enhance the therapeutic properties of biomolecules. The use of methoxy-PEG4-pentafluorophenyl (m-PEG4-PFP) ester as a conjugation reagent offers a stable and efficient means of modifying primary amines on the protein surface. However, a critical aspect of developing PEGylated proteins is to ensure that the conjugation process does not compromise their biological activity. This guide provides a comparative overview of functional assays for proteins after m-PEG4-PFP ester conjugation, supported by experimental data and detailed protocols.

The conjugation of this compound to a protein can modulate its functional activity due to steric hindrance or conformational changes. Therefore, it is imperative to perform thorough functional characterization of the PEGylated protein compared to its unconjugated counterpart. The selection of the appropriate functional assay is contingent on the protein's biological role, which can range from enzymatic catalysis and receptor binding to inducing cell proliferation.

Comparative Analysis of Protein Function Post-PEGylation

The impact of PEGylation on protein function is multifaceted and can result in a decrease, or in some cases, a modulated activity profile. Below, we present comparative data from studies on different classes of proteins, illustrating the potential effects of PEGylation. While specific data for this compound is not always available in published literature, the following examples with similar amine-reactive PEGylation chemistries provide valuable insights.

Enzymatic Activity: α-Chymotrypsin

A study on the enzymatic activity of α-chymotrypsin after conjugation with methoxypoly(ethylene glycol) of varying molecular weights provides a clear illustration of the effect of PEGylation on enzyme kinetics. The data reveals that as the number of PEG molecules attached to the enzyme increases, there is a corresponding decrease in the catalytic turnover number (kcat) and a slight increase in the Michaelis-Menten constant (KM), indicating reduced catalytic efficiency and substrate affinity, respectively.[1]

Degree of PEGylation (PEG molecules/enzyme)PEG Molecular Weight (Da)kcat (s⁻¹)KM (mM)kcat/KM (s⁻¹mM⁻¹)
0 (Native)-0.20 ± 0.010.05 ± 0.014.0
220000.16 ± 0.010.06 ± 0.012.7
420000.13 ± 0.010.08 ± 0.011.6
620000.11 ± 0.010.10 ± 0.011.1
820000.10 ± 0.010.12 ± 0.010.8
250000.15 ± 0.010.07 ± 0.012.1
450000.12 ± 0.010.09 ± 0.011.3
650000.10 ± 0.010.11 ± 0.010.9

Experimental Workflows and Signaling Pathways

Visualizing the experimental process and the biological pathways involved is crucial for understanding the functional assessment of PEGylated proteins.

PEGylation_Workflow cluster_conjugation This compound Conjugation cluster_assay Functional Assay Protein Native Protein Reaction Conjugation Reaction (Amine Coupling) Protein->Reaction Native_Assay Functional Assay (Native Protein) Protein->Native_Assay PEG_Ester This compound PEG_Ester->Reaction PEG_Protein PEGylated Protein Reaction->PEG_Protein Purification Purification (e.g., SEC) PEG_Protein->Purification PEG_Assay Functional Assay (PEGylated Protein) Purification->PEG_Assay Comparison Comparative Analysis Native_Assay->Comparison PEG_Assay->Comparison

General workflow for protein PEGylation and functional assessment.

Detailed Experimental Protocols

To ensure reproducibility and accuracy, detailed experimental protocols for key functional assays are provided below.

Enzymatic Activity Assay for Lysozyme

This assay measures the lytic activity of lysozyme on the cell walls of Micrococcus lysodeikticus.

Materials:

  • Native Lysozyme

  • This compound conjugated Lysozyme

  • Micrococcus lysodeikticus cell suspension (0.15 mg/mL in buffer)

  • Potassium Phosphate Buffer (50 mM, pH 6.24)

  • Spectrophotometer

Procedure:

  • Prepare a 0.15 mg/mL suspension of Micrococcus lysodeikticus cells in 50 mM potassium phosphate buffer, pH 6.24. The absorbance at 450 nm should be between 0.6 and 0.7.[2]

  • Immediately before use, prepare solutions of native and PEGylated lysozyme in cold buffer to a concentration of 200-400 units/mL.[2]

  • Pipette 2.5 mL of the substrate suspension into a cuvette and equilibrate to 25°C in a thermostatted spectrophotometer.[2]

  • Add 0.1 mL of the enzyme solution to the cuvette, mix by inversion, and immediately start recording the decrease in absorbance at 450 nm for 5 minutes.[2]

  • Calculate the rate of change in absorbance per minute (ΔA450/min) from the linear portion of the curve.

  • One unit of lysozyme activity is defined as the amount of enzyme that produces a ΔA450 of 0.001 per minute at pH 6.24 and 25°C.

Antibody-Antigen Binding Assay (ELISA)

This protocol describes a direct ELISA to assess the binding affinity of a PEGylated antibody to its target antigen.

Materials:

  • Native Antibody

  • This compound conjugated Antibody

  • Target Antigen

  • ELISA plates

  • Coating Buffer (e.g., 100 mM sodium carbonate, pH 9.6)

  • Blocking Buffer (e.g., 5% skim milk in PBS)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop Solution (e.g., 2 M H₂SO₄)

  • Plate reader

Procedure:

  • Coat the wells of an ELISA plate with the target antigen (e.g., 1-10 µg/mL in coating buffer) and incubate overnight at 4°C.

  • Wash the plate three times with wash buffer.

  • Block the wells with blocking buffer for 1-2 hours at room temperature.

  • Wash the plate three times with wash buffer.

  • Prepare serial dilutions of the native and PEGylated antibodies in blocking buffer and add them to the wells. Incubate for 1-2 hours at room temperature.

  • Wash the plate three times with wash buffer.

  • Add the HRP-conjugated secondary antibody (diluted in blocking buffer) to each well and incubate for 1 hour at room temperature.

  • Wash the plate five times with wash buffer.

  • Add TMB substrate to each well and incubate in the dark until a color develops.

  • Stop the reaction by adding the stop solution.

  • Read the absorbance at 450 nm using a plate reader.

  • Compare the binding curves of the native and PEGylated antibodies to determine any changes in binding affinity (e.g., by calculating the EC50).

ELISA_Principle Antigen Antigen Coated on Plate Blocking Blocking Agent Antigen->Blocking 1. Coating Primary_Ab Native or PEGylated Primary Antibody Blocking->Primary_Ab 2. Blocking Secondary_Ab HRP-conjugated Secondary Antibody Primary_Ab->Secondary_Ab 3. Primary Ab Binding Substrate TMB Substrate Secondary_Ab->Substrate 4. Secondary Ab Binding Color Colorimetric Signal Substrate->Color 5. Signal Development

Principle of a direct ELISA for antibody binding assessment.
Cytokine-Induced Cell Proliferation Assay (MTT Assay)

This assay measures the ability of a native versus a PEGylated cytokine to induce the proliferation of a specific cell line.

Materials:

  • Native Cytokine

  • This compound conjugated Cytokine

  • Cytokine-dependent cell line (e.g., TF-1 for GM-CSF or IL-3)

  • Cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Seed the cytokine-dependent cells into a 96-well plate at an appropriate density (e.g., 5 x 10³ cells/well) in 50 µL of culture medium.

  • Prepare serial dilutions of the native and PEGylated cytokine in culture medium and add 50 µL to the respective wells. Include a negative control (medium only).

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Add 100 µL of solubilization solution to each well and incubate overnight to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm with a reference wavelength of 650 nm using a microplate reader.

  • Plot the absorbance versus cytokine concentration and compare the dose-response curves of the native and PEGylated cytokine to determine any changes in proliferative activity (e.g., by calculating the EC50).

MTT_Assay_Pathway Cytokine Native or PEGylated Cytokine Receptor Cell Surface Receptor Cytokine->Receptor Binding Signaling Intracellular Signaling Cascade Receptor->Signaling Proliferation Cell Proliferation Signaling->Proliferation Mitochondrial_Enzymes Mitochondrial Dehydrogenases Proliferation->Mitochondrial_Enzymes Increased Activity MTT MTT (Yellow, Soluble) Formazan Formazan (Purple, Insoluble) MTT->Formazan Reduction by Mitochondrial_Enzymes->Formazan

Signaling pathway leading to MTT reduction in a cell proliferation assay.

Conclusion

The functional characterization of proteins after this compound conjugation is a critical step in the development of PEGylated biotherapeutics. The choice of assay should be tailored to the specific biological function of the protein. While PEGylation can sometimes lead to a reduction in in vitro activity, this is often compensated for by improved pharmacokinetic and pharmacodynamic properties in vivo. The provided protocols and comparative data serve as a guide for researchers to design and execute appropriate functional assays to ensure the therapeutic potential of their PEGylated protein candidates.

References

A Comparative Analysis of m-PEG4-PFP Ester Reactivity: Primary vs. Secondary Amines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Amine-Reactive PEGylation

In the realm of bioconjugation and drug delivery, the precise modification of molecules is paramount. The choice of reactive chemistry dictates the efficiency, selectivity, and ultimate success of these modifications. This guide provides an in-depth comparison of the reactivity of methoxy-polyethylene glycol-pentafluorophenyl ester (m-PEG4-PFP ester) with primary and secondary amines. By understanding the nuances of these reactions, researchers can optimize their conjugation strategies for enhanced performance and reproducibility.

Pentafluorophenyl (PFP) esters have emerged as highly efficient amine-reactive reagents, offering significant advantages over traditional N-hydroxysuccinimide (NHS) esters.[1] Their heightened reactivity and increased stability in aqueous media make them a superior choice for the covalent modification of proteins, peptides, and other amine-containing molecules.[1][] This guide delves into the comparative reactivity of this compound, providing a framework for selecting the appropriate amine nucleophile and optimizing reaction conditions.

Unveiling the Reactivity Landscape: Primary vs. Secondary Amines

The reaction between an this compound and an amine results in the formation of a stable amide bond, a cornerstone of bioconjugation.[3][4] While PFP esters are known to react with both primary and secondary amines, their reaction kinetics can differ significantly. This difference is primarily attributed to the steric hindrance and nucleophilicity of the amine.

Primary amines , with their unencumbered nitrogen atom, are generally more nucleophilic and less sterically hindered than their secondary counterparts. This translates to a faster reaction rate with the electrophilic carbonyl carbon of the PFP ester. Kinetic studies on related PFP ester systems have demonstrated a significantly faster rate of aminolysis with primary alkyl amines compared to other amine types.

Secondary amines , while still reactive, present a greater steric challenge to the incoming PFP ester. The presence of two alkyl or aryl groups on the nitrogen atom can impede the approach to the reactive center, resulting in a slower reaction rate. However, studies have shown that PFP esters are sufficiently reactive to couple with secondary amines, such as N-methylated amino acids, rapidly and in high yields.

Quantitative Data Summary

To illustrate the expected differences in reactivity, the following table summarizes hypothetical, yet plausible, kinetic data based on the established principles of PFP ester chemistry. This data serves as a guide for experimental design and optimization.

Amine TypeModel CompoundHypothetical Pseudo-First-Order Rate Constant (k') (s⁻¹)Expected Relative Reactivity
Primary Amine Butylamine1.5 x 10⁻¹High
Secondary Amine Dibutylamine3.0 x 10⁻²Moderate

This data is illustrative and should be experimentally verified for specific applications.

Experimental Protocols for Comparative Reactivity Analysis

To empower researchers to quantify the reactivity of this compound with their specific primary and secondary amines of interest, we provide a detailed experimental protocol.

Objective:

To determine and compare the pseudo-first-order reaction rates of this compound with a model primary amine (e.g., Butylamine) and a model secondary amine (e.g., Dibutylamine).

Materials:
  • This compound

  • Butylamine

  • Dibutylamine

  • Anhydrous Acetonitrile (ACN)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column and UV detector

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

Experimental Workflow:

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_reagents Prepare Stock Solutions (m-PEG4-PFP, Amines in ACN) initiate_rxn Initiate Reaction (Mix m-PEG4-PFP and Amine in PBS) prep_reagents->initiate_rxn prep_mobile Prepare HPLC Mobile Phases aliquots Take Aliquots at Time Points initiate_rxn->aliquots quench Quench Reaction aliquots->quench hplc_analysis Analyze by RP-HPLC quench->hplc_analysis data_analysis Calculate Reactant Consumption and Determine Rate Constant hplc_analysis->data_analysis

Caption: Experimental workflow for comparing amine reactivity.

Procedure:
  • Stock Solution Preparation:

    • Prepare a 100 mM stock solution of this compound in anhydrous ACN.

    • Prepare 1 M stock solutions of both butylamine and dibutylamine in anhydrous ACN.

  • Reaction Setup:

    • In two separate reaction vessels, add 900 µL of PBS (pH 7.4).

    • To one vessel, add 50 µL of the 1 M butylamine stock solution (final concentration: 50 mM).

    • To the second vessel, add 50 µL of the 1 M dibutylamine stock solution (final concentration: 50 mM).

    • Equilibrate both solutions to room temperature.

  • Reaction Initiation and Monitoring:

    • To initiate the reaction, add 50 µL of the 100 mM this compound stock solution to each reaction vessel (final concentration: 5 mM). Start a timer immediately.

    • At designated time points (e.g., 0, 1, 2, 5, 10, 20, 30, and 60 minutes), withdraw a 100 µL aliquot from each reaction mixture.

    • Immediately quench the reaction in the aliquot by adding it to 100 µL of the quenching solution.

  • HPLC Analysis:

    • Analyze the quenched aliquots by RP-HPLC.

    • Use a C18 column with a suitable gradient of water/acetonitrile containing 0.1% trifluoroacetic acid.

    • Monitor the disappearance of the this compound peak at an appropriate UV wavelength (e.g., 260 nm).

  • Data Analysis:

    • Quantify the peak area of the this compound at each time point.

    • Plot the natural logarithm of the this compound concentration versus time.

    • The pseudo-first-order rate constant (k') is the negative of the slope of the resulting linear fit.

Reaction Mechanism

The reaction of this compound with an amine proceeds through a nucleophilic acyl substitution mechanism. The highly electron-withdrawing pentafluorophenyl group makes the carbonyl carbon of the ester highly electrophilic and an excellent leaving group.

reaction_mechanism reagents This compound + Amine (Primary or Secondary) intermediate Tetrahedral Intermediate reagents->intermediate Nucleophilic Attack products PEGylated Amine (Amide) + Pentafluorophenol intermediate->products Leaving Group Departure

Caption: General mechanism of amine acylation by PFP ester.

Conclusion

The selection of the appropriate amine-reactive chemistry is a critical step in the successful design of bioconjugates. m-PEG4-PFP esters offer a robust and efficient means of modifying primary and secondary amines. While both amine types are reactive, primary amines are expected to react at a significantly faster rate due to lower steric hindrance and higher nucleophilicity. The provided experimental protocol offers a clear pathway for researchers to quantify these differences for their specific molecules of interest, enabling the rational design and optimization of their conjugation strategies. By understanding and controlling these reaction parameters, scientists can achieve more consistent and effective bioconjugation outcomes, ultimately advancing the fields of drug delivery and diagnostics.

References

Safety Operating Guide

Personal protective equipment for handling m-PEG4-PFP ester

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for m-PEG4-PFP Ester

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling reactive chemical compounds like this compound. This guide provides immediate, essential safety protocols and logistical information for the operational use and disposal of this compound, fostering a culture of safety and building trust in laboratory practices.

m-PEG4-PFP (methoxy-polyethylene glycol-pentafluorophenyl) ester is a valuable tool in bioconjugation and drug development, utilized as a PEG-based PROTAC linker.[1][2] However, its chemical properties necessitate careful handling to mitigate potential hazards. The pentafluorophenyl (PFP) ester is a reactive functional group sensitive to moisture, while the compound itself can cause irritation and toxicity.[3][4]

Hazard Identification and Personal Protective Equipment (PPE)

The primary hazards associated with this compound, based on data for similar compounds, include acute oral toxicity, skin irritation, serious eye irritation, and respiratory tract irritation.[3] Therefore, stringent adherence to PPE protocols is mandatory.

Recommended Personal Protective Equipment:

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber, 0.4 mm thickness for short-term contact; Fluoroelastomer (FKM), 0.7 mm for prolonged contact)To prevent skin contact and irritation.
Eye and Face Protection Safety glasses with side-shields or chemical safety goggles. A face shield is recommended when handling larger quantities or when there is a risk of splashing.To protect eyes from serious irritation.
Skin and Body Protection Laboratory coat or chemical-resistant apron. Closed-toe shoes are required.To protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is necessary.To prevent respiratory tract irritation from dust or vapors.
Operational Plan: Step-by-Step Handling Procedures

1. Preparation and Weighing:

  • Before use, allow the vial of this compound to equilibrate to room temperature to prevent moisture condensation, which can hydrolyze the reactive PFP ester.

  • Conduct all weighing and handling of the solid compound within a chemical fume hood to minimize inhalation exposure.

  • Avoid creating dust.

2. Dissolution:

  • This compound is often not directly soluble in aqueous buffers and should first be dissolved in a minimal amount of a dry, water-miscible organic solvent such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF).

  • This solution can then be added to the aqueous reaction buffer. The final concentration of the organic solvent should be kept low (typically less than 10%) to maintain the stability of proteins or other biomolecules in the reaction.

  • Avoid buffers containing primary amines (e.g., Tris or glycine) as they will compete with the intended reaction.

3. Reaction and Quenching:

  • PFP esters react with primary amines at a pH of 7-9 to form stable amide bonds.

  • Once the reaction is complete, any unreacted this compound can be quenched by adding an excess of a primary amine-containing buffer, such as Tris-buffered saline (TBS).

4. Purification:

  • Unreacted PEGylation reagent can be removed from the final product through methods such as dialysis or size-exclusion chromatography (desalting columns).

Disposal Plan
  • Chemical Waste: All materials contaminated with this compound, including unused solutions, organic solvents, and contaminated labware (e.g., pipette tips, tubes), should be disposed of as hazardous chemical waste.

  • Consult Local Regulations: Follow all local, state, and federal regulations for hazardous waste disposal. Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

  • Contaminated PPE: Used gloves, aprons, and other disposable PPE should be collected in a designated hazardous waste container.

Visualizing Safe Handling and PPE Selection

To further clarify the procedural steps for safe handling and the decision-making process for selecting appropriate PPE, the following diagrams are provided.

SafeHandlingWorkflow cluster_prep Preparation cluster_solubilization Solubilization cluster_reaction Reaction & Purification cluster_disposal Disposal A Equilibrate Vial to Room Temperature B Weigh Solid in Fume Hood A->B C Dissolve in Anhydrous Organic Solvent (DMSO/DMF) B->C D Add to Amine-Free Aqueous Buffer C->D E Perform Conjugation Reaction D->E F Quench with Amine Buffer (e.g., Tris) E->F G Purify via Dialysis or SEC F->G H Collect all Contaminated Materials G->H I Dispose as Hazardous Chemical Waste H->I

Caption: Workflow for the safe handling of this compound.

PPESelection cluster_assessment Hazard Assessment cluster_ppe Required PPE cluster_additional Additional Precautions Assess Task: Handling this compound Gloves Chemical-Resistant Gloves Assess->Gloves Eyes Safety Glasses with Side-Shields Assess->Eyes Body Lab Coat Assess->Body Respiratory Work in Fume Hood Assess->Respiratory SplashRisk Risk of Splash? Eyes->SplashRisk FaceShield Add Face Shield SplashRisk->FaceShield Yes

Caption: Decision-making for selecting appropriate PPE.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.